molecular formula FO3S- B1228806 Fluorosulfate CAS No. 15181-47-2

Fluorosulfate

Cat. No.: B1228806
CAS No.: 15181-47-2
M. Wt: 99.06 g/mol
InChI Key: UQSQSQZYBQSBJZ-UHFFFAOYSA-M
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Description

Fluorosulfate refers to salts containing the SO3F- anion, the conjugate base of fluorosulfuric acid . This anion is historically significant as a model weakly coordinating anion, meaning it has a low propensity to form complexes with metal cations, making it highly valuable in catalysis and as a non-coordinating counterion in inorganic and organometallic chemistry . Its tetrahedral geometry and being isoelectronic with sulfate (SO4^2-) further contribute to its utility in fundamental research . In modern chemical biology and medicinal chemistry, aryl fluorosulfates have emerged as powerful, context-dependent covalent warheads for probing protein function . These compounds can engage nucleophilic amino acid residues like tyrosine, lysine, and serine within specific protein binding pockets, enabling chemoproteomic studies and inverse drug discovery platforms . The this compound group is also recognized for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and it can serve as a stable, latent precursor to sulfate in peptides and proteins, allowing for controlled activation under physiological conditions . Our this compound compounds are provided For Research Use Only. They are not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15181-47-2

Molecular Formula

FO3S-

Molecular Weight

99.06 g/mol

InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)/p-1

InChI Key

UQSQSQZYBQSBJZ-UHFFFAOYSA-M

SMILES

[O-]S(=O)(=O)F

Canonical SMILES

[O-]S(=O)(=O)F

Synonyms

fluorosulfonate
fluorosulfonic acid
fluorosulfuric acid

Origin of Product

United States

Foundational & Exploratory

discovery of SuFEx click chemistry for modular synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of SuFEx Click Chemistry for Modular Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and reliable methods to construct complex molecular architectures is a central theme in chemical science. In 2001, Professor K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a set of criteria for reactions that are wide in scope, give very high yields, generate only inoffensive byproducts, are stereospecific, and exhibit simple reaction conditions with readily removable solvents.[1] This philosophy revolutionized drug discovery, materials science, and chemical biology. Building on this paradigm, the Sharpless laboratory introduced Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry in 2014, a next-generation click reaction.[1][2]

SuFEx chemistry is centered around the unique reactivity of the sulfur(VI)-fluoride bond. While exceptionally stable under many conditions, including exposure to water and oxygen, the S-F bond can be selectively activated to react with a variety of nucleophiles, forming robust covalent linkages.[3][4] This duality of stability and reactivity makes SuFEx an ideal tool for the modular assembly of functional molecules in diverse environments. This guide provides an in-depth technical overview of SuFEx chemistry, including its core principles, quantitative data, detailed experimental protocols, and key conceptual diagrams.

Core Principles of SuFEx Chemistry

The power of SuFEx lies in the exceptional stability of the S(VI)-F bond, which is resistant to reduction, thermolysis, and many nucleophiles.[3][4] However, in the presence of suitable catalysts or activators, the electrophilicity of the sulfur atom is enhanced, allowing for efficient reaction with nucleophiles such as silyl (B83357) ethers, phenols, amines, and alcohols to form stable S-O, S-N, and S-C bonds.[3][5]

Key features of SuFEx chemistry include:

  • High Stability and Orthogonality: SuFExable hubs, such as sulfonyl fluorides (-SO₂F) and fluorosulfates (-OSO₂F), are stable to a wide range of reaction conditions, allowing for their incorporation into complex molecules without interference from other functional groups.[3]

  • High Yields and Purity: SuFEx reactions are known for their high efficiency, often proceeding to completion and yielding products with minimal need for purification.[4][5]

  • Broad Substrate Scope: A wide variety of nucleophiles can participate in SuFEx reactions, enabling the synthesis of a diverse array of molecular structures.

  • Biocompatibility: The water and oxygen tolerance of SuFEx reactions makes them suitable for applications in biological systems.

Quantitative Data

The efficiency of SuFEx reactions has been demonstrated across a range of substrates and catalytic systems. The following tables summarize key quantitative data from the literature, providing a comparative overview of different SuFEx protocols.

Table 1: Classical vs. Accelerated SuFEx (ASCC)

This table compares the classical DBU-catalyzed SuFEx reaction with the more recently developed Accelerated SuFEx Click Chemistry (ASCC) using a synergistic BTMG-HMDS catalytic system.

EntrySuFEx HubNucleophileCatalyst (mol%)TimeYield (%)Reference
14-Toluenesulfonyl fluoride4-Methoxyphenol silyl etherDBU (10)18 h95[5]
24-Toluenesulfonyl fluoride4-MethoxyphenolBTMG (5) + HMDS (1 equiv)5 min98[5]
3Phenylsulfonyl fluorideSesamol silyl etherDBU (20)24 h85[5]
4Phenylsulfonyl fluorideSesamolBTMG (5) + HMDS (1 equiv)5 min99[5]
52-Naphthalenesulfonyl fluoride4-tert-Butylphenol silyl etherDBU (30)48 h70[5]
62-Naphthalenesulfonyl fluoride4-tert-ButylphenolBTMG (5) + HMDS (1 equiv)5 min96[5]
Table 2: Substrate Scope of Accelerated SuFEx (ASCC)

This table highlights the broad substrate scope of the BTMG-HMDS catalyzed SuFEx reaction with various sulfonyl fluorides and alcohols.

EntrySulfonyl FluorideAlcoholCatalyst (mol%)TimeYield (%)Reference
14-Trifluoromethylbenzenesulfonyl fluorideSesamolBTMG (5)5 min99[5]
24-Nitrobenzenesulfonyl fluoride4-EthylphenolBTMG (5)5 min97[5]
3Thiophene-2-sulfonyl fluoride2-NaphtholBTMG (5)5 min92[5]
4Ethenesulfonyl fluorideBenzyl alcoholBTMG (20)30 min85[6]
5Phenylsulfonyl fluoride(R)-(-)-2-OctanolBTMG (20)30 min88[6]
64-Toluenesulfonyl fluorideGeraniolBTMG (20)30 min91[6]

Experimental Protocols

The following are detailed methodologies for key SuFEx experiments.

Protocol 1: General Procedure for the Synthesis of Aryl Sulfonyl Fluorides from Sulfonic Acids

This protocol is adapted from a method utilizing Xtalfluor-E® for the deoxyfluorination of sulfonic acids.[7]

Materials:

  • Aryl sulfonic acid (1.0 equiv)

  • Xtalfluor-E® (1.2 equiv)

  • Pyridine (B92270) (2.0 equiv)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • To a dry flask under a nitrogen atmosphere, add the aryl sulfonic acid (1.0 equiv) and acetonitrile.

  • Add pyridine (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add Xtalfluor-E® (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl sulfonyl fluoride.

Protocol 2: General Procedure for Accelerated SuFEx Click Chemistry (ASCC)

This protocol describes the BTMG-HMDS catalyzed coupling of a sulfonyl fluoride with an alcohol.[5]

Materials:

  • Sulfonyl fluoride (1.0 equiv)

  • Alcohol (1.0 equiv)

  • Hexamethyldisilazane (HMDS) (1.0 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • To a dry vial, add the sulfonyl fluoride (1.0 equiv), the alcohol (1.0 equiv), and acetonitrile.

  • Add HMDS (1.0 equiv) to the mixture.

  • Add the BTMG catalyst (1-20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (typically 5-30 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the volatile components (acetonitrile, excess HMDS, and BTMG) can be removed under reduced pressure to yield the crude product, which is often of high purity.

  • If necessary, further purification can be achieved by flash column chromatography.

Mandatory Visualizations

SuFEx Click Chemistry Workflow

SuFEx_Workflow General Workflow of SuFEx Click Chemistry cluster_reactants Reactants cluster_reaction Reaction cluster_products Products SuFEx_Hub SuFEx Hub (-SO₂F, -OSO₂F) Activation Activation/Catalysis (e.g., Base, Lewis Acid) SuFEx_Hub->Activation Nucleophile Nucleophile (R-OH, R-NH₂, R-SH) Nucleophile->Activation Linked_Product Covalently Linked Product (S-O, S-N, S-C bond) Activation->Linked_Product Byproduct Byproduct (e.g., HF, Silyl Fluoride) Activation->Byproduct

Caption: General workflow of a SuFEx click chemistry reaction.

Catalytic Cycle of Accelerated SuFEx (ASCC)

ASCC_Catalytic_Cycle Proposed Catalytic Cycle for Accelerated SuFEx (ASCC) Start R-OH + HMDS TMS_Ether R-O-TMS Start->TMS_Ether in situ silylation BTMG_Activation BTMG TMS_Ether->BTMG_Activation activation Activated_Complex [R-O⁻][BTMG-H⁺] BTMG_Activation->Activated_Complex Product_Formation R-O-SO₂-R' + F⁻ Activated_Complex->Product_Formation + R'-SO₂F SuFEx_Hub R'-SO₂F Catalyst_Regeneration BTMG + HF Product_Formation->Catalyst_Regeneration + H⁺ Fluoride_Scavenging TMS-F + NH₃ Product_Formation->Fluoride_Scavenging + TMS⁺ from HMDS Catalyst_Regeneration->BTMG_Activation regenerates

Caption: Proposed catalytic cycle for Accelerated SuFEx (ASCC).

Modularity and Applications of SuFEx Chemistry

SuFEx_Applications Modularity and Applications of SuFEx Chemistry cluster_building_blocks Modular Building Blocks cluster_applications Applications SuFEx_Core SuFEx Click Chemistry Drug_Discovery Drug Discovery (Lead Optimization, PROTACs) SuFEx_Core->Drug_Discovery Materials_Science Materials Science (Polymers, Surface Modification) SuFEx_Core->Materials_Science Chemical_Biology Chemical Biology (Bioconjugation, Probes) SuFEx_Core->Chemical_Biology Hubs SuFEx Hubs (-SO₂F, -OSO₂F, etc.) Hubs->SuFEx_Core Modules Functional Modules (Drugs, Dyes, Polymers, etc.) Modules->SuFEx_Core

References

The Ascendance of a Privileged Electrophile: A Technical Guide to the Fundamental Properties of Aryl Fluorosulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aryl fluorosulfates have rapidly emerged from a niche chemical curiosity to a powerhouse electrophile in the fields of chemical biology and drug development. Their unique combination of stability and context-dependent reactivity, governed by the principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, has positioned them as a versatile tool for forging covalent bonds with a range of biological nucleophiles. This technical guide provides an in-depth exploration of the core properties of aryl fluorosulfate electrophiles, offering a comprehensive resource for researchers seeking to harness their potential in the design of covalent probes and therapeutics.

Physicochemical Properties and Stability

A defining characteristic of aryl fluorosulfates is their remarkable stability under physiological conditions, a stark contrast to their more reactive sulfonyl fluoride cousins. This "latent" electrophilicity is a key advantage, minimizing off-target reactions and enhancing their suitability for biological applications.[1][2] The stability of aryl fluorosulfates can be attributed to the resonance-donating effect of the adjacent oxygen atom, which tempers the electrophilicity of the sulfur center.[3]

Quantitative data from various studies underscore their stability in aqueous buffers and even in the presence of biological nucleophiles like glutathione.

Table 1: Stability of Aryl this compound Compounds

Compound/ClassConditionHalf-lifeReference
FS-p1Phosphate buffered saline (pH 7.4), 24hNo degradation observed[2]
Aryl this compound PET tracersAssay bufferLong half-lives reported[4]
Aryl this compound PET tracersAssay buffer + glutathioneDecreased half-lives observed[4]
Aryl-fluorosulfate IAP antagonistsAqueous buffer and plasmaStable[1]
Phenyl this compoundPhosphate buffers, water, MeCN (rt, 24h)>95% remaining[5]
Phenyl this compoundpH 7.4 buffer + nucleophilic amino acids (rt)Stable[5]
Phenyl this compoundpH 7.4, 37 °CStable[5]
SIRT5 Inhibitors (16 and 17)HDAC assay buffer (37 °C)>17 h[4]
SIRT5 Inhibitors (16 and 17)HDAC assay buffer + 2 mM GSH (37 °C)Decreased stability[4]

Reactivity and Covalent Targeting

The latent electrophilicity of aryl fluorosulfates is "unmasked" within the specific microenvironment of a protein's binding pocket.[2] This "templated" reactivity allows for the selective targeting of a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including tyrosine, lysine, serine, and histidine.[6][7] The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, where a nucleophilic residue on the target protein attacks the electrophilic sulfur atom, displacing the fluoride ion.[8]

The efficiency of this covalent modification is quantified by the kinetic parameters KI (the inhibitor concentration at half-maximal inactivation rate) and kinact (the maximal rate of inactivation).

Table 2: Kinetic Parameters of Aryl this compound-Based Covalent Inhibitors

Target ProteinInhibitorKI (μM)kinact (min-1)kinact/KI (M-1s-1)Targeted Residue(s)Reference
SIRT5Compound 171390.025~3.0Tyrosine (Tyr102, Tyr76)[4]
SIRT5Compound 19980.017~2.9Tyrosine (Tyr102, Tyr76)[4]
XIAP-BIR3142D6--(5.7 ± 0.6) x 104Lysine[9]
Mcl-1Compound 9---Histidine (His224)[10]
EGFRCompound 26--IC50: 0.19 nMLysine (K745)[11]

Note: "-" indicates data not available in the cited sources. Experimental conditions may vary between studies.

Experimental Protocols

General Synthesis of Aryl Fluorosulfates from Phenols

This protocol describes a common method for the preparation of aryl fluorosulfates using sulfuryl fluoride (SO₂F₂) gas.[12][13] A safer, alternative method utilizing a two-chamber reactor for the ex situ generation of SO₂F₂ has also been developed.[14][15][16][17]

Materials:

Procedure:

  • Dissolve the phenol derivative in dichloromethane in a flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Add triethylamine to the solution.

  • Carefully bubble sulfuryl fluoride gas through the solution for a specified period. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired aryl this compound.

Kinetic Analysis of Aryl this compound Covalent Inhibitors

The kinetic parameters of covalent inhibitors are typically determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.[4]

Materials:

  • Purified target enzyme

  • Aryl this compound inhibitor

  • Enzyme substrate (preferably fluorogenic or chromogenic)

  • Assay buffer

  • Plate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the aryl this compound inhibitor in the assay buffer.

  • Pre-incubate the enzyme with each inhibitor concentration (and a vehicle control) at a constant temperature.

  • At various time points during the pre-incubation, withdraw aliquots of the enzyme-inhibitor mixture and dilute them into a solution containing the substrate to initiate the enzymatic reaction. The dilution should be sufficient to prevent further significant inactivation during the activity measurement.

  • Measure the initial rate of the enzymatic reaction for each time point and inhibitor concentration.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The negative slope of this plot gives the observed rate of inactivation (kobs).

  • Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors (kobs = kinact[I] / (KI + [I])) to determine the values of kinact and KI.[18]

LC-MS Analysis of Protein-Aryl this compound Adducts

LC-MS is a powerful technique to confirm the covalent modification of a protein by an aryl this compound and to identify the site of modification.[4][10][19][20][21]

Materials:

  • Purified target protein

  • Aryl this compound compound

  • Assay buffer

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (for reduction and alkylation of disulfide bonds, optional)

  • Trypsin or other suitable protease

  • Liquid chromatography system coupled to a mass spectrometer (LC-MS)

Procedure:

  • Incubate the purified target protein with the aryl this compound compound in the assay buffer for a specified time.

  • (Optional) Reduce and alkylate the protein sample to break disulfide bonds.

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Analyze the resulting peptide mixture by LC-MS.

  • Search the MS/MS data against the protein sequence to identify peptides. Look for a mass shift on specific peptides corresponding to the mass of the aryl this compound adduct minus the mass of the leaving group (fluoride).

  • The modified amino acid residue can be identified by analyzing the fragmentation pattern in the MS/MS spectrum of the modified peptide.

Visualizing Aryl this compound Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and processes involving aryl fluorosulfates.

SuFEx_Mechanism cluster_reactants Reactants cluster_complex Binding & Activation cluster_product Covalent Adduct Aryl_FS Aryl this compound (Ar-O-SO₂-F) Non_covalent_complex Non-covalent Protein-Inhibitor Complex Aryl_FS->Non_covalent_complex Reversible Binding Protein_Nuc Protein Nucleophile (e.g., Tyr-OH, Lys-NH₂) Protein_Nuc->Non_covalent_complex Covalent_adduct Covalent Adduct (Ar-O-SO₂-Nuc-Protein) Non_covalent_complex->Covalent_adduct SuFEx Reaction (Nucleophilic Attack) Fluoride_ion Fluoride Ion (F⁻) Non_covalent_complex->Fluoride_ion Displacement

Sulfur(VI) Fluoride Exchange (SuFEx) Reaction Mechanism.

Covalent_Inhibitor_Workflow start Target Identification & Validation design Inhibitor Design (Scaffold + Aryl this compound Warhead) start->design synthesis Chemical Synthesis design->synthesis biochemical_assay Biochemical Assays (Enzyme Kinetics, IC₅₀) synthesis->biochemical_assay covalent_confirmation Confirmation of Covalent Binding (LC-MS, X-ray Crystallography) biochemical_assay->covalent_confirmation cell_based_assays Cell-Based Assays (Potency, Selectivity, Toxicity) covalent_confirmation->cell_based_assays in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) cell_based_assays->in_vivo

Workflow for the Development of Aryl this compound Covalent Inhibitors.

Inverse_Drug_Discovery start Library of Aryl this compound Probes (with reporter tag, e.g., alkyne) incubation Incubate with Proteome (Cell lysate or live cells) start->incubation labeling Covalent Labeling of Target Proteins incubation->labeling enrichment Affinity Enrichment of Labeled Proteins (e.g., via click chemistry) labeling->enrichment ms_analysis Mass Spectrometry Analysis (Protein ID and Site of Modification) enrichment->ms_analysis validation Target Validation ms_analysis->validation

Inverse Drug Discovery Workflow using Aryl this compound Probes.

Conclusion

Aryl fluorosulfates have carved a significant niche in the landscape of chemical biology and drug discovery. Their unique reactivity profile, characterized by high stability and context-dependent activation, allows for the selective targeting of a diverse range of amino acid residues. This has opened up new avenues for the development of highly specific covalent inhibitors for challenging protein targets. As our understanding of the factors governing their reactivity within the cellular milieu deepens, and as synthetic methodologies continue to evolve, the application of aryl fluorosulfates is poised to expand, further solidifying their status as a privileged electrophile in the pursuit of novel therapeutics and chemical probes.

References

A Technical Guide to the Synthesis and Characterization of Novel Fluorosulfate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel fluorosulfate compounds. Aryl fluorosulfates have emerged as versatile building blocks in medicinal chemistry and chemical biology due to their unique reactivity and stability.[1] This document details key experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows to facilitate understanding and application in research and drug development.

Introduction to this compound Chemistry

Aryl fluorosulfates are characterized by the -OSO₂F functional group, which imparts unique chemical properties. The sulfur(VI)-fluoride bond is remarkably stable under many physiological conditions, yet it can be selectively activated to react with specific amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine.[1] This "context-dependent" reactivity makes this compound-containing molecules powerful tools for developing covalent inhibitors and chemical probes for chemogenomic and chemoproteomic studies.[1] The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a concept introduced by Sharpless and coworkers, has become a cornerstone of modern click chemistry, enabling the facile and modular synthesis of a wide array of functional molecules.[2][3]

Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through several methods, each with its own advantages and considerations. Key approaches include the use of sulfuryl fluoride (SO₂F₂) gas, safer, shelf-stable solid reagents, and specialized building blocks for peptide synthesis.

General Synthesis of Aryl Fluorosulfates using Sulfuryl Fluoride (SO₂F₂)

The direct reaction of phenols with sulfuryl fluoride gas is a common method for preparing aryl fluorosulfates.[4] However, SO₂F₂ is a toxic and regulated gas, requiring specialized handling procedures.[5] An alternative approach involves the ex situ generation of SO₂F₂ from a solid precursor, which mitigates some of the risks associated with handling the gas directly.[6][7][8][9]

Experimental Protocol: Ex Situ Generation of SO₂F₂ for Aryl this compound Synthesis [6][7][8][9]

This protocol utilizes a two-chamber reactor to generate SO₂F₂ from 1,1'-sulfonyldiimidazole (B1293689) (SDI) and subsequently react it with a phenol (B47542).

  • Materials:

  • Procedure:

    • In Chamber A of the two-chamber reactor, combine 1,1'-sulfonyldiimidazole (SDI) (1.5 equiv), potassium fluoride (KF) (4.0 equiv), and trifluoroacetic acid (TFA).

    • In Chamber B, dissolve the desired phenol (1.0 equiv) and triethylamine (Et₃N) (2.0 equiv) in dichloromethane (DCM).

    • Seal the two-chamber reactor and allow the reaction to proceed at room temperature for 18 hours. The SO₂F₂ gas generated in Chamber A will diffuse into Chamber B and react with the phenol.

    • Upon completion, carefully vent the reactor in a fume hood.

    • The reaction mixture in Chamber B is then worked up using a standard aqueous acid/base wash to isolate the aryl this compound product.

Logical Workflow for Aryl this compound Synthesis via Ex Situ SO₂F₂ Generation

G cluster_chamberA Chamber A: SO₂F₂ Generation cluster_chamberB Chamber B: Fluorosulfation A1 SDI + KF + TFA A2 SO₂F₂ (gas) A1->A2 Reaction B1 Phenol + Et₃N in DCM A2->B1 Diffusion B2 Aryl this compound B1->B2 Reaction end_product Purified Aryl This compound B2->end_product Aqueous Workup

Caption: Workflow for the synthesis of aryl fluorosulfates using a two-chamber reactor.

Synthesis using a Shelf-Stable Crystalline Reagent: AISF

To circumvent the hazards of using SO₂F₂ gas, stable solid reagents have been developed. [4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF) is a shelf-stable, crystalline reagent that provides a convenient and safer alternative for the synthesis of fluorosulfates and sulfamoyl fluorides.[5][10][11][12]

Experimental Protocol: Synthesis of Aryl Fluorosulfates using AISF [10][12]

  • Materials:

    • [4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF)

    • Phenol substrate

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a solution of the phenol (1.0 equiv) in acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv).

    • Add [4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF) (1.1 equiv) to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS for completion.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of Fmoc-Tyrosine(OSF)-OH for Peptide Synthesis

The incorporation of this compound-modified amino acids into peptides is a powerful strategy for developing chemical probes and therapeutic agents. The synthesis of Fmoc-protected fluorosulfated tyrosine (Fmoc-Tyr(OSF)-OH or Fmoc-Y(OSO₂F)-OH) is a key step in this process.[4]

Experimental Protocol: One-Step Synthesis of Fmoc-Y(OSO₂F)-OH [4]

  • Materials:

    • Fmoc-Tyr-OH

    • Sulfuryl fluoride (SO₂F₂) gas

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous Borax buffer

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Suspend Fmoc-Tyr-OH in a biphasic solvent system of dichloromethane (CH₂Cl₂) and saturated aqueous Borax buffer.

    • Bubble sulfuryl fluoride (SO₂F₂) gas through the vigorously stirred mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic layer and wash with water.

    • Remove the CH₂Cl₂ under reduced pressure.

    • Add 1 M HCl to the aqueous residue to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum. The product is typically used without further purification in solid-phase peptide synthesis (SPPS).

Signaling Pathway for Fmoc-Solid Phase Peptide Synthesis (SPPS) with Fmoc-Y(OSO₂F)-OH

start Resin-Bound Peptide deprotection Fmoc Deprotection (Piperidine) start->deprotection coupling Coupling with Fmoc-Y(OSO₂F)-OH and coupling reagents deprotection->coupling wash Wash coupling->wash repeat Repeat Deprotection and Coupling Cycles wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final Amino Acid product Crude Peptide with Fluorosulfated Tyrosine cleavage->product

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Y(OSO₂F)-OH.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various this compound compounds.

Table 1: Synthesis of Aryl Fluorosulfates via Ex Situ SO₂F₂ Generation [8]

Phenol SubstrateReaction Time (h)Temperature (°C)Isolated Yield (%)
4-Fluoro-4'-hydroxybiphenyl18Room Temp95
4-tert-Butylphenol18Room Temp98
4-Methoxyphenol18Room Temp96
Estrone184085
2-Naphthol2Room Temp99

Table 2: Synthesis of Fmoc-Y(OSO₂F)-OH [4]

Starting MaterialReagentSolvent SystemYield (%)
Fmoc-Tyr-OHSO₂F₂ (gas)CH₂Cl₂ / Saturated aq. Borax96

Characterization of this compound Compounds

Thorough characterization is crucial to confirm the structure and purity of synthesized this compound compounds. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a particularly powerful technique for the characterization of this compound compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[13] The chemical shift of the fluorine atom in the -OSO₂F group is highly characteristic.

Table 3: Typical ¹⁹F NMR Chemical Shifts for Aryl Fluorosulfates

Compound TypeSolventChemical Shift (δ, ppm)
Aryl this compoundCDCl₃+35 to +45

Note: Chemical shifts are relative to an internal or external standard, often CFCl₃ or trifluorotoluene.

¹H and ¹³C NMR are also used to confirm the overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational frequencies of the sulfonyl fluoride group. The S=O stretching vibrations typically appear as strong bands in the region of 1400-1450 cm⁻¹ (asymmetric) and 1200-1240 cm⁻¹ (symmetric). The S-F stretching vibration is typically observed around 800-900 cm⁻¹.

Conclusion

The synthesis and characterization of novel this compound compounds represent a vibrant and rapidly evolving field of chemical research. The development of safer and more efficient synthetic methods, such as the use of shelf-stable reagents like AISF and the SuFEx click chemistry paradigm, has made these valuable compounds more accessible to the broader scientific community. Their unique reactivity profile makes them invaluable tools in drug discovery and chemical biology for the development of targeted covalent inhibitors and sophisticated chemical probes. This guide provides a foundational understanding of the key experimental techniques and characterization methods to aid researchers in this exciting area.

References

Theoretical and Computational Elucidation of Fluorosulfate Reactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique reactivity profile of the fluorosulfate group has positioned it as a valuable tool in chemical biology and drug discovery. Its context-dependent reactivity, particularly the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, allows for the selective targeting of specific amino acid residues in proteins. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in understanding and predicting the reactivity of fluorosulfates, with a focus on their application in covalent inhibitor design and protein labeling.

Computational Analysis of Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity

Density Functional Theory (DFT) has been a cornerstone in elucidating the mechanism of the SuFEx reaction, a key process in the application of fluorosulfates. Computational studies have provided invaluable insights into the reaction's kinetics and thermodynamics, guiding the design of more efficient and selective probes.

Reaction Mechanism and Energetics

The SuFEx reaction is a nucleophilic substitution at the sulfur(VI) center. DFT calculations have been employed to map the potential energy surface of this reaction, identifying the transition states and intermediates. For instance, the exchange between phenyl this compound and an anionic fluoride has been computationally evaluated using DFT within a conductor-like screening (COSMO) solvation model. These calculations estimated a low activation energy barrier (ΔE‡) of 8.8 kcal/mol (ΔG‡ = 10.5 kcal/mol), indicating a facile process at room temperature. The reaction proceeds through a pentacoordinated "ate"-complex intermediate where the two fluorine atoms occupy axial positions.[1]

Quantitative Kinetic Data

Experimental and computational studies have provided quantitative data on the kinetics of SuFEx reactions. The second-order rate constant for the reaction between phenyl this compound and tetrabutylammonium (B224687) bifluoride at 298 K has been determined to be 0.43 L mol⁻¹ s⁻¹.[1] Eyring plot analysis of this reaction yielded an activation enthalpy of 11.3 kcal/mol.[1]

ReactantsNucleophileSolventRate Constant (k₂₉₈K) [L mol⁻¹ s⁻¹]Activation Enthalpy (ΔH‡) [kcal/mol]Computational MethodReference
Phenyl this compoundTetrabutylammonium bifluorideAcetonitrile0.4311.3DFT/COSMO[1]
Aryl this compound Probe 3 CRABP2 (Tyr134)Buffer (pH 8.0)kᵢₙₐ꜀ₜ/Kᵢ = 110 M⁻¹ min⁻¹--[2]
SIRT5 Inhibitor 17 SIRT5Bufferkᵢₙₐ꜀ₜ = 0.025 min⁻¹, Kᵢ = 139 µM--[3][4]
SIRT5 Inhibitor 19 SIRT5Bufferkᵢₙₐ꜀ₜ = 0.017 min⁻¹, Kᵢ = 98 µM--[3][4]

Table 1: Quantitative Kinetic Data for Aryl this compound Reactions.

Reactivity with Amino Acid Residues in Proteins

Aryl fluorosulfates have emerged as valuable electrophiles for the covalent modification of proteins, demonstrating reactivity towards several nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[1][5][6][7][8] This context-dependent reactivity is crucial for the design of selective chemical probes and covalent inhibitors.

The reactivity of aryl fluorosulfates with protein residues is highly dependent on the local microenvironment. For instance, the reaction with a tyrosine residue in cellular retinoic acid binding protein 2 (CRABP2) is facilitated by proximal basic amino acid residues that are thought to lower the pKa of the tyrosine phenol (B47542) group, thereby enhancing its nucleophilicity.[1][2] Similarly, the engagement of a noncatalytic serine residue is presumed to be activated by nearby basic residues.[1]

Genetically encoding this compound-L-tyrosine (FSY) into proteins has enabled the study of its reactivity with proximal lysine, histidine, and tyrosine residues in vivo, leading to the formation of covalent intra-protein bridges and inter-protein crosslinks.[6][7]

Experimental Protocols

General Protocol for Covalent Labeling of Proteins with Aryl this compound Probes

This protocol provides a general workflow for the covalent labeling of a target protein with an aryl this compound probe.

  • Protein Preparation : Purify the target protein to homogeneity. Exchange the protein into a suitable reaction buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4-8.0). The buffer should be free of primary amines (e.g., Tris).

  • Probe Preparation : Prepare a stock solution of the aryl this compound probe in an organic solvent such as DMSO.

  • Labeling Reaction : Add the aryl this compound probe to the protein solution at a desired molar excess. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation. Incubate the reaction mixture at a specific temperature (e.g., 25 °C or 37 °C) for a defined period. The reaction time can vary from minutes to several hours depending on the reactivity of the probe and the protein.

  • Quenching the Reaction : The reaction can be quenched by adding a solution containing a high concentration of a nucleophile, such as Tris or hydroxylamine, or by denaturation and precipitation of the protein.

  • Removal of Excess Probe : Unreacted probe can be removed by methods such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or protein precipitation.

  • Analysis of Labeling :

    • SDS-PAGE : If the probe contains a reporter tag (e.g., fluorophore or biotin), labeling can be visualized by in-gel fluorescence scanning or western blotting.

    • Mass Spectrometry : Intact protein mass spectrometry can confirm covalent modification by detecting the mass shift corresponding to the adduction of the probe. To identify the specific site of modification, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[2]

Protocol for In-Gel Fluorescence Visualization of Labeled Proteins
  • Sample Preparation : After the labeling reaction, add SDS-PAGE loading buffer to the protein samples and heat at 95 °C for 5 minutes.

  • Electrophoresis : Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning : Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore.

  • Coomassie Staining : After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize all protein bands and confirm equal loading.

Computational Methodologies

DFT calculations are a powerful tool for investigating the reactivity of fluorosulfates. Here are some key aspects of the computational methodology:

Software and Functionals

Commonly used software packages for these calculations include Gaussian.[9][10] The choice of density functional is critical for obtaining accurate results. For studies on this compound reactivity, hybrid functionals such as B3LYP and meta-hybrid GGA functionals like M06-2X are frequently employed.[11][12][13]

Basis Sets

The selection of the basis set also influences the accuracy of the calculations. Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are often used for geometry optimizations and frequency calculations.[11][12][13]

Solvation Models

To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are commonly used.[14] These models account for the bulk solvent effects on the reaction energetics.

Transition State Calculations

Identifying the transition state is crucial for calculating activation barriers. In Gaussian, this can be achieved using the Opt=TS keyword. The QST2 or QST3 methods can be used to provide an initial guess for the transition state structure, which is then optimized. A frequency calculation (Freq) must be performed on the optimized transition state structure to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency.

Visualization of Reaction Pathways and Workflows

Graphviz diagrams can be used to visualize the complex relationships in this compound reactivity studies.

Caption: Generalized pathway for the SuFEx reaction.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis Protein_Prep Protein Purification & Buffer Exchange Reaction Incubation of Protein and Probe Protein_Prep->Reaction Probe_Prep Probe Stock Solution Probe_Prep->Reaction Quench Quench Reaction Reaction->Quench Purification Removal of Excess Probe Quench->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Mass_Spec Mass Spectrometry (Intact & LC-MS/MS) Purification->Mass_Spec

Caption: Experimental workflow for protein labeling.

Reactivity of the this compound Radical (FSO₃•)

While much of the focus has been on the SuFEx reactivity of closed-shell this compound species, the this compound radical (FSO₃•) is also a species of interest. Computational studies on the reactivity of radicals with organic molecules can provide insights into potential degradation pathways or novel reaction mechanisms.

For example, DFT calculations can be used to investigate the reaction of the this compound radical with simple organic molecules like methane (B114726) or ethylene.[15][16][17][18][19][20] These studies typically involve calculating the activation barriers for processes such as hydrogen abstraction or addition to a double bond. Such computational analyses can help to predict the products and understand the selectivity of these radical reactions.

Conclusion

Theoretical and computational studies have been indispensable in advancing our understanding of this compound reactivity. DFT calculations have provided detailed mechanistic insights and quantitative kinetic data for SuFEx reactions, guiding the development of novel chemical probes and covalent inhibitors. The ability to computationally model the reactivity of fluorosulfates with different nucleophiles, including amino acid residues within complex protein environments, continues to be a powerful tool in drug discovery and chemical biology. This technical guide serves as a foundational resource for researchers looking to leverage these computational approaches in their own work.

References

understanding the stability of fluorosulfates in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Fluorosulfates in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfates (R-OSO₂F) have emerged as a versatile functional group in chemical biology and drug discovery. Their utility stems from a unique reactivity profile, acting as robust connectors or latent electrophiles capable of forming covalent bonds with biological nucleophiles under specific conditions. A thorough understanding of their stability in aqueous environments is paramount for their application in biological systems, influencing everything from experimental design in chemoproteomics to the pharmacokinetic properties of novel therapeutics.

This guide provides a comprehensive overview of the aqueous stability of both aryl and alkyl fluorosulfates, summarizes available quantitative data, details experimental protocols for stability assessment, and illustrates key chemical pathways.

Stability of Aryl Fluorosulfates (Ar-OSO₂F)

Aryl fluorosulfates are characterized by their remarkable stability in aqueous solutions, particularly under neutral and acidic conditions.[1][2] This stability is attributed to the electron-withdrawing nature of the aryl ring and resonance stabilization, which reduces the electrophilicity of the sulfur atom compared to analogous sulfonyl fluorides.[3]

Stability in Aqueous Buffers

Numerous studies have demonstrated the high hydrolytic stability of aryl fluorosulfates across a range of pH values. Generally, they remain intact for extended periods in neutral and acidic buffers. For instance, para- and meta-carboxyl benzene (B151609) fluorosulfates show no significant hydrolysis after 24 hours at pH 7.5.[1][4] Similarly, phenyl fluorosulfate exhibits negligible degradation when incubated in 1 M aqueous HCl for 24 hours.[5] A peptide containing a fluorosulfotyrosine residue showed less than 5% hydrolysis after 24 hours in a neutral aqueous buffer.[6]

Stability in Biological Media

The stability of aryl fluorosulfates extends to complex biological environments, a critical factor for their use as chemical probes and in drug design. Studies have shown that this compound-bearing compounds are largely stable in cell lysates and serum.[6] For example, a fluorosulfotyrosine-containing peptide remained mostly intact after 12 hours in serum and 48 hours in cell lysate.[6] Furthermore, a this compound-containing inhibitor, FS-p1, was found to be both chemically and metabolically stable, with no degradation observed after 24 hours in phosphate-buffered saline (PBS) at pH 7.4.[4]

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of various aryl fluorosulfates in aqueous media.

Compound/MoietyMediumpHTemperatureTimeStability Result
Fluorosulfotyrosine PeptideAqueous BufferNeutralRoom Temp.24 h>95% remaining[6]
Fluorosulfotyrosine PeptideSerum~7.4Not specified12 h"Mostly intact"[6]
Fluorosulfotyrosine PeptideCell Lysate~7.4Not specified48 h"Mostly intact"[6]
Phenyl this compoundAqueous HCl<1Room Temp.24 hNegligible degradation[5]
p-carboxy-benzene this compoundNot specified7.5Not specified24 hStable to hydrolysis[1][4]
m-carboxy-benzene this compoundNot specified7.5Not specified24 hStable to hydrolysis[1][4]
FS-p1 InhibitorPBS7.4Not specified24 hNo degradation[4]

Stability of Alkyl Fluorosulfates (R-alk-OSO₂F)

In stark contrast to their aryl counterparts, simple primary and secondary alkyl fluorosulfates are highly unstable in aqueous solutions. Compounds like methyl this compound (CH₃OSO₂F), often called "magic methyl," are known to be rapidly hydrolyzed.[4]

Contact with water, steam, or acids leads to rapid saponification, evolving corrosive vapors of hydrofluoric acid and sulfuric acid.[7][8] This high reactivity makes them potent alkylating agents but generally unsuitable for applications requiring stability in aqueous biological systems unless their reactivity is specifically desired and controlled. Due to this inherent instability, detailed kinetic studies on their aqueous hydrolysis are sparse in the literature.

Mechanisms of Conversion and Degradation

Direct Hydrolysis

The primary degradation pathway for fluorosulfates in water is direct hydrolysis, where the sulfur-fluorine or sulfur-oxygen bond is cleaved by water or hydroxide (B78521) ions. For aryl fluorosulfates, this process is slow under neutral conditions. The reactivity and rate of hydrolysis can be influenced by the electronic properties of the aryl substituent.

Chemically-Mediated Conversion: The Lossen Rearrangement

While stable to direct hydrolysis, aryl fluorosulfates can be intentionally and efficiently converted to sulfates under physiological conditions using specific chemical activators like hydroxamic acids.[6] This conversion does not proceed via direct hydrolysis. Instead, it follows a Lossen rearrangement pathway.[6][7] Isotopic labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the resulting sulfate (B86663) group does not come from the solvent, ruling out direct water attack.[6][7]

G ArylFS Aryl this compound (Ar-O-SO₂F) Adduct Intermediate Adduct ArylFS->Adduct + HA HA Hydroxamic Acid (R-CO-NHOH) Isocyanate Isocyanate Intermediate Adduct->Isocyanate Lossen Rearrangement Fluoride F⁻ Adduct->Fluoride ArylSulfate Aryl Sulfate (Ar-O-SO₃⁻) Isocyanate->ArylSulfate + H₂O H2O H₂O

Caption: Hydroxamic acid-mediated conversion of an aryl this compound to an aryl sulfate.

Experimental Protocols for Stability Assessment

A generalized workflow for evaluating the aqueous stability of a this compound-containing compound involves incubation in a relevant aqueous medium followed by quantitative analysis of the remaining parent compound over time.

General Experimental Workflow

G Prep Prepare Stock Solution of this compound (in organic solvent, e.g., DMSO) Incubate Incubate in Aqueous Medium (e.g., PBS pH 7.4, SIF, Lysate) at controlled Temperature (e.g., 37°C) Prep->Incubate Spike Sample Withdraw Aliquots at Time Points (t=0, 1, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., add cold Acetonitrile) Sample->Quench Analyze Analyze by HPLC, LC-MS, or NMR Quench->Analyze Data Quantify Remaining Parent Compound vs. Time to Determine Half-life (t₁/₂) Analyze->Data

Caption: General experimental workflow for assessing the stability of fluorosulfates.

Detailed Methodologies

5.2.1 Materials and Reagents

  • This compound-containing compound of interest.

  • Organic solvent (e.g., DMSO, Acetonitrile) for stock solution.

  • Aqueous buffers (e.g., Phosphate, Acetate, Bicarbonate) at various pH values (e.g., 4.0, 7.4, 9.0).

  • Biological media (e.g., human serum, cell lysate, simulated intestinal fluid).

  • Quenching solution (e.g., cold acetonitrile (B52724) with or without an internal standard).

  • Analytical standards of the parent compound and potential degradation products.

5.2.2 Sample Preparation and Incubation

  • Prepare a concentrated stock solution (e.g., 10-20 mM) of the this compound compound in a suitable organic solvent.

  • Pre-warm the desired aqueous test media (buffers, biological fluids) to the target temperature (e.g., 37°C) in a shaking water bath or incubator.

  • Initiate the stability experiment (t=0) by spiking a small volume of the stock solution into the test medium to achieve the final desired concentration (e.g., 5-50 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues.

  • Incubate the samples at a constant temperature.

5.2.3 Time-Point Sampling and Analysis

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction to stop further degradation by adding the aliquot to a larger volume of a cold quenching solution (e.g., 2-3 volumes of acetonitrile).

  • Centrifuge the quenched samples to precipitate proteins and other macromolecules.

  • Transfer the supernatant to an analysis vial.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Inject the supernatant onto a suitable HPLC column (e.g., C18).

    • Use a gradient elution method to separate the parent compound from its degradation products.

    • Monitor the elution using a UV detector at an appropriate wavelength.

    • Quantify the peak area of the parent compound at each time point relative to the t=0 sample or an internal standard.[5]

  • Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For higher concentrations, the reaction progress can be monitored directly in an NMR tube.

    • Acquire ¹H or ¹⁹F NMR spectra over time.

    • Determine the relative concentrations of the starting material and hydrolysis products by integrating their respective signals.

Conclusion

The stability of fluorosulfates in aqueous solutions is highly dependent on their structure. Aryl fluorosulfates exhibit excellent stability, particularly in neutral to acidic conditions and in complex biological media, making them well-suited for applications in drug discovery and as chemical probes. In contrast, alkyl fluorosulfates are generally unstable in water, reacting rapidly to form hydrofluoric and sulfuric acids. This fundamental difference is critical when selecting a this compound moiety for a specific application. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the stability of their specific this compound-containing molecules, ensuring reliable and reproducible results.

References

Probing the Proteome: A Technical Guide to the Reactivity of Fluorosulfates with Amino Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the fluorosulfate group, a versatile electrophile increasingly utilized in chemical biology and drug development. We delve into the core principles of sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, its application in site-specifically modifying proteins, and its role in designing potent and selective covalent inhibitors. This document provides a comprehensive overview of the reactivity of fluorosulfates with key amino acid residues, detailed experimental protocols for their application, and a visual representation of their utility in dissecting cellular signaling pathways.

Introduction to this compound Reactivity and SuFEx Chemistry

Aryl fluorosulfates and sulfonyl fluorides have emerged as privileged "warheads" in the design of chemical probes and covalent inhibitors.[1] Their utility stems from a unique balance of stability in aqueous environments and tunable reactivity towards nucleophilic amino acid residues.[2] This reactivity is primarily governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation that allows for the formation of stable covalent bonds under biocompatible conditions.[3]

The reactivity of the this compound group is highly context-dependent, influenced by the local microenvironment within a protein's three-dimensional structure.[4] Factors such as the proximity of basic or acidic residues can significantly enhance the nucleophilicity of nearby amino acid side chains, leading to site-specific modification.[4] This "proximity-enabled" reactivity is a cornerstone of the this compound-based chemical biology toolkit, allowing for the selective labeling of proteins in complex biological systems.[3]

Reactivity with Amino Acid Residues

Fluorosulfates have been shown to react with a range of nucleophilic amino acid residues, with a notable preference for tyrosine, lysine (B10760008), and histidine.[3][4] Reactivity with serine and threonine has also been observed, albeit generally to a lesser extent.[5]

Tyrosine

Tyrosine is a primary target for this compound-based probes. The phenolic hydroxyl group of tyrosine can be activated by nearby basic residues, which lower its pKa and enhance its nucleophilicity, facilitating the SuFEx reaction.[4] This has been exploited for the development of tyrosine-selective bioconjugation strategies and covalent inhibitors.[6]

Lysine

The ε-amino group of lysine is another key target for this compound electrophiles. The formation of a stable sulfamate (B1201201) linkage has been demonstrated in various protein systems.[7] The reactivity towards lysine can be modulated by the local electrostatic environment, with positively charged microenvironments sometimes favoring this interaction.[3]

Histidine

The imidazole (B134444) side chain of histidine presents a nucleophilic target for fluorosulfates. The reactivity is dependent on the tautomeric state of the imidazole ring and the surrounding microenvironment.[2] Covalent modification of histidine residues has been successfully applied in the development of targeted inhibitors.[2]

Serine and Threonine

While generally less reactive than tyrosine, lysine, and histidine, the hydroxyl groups of serine and threonine can also be targeted by fluorosulfates, particularly when activated by the protein microenvironment.[5][8] This reactivity has been harnessed for the development of covalent inhibitors targeting non-catalytic serine residues.[8]

Quantitative Data on Reactivity

The following table summarizes available quantitative data on the reactivity of this compound-containing probes with amino acid residues. It is important to note that direct comparison of reaction rates can be challenging due to variations in experimental conditions, the specific protein context, and the structure of the this compound probe itself.

Amino Acid TargetProbe TypeProtein ContextMethod of AnalysisOutcomeReference(s)
TyrosineAryl this compoundRecombinant CRABP2LC-MS/MSSite-specific modification of a conserved tyrosine residue.[9]
LysineAryl this compoundRecombinant SIRT5LC-MSTime-dependent formation of a covalent adduct.[7]
HistidineFluorosulfonyloxybenzoyl-L-lysine (FSK)Genetically encoded in proteinsWestern BlotCovalent cross-linking with proximal histidine residues.[2]
SerineAryl this compound inhibitorDcpS enzymePeptide MappingSelective modification of a non-catalytic serine residue.[8]
Tyrosine, Lysine, HistidineThis compound-L-tyrosine (FSY)Genetically encoded in proteinsSDS-PAGE, MSProximity-enabled covalent cross-linking with proximal Tyr, Lys, and His.[3]

Experimental Protocols

General Protocol for Protein Labeling with Aryl Fluorosulfates

This protocol provides a general framework for the covalent modification of a purified protein with an aryl this compound probe.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0). Avoid buffers containing primary amines like Tris if targeting lysine residues is not desired.

  • Aryl this compound probe stock solution (10-100 mM in DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol).

  • Analytical tools for assessing modification (e.g., SDS-PAGE, LC-MS).

Procedure:

  • Protein Preparation: Prepare the protein solution to a final concentration of 1-10 µM.

  • Labeling Reaction: Add the aryl this compound probe from the stock solution to the protein solution to achieve a final probe concentration of 10-100 µM (a 10- to 100-fold molar excess over the protein). The final DMSO concentration should typically be kept below 5% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each protein-probe pair.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted probe. Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe any mobility shifts indicative of covalent modification. For more detailed analysis, proceed with LC-MS to confirm the mass of the modified protein and tandem MS (MS/MS) to identify the specific site(s) of modification.[10]

Protocol for Genetic Incorporation of this compound-L-tyrosine (FSY)

This protocol outlines the key steps for incorporating the unnatural amino acid this compound-L-tyrosine (FSY) into a target protein in E. coli for in vivo cross-linking studies.[3]

Materials:

  • E. coli expression strain (e.g., DH10B).

  • Expression plasmid for the protein of interest containing an amber stop codon (TAG) at the desired incorporation site.

  • pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for FSY (FSYRS).[3]

  • This compound-L-tyrosine (FSY).

  • LB medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-FSYRS plasmid.

  • Expression: a. Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C. b. The following day, dilute the overnight culture into fresh LB medium containing antibiotics and grow to an OD600 of 0.6-0.8. c. Add FSY to a final concentration of 1 mM. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours.

  • In Vivo Cross-linking: The expressed protein containing FSY will have the potential to form covalent cross-links with proximal tyrosine, lysine, or histidine residues on interacting proteins within the living cells.

  • Cell Lysis and Analysis: a. Harvest the cells by centrifugation. b. Lyse the cells using a suitable method (e.g., sonication). c. Analyze the cell lysate by SDS-PAGE and Western blotting to detect the formation of cross-linked protein complexes. Mass spectrometry can be used to identify the cross-linked proteins and the specific residues involved.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex biological pathways and experimental workflows. The following diagrams illustrate key concepts related to this compound reactivity.

SuFEx Reaction with Amino Acid Residues

SuFEx_Reaction cluster_reactants Reactants cluster_products Products This compound Aryl this compound (R-O-SO2F) CovalentAdduct Covalent Adduct (e.g., R-O-SO2-Tyr) This compound->CovalentAdduct SuFEx Reaction NucleophilicResidue Nucleophilic Amino Acid (Tyr, Lys, His, Ser) Fluoride Fluoride Ion (F-)

Caption: General scheme of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Proximity-Enabled Cross-Linking Workflow

Proximity_Enabled_Crosslinking cluster_expression Genetic Incorporation cluster_interaction Protein Interaction & Cross-linking cluster_analysis Analysis Plasmid Protein A Plasmid (with TAG codon) Ecoli E. coli Expression Plasmid->Ecoli pEVOL pEVOL-FSYRS Plasmid pEVOL->Ecoli ProteinA_FSY Protein A with FSY Ecoli->ProteinA_FSY FSY This compound-L-tyrosine (FSY) FSY->Ecoli Complex Non-covalent Complex (Protein A-FSY :: Protein B) ProteinA_FSY->Complex ProteinB Interacting Protein B (with Tyr, Lys, or His) ProteinB->Complex Crosslinked Covalently Cross-linked Complex Complex->Crosslinked Proximity-Enabled SuFEx Lysis Cell Lysis Crosslinked->Lysis SDSPAGE SDS-PAGE / Western Blot Lysis->SDSPAGE MassSpec Mass Spectrometry Lysis->MassSpec

Caption: Workflow for proximity-enabled protein cross-linking using FSY.

Inhibition of the JAK-STAT Signaling Pathway

This compound-based covalent inhibitors can be designed to target kinases in signaling pathways like the JAK-STAT pathway, which is crucial for immune responses. Aberrant JAK-STAT signaling is implicated in various diseases, including cancers and autoimmune disorders.[11][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (active dimer) Gene Target Gene Expression pSTAT->Gene 4. Dimerization & Translocation Inhibitor This compound-based Covalent Inhibitor Inhibitor->JAK Inhibition

Caption: Covalent inhibition of the JAK-STAT signaling pathway.

Conclusion

The reactivity of the this compound group, harnessed through SuFEx chemistry, provides a powerful and versatile tool for chemical biologists and drug discovery professionals. Its ability to selectively modify a range of amino acid residues, particularly in a proximity-dependent manner, enables the development of sophisticated chemical probes for studying protein-protein interactions and for designing highly specific and potent covalent inhibitors. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers seeking to employ this cutting-edge technology in their own investigations. As our understanding of the nuances of this compound reactivity continues to grow, so too will its impact on our ability to probe and manipulate the proteome for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aryl Fluorosulfates Using Sulfuryl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of aryl fluorosulfates (Ar-O-SO₂F) has become a cornerstone of modern chemical synthesis, driven by the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. Aryl fluorosulfates are not only stable and versatile intermediates but also serve as valuable connectors in drug discovery, chemical biology, and materials science.[1][2][3] Their preparation from readily available phenols and sulfuryl fluoride (SO₂F₂) is a key transformation.[2][3] This document provides detailed protocols for the synthesis of aryl fluorosulfates, with a focus on methods that enhance safety and efficiency.

Aryl fluorosulfates can be synthesized through the reaction of phenols with sulfuryl fluoride in the presence of a base.[2] While early methods involved the direct handling of gaseous and toxic SO₂F₂, recent advancements have led to safer protocols, such as the ex situ generation of SO₂F₂.[4][5][6][7][8][9][10] These methods offer high yields for a wide range of phenol (B47542) derivatives, including those with diverse electronic and steric properties.[6][11]

Experimental Protocols

Two primary protocols are detailed below: a direct method involving the handling of sulfuryl fluoride gas and a safer, more convenient method utilizing a two-chamber reactor for the ex situ generation of SO₂F₂.

Protocol 1: Direct Synthesis of Aryl Fluorosulfates using Gaseous SO₂F₂

This protocol is a fundamental method for the synthesis of aryl fluorosulfates and is suitable for researchers equipped to handle condensed gases.

Materials:

  • Phenol derivative

  • Sulfuryl fluoride (SO₂F₂) gas

  • Anhydrous solvent (e.g., acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (DCM))

  • Organic base (e.g., triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Reaction vessel (e.g., a thick-walled glass vial or a pressure-rated tube)

  • Balloon filled with SO₂F₂

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a well-ventilated fume hood, dissolve the phenol derivative (1.0 equiv.) and the organic base (1.5 equiv.) in the anhydrous solvent in the reaction vessel.

  • Carefully evacuate the air from the vessel for approximately 30 seconds.

  • Connect a balloon containing SO₂F₂ gas to the reaction vessel to introduce the gas.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.

  • Upon completion, carefully vent the excess SO₂F₂ gas into a scrubbing solution (e.g., concentrated sodium hydroxide (B78521) solution).

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired aryl fluorosulfate.

Protocol 2: Ex Situ Generation of Sulfuryl Fluoride in a Two-Chamber Reactor

This protocol is a safer alternative that avoids the direct handling of gaseous SO₂F₂ by generating it in situ in a separate, connected chamber.[4][5][6][8][9][10]

Materials:

  • Phenol derivative

  • 1,1'-Sulfonyldiimidazole (B1293689) (SDI)

  • Potassium fluoride (KF)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Two-chamber reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • Chamber A (Gas Generation): In a well-ventilated fume hood, add 1,1'-sulfonyldiimidazole (SDI, 1.5 equiv.) and potassium fluoride (KF, 5.0 equiv.) to Chamber A of the two-chamber reactor.

  • Chamber B (Reaction): To Chamber B, add the phenol derivative (1.0 equiv.) and triethylamine (Et₃N, 2.0 equiv.) dissolved in anhydrous dichloromethane (DCM).

  • Seal the two-chamber reactor system.

  • With vigorous stirring in both chambers, slowly add trifluoroacetic acid (TFA) to Chamber A. The SO₂F₂ gas will be generated and will diffuse into Chamber B.

  • Continue stirring the reaction for 16-18 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully disassemble the reactor in the fume hood.

  • Transfer the reaction mixture from Chamber B to a separatory funnel.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes the yields of various aryl fluorosulfates synthesized using the ex situ generation protocol.

EntryPhenol SubstrateProductYield (%)
1PhenolPhenyl this compound95
24-Methoxyphenol4-Methoxyphenyl this compound91
34-Nitrophenol4-Nitrophenyl this compound98
42,6-Dimethylphenol2,6-Dimethylphenyl this compound99
5Vanillin4-Formyl-2-methoxyphenyl this compound92
6Eugenol4-Allyl-2-methoxyphenyl this compound96
7Raspberry Ketone4-(4-Hydroxyphenyl)butan-2-one this compound94
86-HydroxyindoleIndol-6-yl this compoundGood
93-HydroxypyridinePyridin-3-yl this compoundGood

Yields are based on reported values in the literature for similar substrates and conditions. "Good" indicates that the reaction proceeds well, though a specific yield was not provided in the cited source.[6][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of aryl fluorosulfates.

G cluster_start Starting Materials Phenol Phenol Derivative Reaction Reaction Setup (Direct Gas or Two-Chamber) Phenol->Reaction SO2F2_source SO2F2 Source (Gas or Precursor) SO2F2_source->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Product Aryl this compound Purification->Product

Caption: General workflow for aryl this compound synthesis.

Logical Relationship: Ex Situ SO₂F₂ Generation

This diagram illustrates the logical relationship in the two-chamber reactor system for the safer, ex situ generation of sulfuryl fluoride.

G cluster_chamberA Chamber A: Gas Generation cluster_chamberB Chamber B: Fluorosulfation SDI 1,1'-Sulfonyldiimidazole (SDI) SO2F2_gas SO2F2 (gas) SDI->SO2F2_gas KF Potassium Fluoride (KF) KF->SO2F2_gas TFA Trifluoroacetic Acid (TFA) TFA->SO2F2_gas addition Phenol Phenol + Et3N in DCM SO2F2_gas->Phenol diffusion Aryl_FS Aryl this compound Phenol->Aryl_FS reaction

Caption: Two-chamber reactor for ex situ SO₂F₂ generation.

References

Application Notes and Protocols for Chemoproteomic Profiling Using Fluorosulfate Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of fluorosulfate probes in chemoproteomic profiling. This powerful technology enables the discovery of ligandable hotspots on proteins directly in complex biological systems, offering significant advantages for drug discovery and development.

Introduction to this compound Probes in Chemoproteomics

Aryl fluorosulfates (ArOSO₂F) have emerged as a versatile class of chemical probes for covalent ligand discovery and chemoproteomics.[1][2] Their unique reactivity profile, characterized by a balance of stability in aqueous environments and context-dependent reactivity with nucleophilic amino acid residues, makes them particularly well-suited for identifying novel binding sites on proteins.[1][3] Unlike more reactive electrophiles, fluorosulfates exhibit lower intrinsic reactivity, which minimizes off-target labeling and allows for the identification of sites with enhanced nucleophilicity, often found in functional pockets of proteins.[3][4] This "inverse drug discovery" approach, where the protein target is identified from a complex proteome based on its interaction with a probe, has proven to be a valuable tool for expanding the druggable proteome.[3][5]

This compound probes typically react with several nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[1][2] The selectivity for these residues is influenced by the local protein microenvironment, where factors like pKa perturbation of the target residue can enhance reactivity.[3][5] This context-dependent reactivity allows for the selective labeling of specific residues within protein binding sites.

Core Applications

  • Target Identification and Validation: Identify the molecular targets of bioactive small molecules.

  • Druggable Site Discovery: Uncover novel ligandable pockets on proteins of interest.[1]

  • Covalent Inhibitor Development: Serve as a starting point for the design of targeted covalent inhibitors.

  • Elucidation of Signaling Pathways: Map protein-protein interactions and identify changes in protein activity.

Data Presentation: Comparative Reactivity of Electrophilic Probes

The choice of the electrophilic warhead is critical in chemoproteomic experiments. The following table summarizes the identified protein adducts from a comparative study using a sulfonyl fluoride (B91410) (SF) alkyne probe and a this compound (OSF) alkyne probe in HEK293 cell lysates. This data highlights the distinct reactivity and selectivity of the this compound probe.

ProbeTotal Unique Adducts IdentifiedPrimary Amino Acid TargetsReference
Sulfonyl Fluoride (SF) Alkyne Probe 4,504Tyrosine, Lysine[3][4]
This compound (OSF) Alkyne Probe 181Tyrosine, Histidine[3][4]

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Aryl this compound Probe

This protocol describes a general method for the synthesis of an alkyne-functionalized aryl this compound probe from a phenolic precursor using sulfuryl fluoride (SO₂F₂).

Materials:

Procedure:

  • Dissolve the phenolic starting material (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully bubble SO₂F₂ gas through the solution for 10-15 minutes. Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired alkyne-functionalized aryl this compound probe.

Protocol 2: Chemoproteomic Profiling of Cell Lysates

This protocol outlines the general workflow for labeling proteins in a cell lysate with a this compound probe, followed by enrichment and preparation for mass spectrometry analysis.

Materials:

  • Cultured cells (e.g., HEK293)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Alkyne-functionalized this compound probe

  • Azide-functionalized biotin (B1667282) tag (for click chemistry)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose (B213101) beads

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Solvents for mass spectrometry (e.g., acetonitrile, formic acid)

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Labeling: Treat the cell lysate (e.g., 1 mg/mL protein concentration) with the alkyne-functionalized this compound probe at a final concentration of 10-100 µM. Incubate for 1-2 hours at 37 °C.

  • Click Chemistry: To the probe-labeled lysate, add the following click chemistry reagents in sequence, with gentle vortexing after each addition:

    • Azide-biotin tag (final concentration ~100 µM)

    • TCEP (final concentration ~1 mM)

    • TBTA (final concentration ~100 µM)

    • CuSO₄ (final concentration ~1 mM)

    • Incubate the reaction for 1 hour at room temperature.

  • Protein Precipitation and Redissolving: Precipitate the proteins from the reaction mixture using a methanol/chloroform extraction or acetone (B3395972) precipitation to remove excess reagents. Resuspend the protein pellet in a buffer containing a denaturant (e.g., 6 M urea).

  • Enrichment of Labeled Proteins: Add streptavidin agarose beads to the resuspended protein solution and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

  • On-Bead Digestion:

    • Wash the streptavidin beads extensively to remove non-specifically bound proteins.

    • Resuspend the beads in a solution of 6 M urea.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37 °C for 30 minutes.

    • Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the urea concentration to below 2 M and add trypsin. Digest the proteins overnight at 37 °C.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Mass Spectrometry Data Analysis

A general workflow for the analysis of mass spectrometry data from a chemoproteomic experiment is described below.

  • Peptide and Protein Identification: Process the raw mass spectrometry data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. The search should be performed against a relevant protein database (e.g., UniProt human database) and should include variable modifications for the probe adduct on the potential target residues (tyrosine, lysine, serine, histidine) and fixed modifications for carbamidomethylation of cysteine.

  • Quantification: If a quantitative proteomics approach (e.g., label-free quantification, SILAC, TMT) was used, quantify the relative abundance of the identified peptides and proteins across different experimental conditions.

  • Data Filtering and Statistical Analysis: Filter the results to remove contaminants and reverse database hits. Perform statistical analysis to identify proteins that are significantly enriched in the probe-treated sample compared to a control.

  • Target Validation: The identified protein targets should be validated using orthogonal methods, such as western blotting, site-directed mutagenesis, or enzymatic assays.

Mandatory Visualizations

G cluster_synthesis Probe Synthesis cluster_profiling Chemoproteomic Workflow cluster_analysis Data Analysis Phenol Phenolic Precursor + Alkyne Handle Probe Alkyne-Fluorosulfate Probe Phenol->Probe Sulfur(VI) Fluoride Exchange (SuFEx) SO2F2 SO2F2 SO2F2->Probe Lysate Cell Lysate Labeling Probe Labeling Lysate->Labeling Click Click Chemistry (Biotinylation) Labeling->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Data MS Data MS->Data Search Database Search Data->Search Quant Quantification Search->Quant Validation Target Validation Quant->Validation

Caption: Experimental workflow for chemoproteomic profiling with this compound probes.

G cluster_pathway Signaling Pathway Elucidation cluster_intervention Therapeutic Intervention Probe This compound Probe ProteinA Protein A (e.g., Kinase) Probe->ProteinA Identifies Ligandable Site ProteinB Protein B (Substrate) ProteinA->ProteinB Phosphorylation ProteinC Protein C (Adaptor) ProteinA->ProteinC Interaction Downstream Downstream Signaling ProteinB->Downstream ProteinC->Downstream Inhibitor Covalent Inhibitor (Derived from Probe) Inhibitor->ProteinA Blocks Activity

References

Solid-Phase Synthesis of Fluorosulfate-Containing Peptides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the solid-phase synthesis of peptides incorporating a fluorosulfate group. This unique functional group serves as a stable yet reactive moiety with significant applications in chemical biology and drug discovery, including its use as a covalent warhead for targeting specific amino acid residues in proteins and as a latent precursor for generating sulfated peptides.

Introduction

The introduction of this compound-containing amino acids into peptides via solid-phase peptide synthesis (SPPS) has opened new avenues for designing sophisticated chemical probes and therapeutic candidates.[1][2] The this compound group (–OSO₂F) is relatively stable under aqueous conditions and during the course of SPPS, yet it can be prompted to react with nucleophilic residues on proteins, such as tyrosine, lysine, and histidine, in a context-dependent manner.[2][3] This reactivity has been harnessed in chemoproteomic workflows to identify novel protein targets.[4][5] Furthermore, the this compound group can be efficiently converted to a sulfate (B86663) group post-synthetically, providing a powerful tool for studying protein sulfation, a critical post-translational modification.[1][6][7][8][9][10]

This application note details the protocols for the synthesis of the key building block, Fmoc-L-tyrosine(OSO₂F)-OH, its incorporation into peptides using standard Fmoc-based SPPS, and the subsequent cleavage, deprotection, and purification of the target this compound-containing peptides.

Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound-containing peptides, providing a benchmark for expected outcomes.

ParameterValueReference
Fmoc-L-tyrosine(OSO₂F)-OH Synthesis Yield 96%[6]
Peptide Synthesis Scale 0.1 mmol[6]
Coupling Reagent HBTU/HOBt or HATU[4][6]
Cleavage Cocktail 95:2.5:2.5 TFA:TIPS:H₂O[6][11]
Cleavage Time 1.5 - 3 hours[6][11]
Purity of Crude Peptides Typically >80% by HPLC[6]
Conversion to Sulfotyrosine Yield High[6][12]

Experimental Protocols

Protocol 1: One-Step Synthesis of Fmoc-L-tyrosine(OSO₂F)-OH

This protocol describes the synthesis of the essential building block for incorporating a this compound group into peptides.[6]

Materials:

  • Fmoc-L-tyrosine

  • Sulfuryl fluoride (B91410) (SO₂F₂) gas

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous Borax buffer

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel suitable for gas handling

Procedure:

  • Dissolve Fmoc-L-tyrosine in a biphasic solvent system of dichloromethane (DCM) and saturated aqueous Borax buffer.

  • Bubble sulfuryl fluoride (SO₂F₂) gas through the vigorously stirred reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield Fmoc-L-tyrosine(OSO₂F)-OH as a white solid. The product is typically used in the next step without further purification.[6]

Protocol 2: Solid-Phase Synthesis of this compound-Containing Peptides

This protocol outlines the incorporation of Fmoc-L-tyrosine(OSO₂F)-OH into a peptide sequence on a solid support using a standard Fmoc/tBu strategy.[6][13][14]

Materials:

  • Rink amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-L-tyrosine(OSO₂F)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) or 2-methylpiperidine (B94953) (2-MP) in DMF (20%)[11]

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Automated or manual peptide synthesizer

  • Sintered glass funnel

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine or 2-MP in DMF for 10-20 minutes. Repeat this step. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-L-tyrosine(OSO₂F)-OH at the desired position using the same coupling protocol.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Final Wash and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

This protocol details the release of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.[6][11]

Materials:

  • Dried peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Water

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water.

  • Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 1.5 to 3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Protocol 4: Purification and Characterization

Materials:

  • Crude this compound-containing peptide

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification: Purify the crude peptide by RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peak and analyze them by mass spectrometry to confirm the identity of the desired this compound-containing peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling (including Fmoc-Tyr(OSO2F)-OH) deprotection->coupling wash1 Washing coupling->wash1 wash1->deprotection Repeat for each amino acid cleavage Cleavage from Resin & Side-chain Deprotection wash1->cleavage Final Deprotection & Drying precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry Characterization purification->characterization

Caption: Workflow for the solid-phase synthesis of this compound-containing peptides.

application_pathway cluster_chemoproteomics Chemoproteomics Application cluster_sulfation Latent Sulfate Application peptide This compound-Containing Peptide target_protein Target Protein (e.g., in cell lysate) peptide->target_protein Covalent Targeting conversion Post-synthetic Conversion (e.g., ethylene (B1197577) glycolysis or hydroxamic acid treatment) peptide->conversion Decaging covalent_adduct Covalent Peptide-Protein Adduct target_protein->covalent_adduct enrichment Enrichment of Adduct covalent_adduct->enrichment identification Mass Spectrometry-based Protein Identification enrichment->identification sulfated_peptide Sulfated Peptide conversion->sulfated_peptide biological_assay Biological Activity Assay sulfated_peptide->biological_assay

Caption: Applications of this compound-containing peptides.

References

Application Notes: Fluorosulfate-Based Covalent Inhibitors for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibition has emerged as a powerful strategy in drug discovery, offering potent and durable target engagement. While traditional covalent drugs have primarily targeted cysteine residues, there is a growing need for electrophilic "warheads" that can react with other nucleophilic amino acids. Aryl fluorosulfates (Ar-OSO₂F) have become a promising class of electrophiles for this purpose. Stemming from the principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, the fluorosulfate group is a uniquely tuned electrophile. It is remarkably stable in aqueous environments and generally unreactive, but can be "activated" by the specific microenvironment of a protein binding pocket to form a covalent bond with a proximal nucleophilic residue.[1][2][3] This context-dependent reactivity allows for the development of highly selective covalent inhibitors and chemical probes that target not only cysteine but also tyrosine, lysine (B10760008), histidine, and even non-catalytic serine residues.[3][4][5][6][7]

Mechanism of Covalent Modification

The this compound moiety acts as a latent electrophile. The covalent modification occurs via a nucleophilic attack from an amino acid side chain on the electrophilic sulfur atom of the this compound group, leading to the displacement of the fluoride ion and the formation of a stable sulfated adduct.[2] The reactivity of the this compound is highly dependent on its environment; proximal basic residues within a protein's binding site can deprotonate the nucleophilic amino acid (like a tyrosine's hydroxyl group), enhancing its reactivity and enabling a specific covalent bond to form.[3][7] This targeted reactivity minimizes off-target effects, a crucial feature for successful therapeutic agents.

G cluster_0 Protein Binding Site Inhibitor Inhibitor-Ar-O-SO₂F Product Inhibitor-Ar-O-SO₂-O-Tyr-Protein (Covalent Adduct) Inhibitor->Product Forms Fluoride F⁻ (Leaving Group) Inhibitor->Fluoride Displaces Target Protein-Tyr-OH (Nucleophile) Target->Inhibitor Nucleophilic Attack BasicResidue Basic Residue (e.g., His, Lys) BasicResidue->Target Activates Nucleophile

Mechanism of this compound covalent modification of a tyrosine residue.

Applications in Drug Discovery

This compound chemistry has been successfully applied in two major areas:

  • Targeted Covalent Inhibitors: By incorporating a this compound warhead onto a scaffold with known affinity for a target, researchers can develop potent and irreversible inhibitors. This strategy has been used to target a range of proteins, including enzymes like the sirtuin deacetylase SIRT5 and the Epidermal Growth Factor Receptor (EGFR) kinase, by modifying key lysine or tyrosine residues in their active sites.[6][8]

  • Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic technique used to identify and quantify the functional state of enzymes in complex biological samples.[9][10][11] this compound-based probes, which typically consist of the this compound warhead, a linker, and a reporter tag (e.g., an alkyne), are used to covalently label active proteins.[1][10] These labeled proteins can then be enriched and identified by mass spectrometry, enabling target discovery, inhibitor selectivity profiling, and the identification of novel ligandable sites.[1][3][12]

G start Prepare Proteome (e.g., Cell Lysate) probe Incubate with Alkyne-Fluorosulfate Probe start->probe click CuAAC 'Click' Reaction with Azide-Biotin Tag probe->click enrich Enrich Labeled Proteins (Streptavidin Affinity Purification) click->enrich digest On-Bead Digestion (Trypsin) enrich->digest ms LC-MS/MS Analysis digest->ms end Identify & Quantify Covalent Targets ms->end

Workflow for Activity-Based Protein Profiling (ABPP) using a this compound probe.

Quantitative Data of Selected this compound-Based Inhibitors

The following table summarizes the activity of several published this compound-based covalent inhibitors. Note that IC₅₀ values can vary based on experimental conditions.[13][14]

Inhibitor/ProbeTarget ProteinTarget ResidueActivity MetricValueReference
Compound 6 hMcl-1Histidine-224IC₅₀8.1 nM[4]
Compound 17 SIRT5Tyrosine-102kᵢₙₐ꜀ₜ/Kᵢ150 M⁻¹s⁻¹[8]
Compound 19 SIRT5Tyrosine-102kᵢₙₐ꜀ₜ/Kᵢ180 M⁻¹s⁻¹[8]
Compound 26 EGFRLysine-745IC₅₀ (Cell)18.6 nM[6]
FS-p1 DcpSSerine (non-catalytic)IC₅₀140 nM[3][5]
Compound 21b M. tuberculosisNot SpecifiedMIC0.06 µM[15]

Example Application: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and is a major target in cancer therapy.[6][16] this compound-based inhibitors have been designed to covalently target a conserved catalytic lysine (K745) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity and downstream signaling.[6]

G cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Covalently Inhibits

Inhibition of the EGFR signaling pathway by a this compound covalent inhibitor.

Protocols

Protocol 1: General Synthesis of an Aryl this compound Probe from a Phenol Precursor

This protocol describes a general method for converting a phenol-containing molecule (e.g., a reversible inhibitor scaffold) into an aryl this compound.

Materials:

  • Phenol-containing starting material

  • Sulfuryl fluoride (SO₂F₂) gas or triethylamine (B128534) trihydrofluoride and sulfuryl diimidazole

  • Base (e.g., DBU, triethylamine, or potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vessel suitable for gas handling or inert atmosphere

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Preparation: Dissolve the phenol-containing starting material (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the appropriate base (e.g., DBU, 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Reaction with SO₂F₂: Carefully bubble sulfuryl fluoride (SO₂F₂) gas through the solution for 1-2 hours at room temperature. Alternatively, for a non-gaseous approach, use a pre-formed reagent complex. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or water.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final aryl this compound compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol outlines a standard workflow for identifying protein targets of a this compound probe in a complex proteome.[1][12]

Materials:

  • HEK293T cells (or other relevant cell line)

  • Lysis buffer (e.g., PBS with 0.1% NP-40 and protease inhibitors)

  • Alkyne-functionalized this compound probe (e.g., 100 µM final concentration)

  • Click chemistry reagents: Azide-biotin tag, TCEP, TBTA ligand, Copper(II) sulfate (CuSO₄)

  • Streptavidin-coated agarose (B213101) or magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium bicarbonate solution

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)

  • Trypsin (sequencing grade)

  • LC-MS/MS equipment

Procedure:

  • Proteome Preparation: Harvest cells and lyse them on ice using a probe sonicator in lysis buffer. Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C. Determine the protein concentration of the supernatant (e.g., via BCA assay).

  • Probe Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL. Add the alkyne-fluorosulfate probe to the desired final concentration (e.g., 100 µM) and incubate for 1-2 hours at 37°C.[12]

  • Click Chemistry: To conjugate the biotin (B1667282) tag, add the following reagents sequentially: azide-biotin (e.g., 100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins (e.g., using chloroform/methanol) to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Enrichment: Add streptavidin beads to the resuspended protein solution and incubate for 1-2 hours at room temperature with rotation to capture biotin-tagged proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. Typically, this involves sequential washes with buffers containing decreasing concentrations of SDS (e.g., 1% SDS, 0.5% SDS, 0.1% SDS in PBS), followed by washes with PBS and finally ammonium bicarbonate.

  • On-Bead Digestion: Resuspend the beads in ammonium bicarbonate. Reduce the proteins with DTT (e.g., 10 mM) and alkylate with IAA (e.g., 20 mM). Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the this compound probe.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that a covalent inhibitor binds to its intended target in intact cells.[6] Binding of the inhibitor stabilizes the target protein, increasing its melting temperature.

Materials:

  • Intact cells in culture

  • This compound inhibitor and DMSO (vehicle control)

  • PBS

  • PCR tubes or plate

  • Thermal cycler with a temperature gradient function

  • Lysis equipment (e.g., for freeze-thaw cycles)

  • Western blot or mass spectrometry equipment

Procedure:

  • Treatment: Treat cultured cells with the this compound inhibitor or DMSO vehicle control at a desired concentration for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS to remove unbound inhibitor, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by a method that does not use detergents, such as multiple freeze-thaw cycles (e.g., freeze in liquid nitrogen, thaw at 25°C, repeat 3 times).

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Analysis: Collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or quantitative mass spectrometry (TMT labeling).

  • Data Interpretation: Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.

References

Application Notes and Protocols for High-Throughput Screening of Fluorosulfate Libraries in 96-Well Plates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibitors have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Aryl fluorosulfates are a promising class of electrophiles for the development of covalent inhibitors, reacting with nucleophilic amino acid residues such as tyrosine, lysine, serine, and histidine within protein binding sites.[1][2] The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry provides a robust and efficient method for the synthesis of diverse fluorosulfate libraries, amenable to high-throughput screening (HTS) formats.[3][4][5]

These application notes provide a detailed protocol for the high-throughput screening of this compound libraries in a 96-well plate format. The workflow encompasses the in-situ synthesis of the library using SuFEx chemistry, a biochemical screening assay to identify potential inhibitors, and a template for data analysis and presentation.

Key Concepts

  • Fluorosulfates as Covalent Warheads: Aryl fluorosulfates act as "warheads" that can form a stable covalent bond with specific amino acid residues on a target protein. This covalent modification can lead to irreversible inhibition of the protein's function.

  • SuFEx Click Chemistry: This highly efficient and versatile click chemistry reaction allows for the rapid synthesis of a library of this compound compounds from a corresponding set of phenolic precursors directly in the screening plates.[3][4][5]

  • High-Throughput Screening (HTS): HTS enables the rapid testing of thousands of compounds to identify "hits" that modulate the activity of a biological target. The 96-well plate format is a standard for HTS, allowing for automation and miniaturization of assays.

Experimental Workflow Overview

The overall workflow for the high-throughput screening of a this compound library is depicted below. It begins with the preparation of a phenol (B47542) precursor library, followed by the in-situ SuFEx reaction to generate the this compound library. The synthesized compounds are then directly screened in a biochemical assay against a target protein. Finally, the data is analyzed to identify hit compounds.

G A Phenol Precursor Library (96-well plate) B In-situ SuFEx Reaction (Generation of this compound Library) A->B D Compound Addition B->D Transfer of This compound library C Biochemical Assay Setup (Target Protein + Substrate) C->D E Incubation & Signal Detection D->E F Data Acquisition E->F G Hit Identification (% Inhibition) F->G H Dose-Response & IC50 Determination G->H EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Covalent Inhibition KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase KRAS_inactive KRAS-GDP (Inactive) RTK->KRAS_inactive KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GEF KRAS_active->KRAS_inactive GAP RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor (G12C) Inhibitor->KRAS_inactive Covalent Inhibition

References

Application Notes and Protocols: Fluorosulfate in SuFEx Click Chemistry for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry reaction, enabling the efficient and reliable synthesis of polymers with a polysulfate or polysulfonate backbone.[1][2][3] The reaction's high efficiency, broad functional group tolerance, and the stability of the resulting linkages make it an invaluable tool in materials science and drug development.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of polymers using fluorosulfate chemistry within the SuFEx framework.

The core of this methodology lies in the reaction between aryl fluorosulfates and aryl silyl (B83357) ethers, which proceeds under mild conditions to yield high-molecular-weight polysulfates with nearly quantitative yields.[3][6] This process is catalyzed by various organic bases or fluoride salts.[3] The resulting polymers exhibit excellent thermal stability, chemical resistance, and desirable mechanical and optical properties.[6]

Core Principles and Advantages

The SuFEx reaction for polysulfate synthesis is based on the exchange between a this compound and a silyl ether, driven by the formation of a strong silicon-fluorine bond.[1][7]

Key Advantages:

  • High Efficiency and Yield: The reaction typically proceeds to near completion, providing high yields of the desired polymer.[6]

  • Mild Reaction Conditions: Polymerization can be conducted under simple and mild conditions, often neat or in common solvents.[3][6]

  • Stable Linkages: The resulting sulfate (B86663) and sulfonate linkages are highly resistant to chemical degradation.[6]

  • Accessible Monomers: The monomeric building blocks, bis(aryl fluorosulfates) and bis(aryl silyl ethers), are readily synthesized from commercially available starting materials.[1][2]

  • Control over Polymer Properties: Recent advancements have enabled chain-growth polymerization, allowing for precise control over molecular weight and dispersity.[8]

Experimental Protocols

Protocol 1: Synthesis of Bis(aryl this compound) Monomer (BPA-FS)

This protocol describes the synthesis of a common bis(aryl this compound) monomer from Bisphenol A (BPA).

Materials:

  • Bisphenol A (BPA)

  • Sulfuryl fluoride (SO₂F₂) gas

  • Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve Bisphenol A in anhydrous DCM in a reaction vessel equipped with a gas inlet and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA to the solution.

  • Slowly bubble sulfuryl fluoride gas through the solution with vigorous stirring. The reaction is typically complete when the phenol (B47542) starting material is consumed, as monitored by TLC.[2]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product, BPA-fluorosulfate (BPA-FS), can be purified by recrystallization to yield a white crystalline solid.[3]

Protocol 2: Synthesis of Bis(aryl silyl ether) Monomer

This protocol outlines the general synthesis of a bis(aryl silyl ether) monomer.

Materials:

  • Bisphenol (e.g., Bisphenol A)

  • Chlorotrialkylsilane (e.g., tert-butyldimethylsilyl chloride, TBSCl)

  • Imidazole (B134444) or other suitable base

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the bisphenol and imidazole in anhydrous DMF in a reaction vessel.

  • Add the chlorotrialkylsilane dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the bis(aryl silyl ether) monomer, which can be purified by column chromatography if necessary.[1]

Protocol 3: Step-Growth Polymerization of Polysulfate

This protocol details the synthesis of a polysulfate via step-growth polymerization of a bis(aryl this compound) and a bis(aryl silyl ether).

Materials:

  • Bis(aryl this compound) monomer (e.g., BPA-FS)

  • Bis(aryl silyl ether) monomer

  • Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), or Cesium Fluoride)

  • Anhydrous solvent (e.g., N-methylpyrrolidone (NMP) or neat)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine equimolar amounts of the bis(aryl this compound) and bis(aryl silyl ether) monomers.

  • If conducting the reaction in a solvent, add the anhydrous solvent. For neat conditions, gently heat the mixture to melt the monomers.[1][6]

  • Add the catalyst to the reaction mixture. The catalyst loading can vary (e.g., 1-20 mol%).[2]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 150 °C) for the specified time (e.g., 10 minutes to several hours).[2][3]

  • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

  • Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Data Presentation

The following tables summarize key quantitative data for the SuFEx polymerization of polysulfates.

Table 1: Catalyst Performance in Solvent-Free Polysulfate Synthesis [1]

CatalystLoading (mol%)Temperature (°C)Time (h)Mn (kDa)PDI
DBU20150125.31.8
BEMP11500.542.12.1
CsF10150218.71.7
tBuOK5150115.41.6

Mn = Number-average molecular weight, PDI = Polydispersity index

Table 2: Chain-Growth SuFEx Polycondensation of AB-type Monomers [8]

Initiator:Monomer RatioMn (kDa, Theoretical)Mn (kDa, GPC)PDI
1:205.86.11.15
1:4011.211.81.18
1:6016.617.51.21
1:8022.023.21.25

Data for the polymerization of an AB-type aryl silyl ether-fluorosulfate monomer with an iminosulfur oxydifluoride initiator and DBU catalyst.

Visualizations

SuFEx Polymerization Workflow

SuFEx_Polymerization cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization BPA1 Bisphenol A BPA_FS Bis(aryl this compound) Monomer (A-A) BPA1->BPA_FS Et3N SO2F2 SO2F2 SO2F2->BPA_FS Monomers A-A + B-B Monomers BPA_FS->Monomers BPA2 Bisphenol A BSA_SE Bis(aryl silyl ether) Monomer (B-B) BPA2->BSA_SE Base TBSCl Chlorosilane TBSCl->BSA_SE BSA_SE->Monomers Polymer Polysulfate Monomers->Polymer Catalyst Catalyst (DBU, BEMP, etc.) Catalyst->Monomers

Caption: Workflow for polysulfate synthesis via SuFEx click chemistry.

Logical Relationship of SuFEx Reaction Components

SuFEx_Reaction_Components Reactants Reactants Aryl this compound Aryl Silyl Ether Products Products Polysulfate Silyl Fluoride Byproduct Reactants->Products Catalyst { Catalyst |  Base (DBU, BEMP) or Fluoride Source (CsF)} Catalyst->Reactants activates Driving_Force Thermodynamic Driving Force: Formation of stable Si-F bond Products->Driving_Force

Caption: Key components and driving force of the SuFEx reaction for polymerization.

References

Illuminating Cellular Processes: Application Notes and Protocols for Fluorogenic Aryl Fluorosulfate Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of fluorogenic aryl fluorosulfate probes in cellular imaging. These innovative chemical tools offer a powerful approach for real-time visualization of specific proteins and cellular components, providing high-contrast imaging with minimal background fluorescence. The unique properties of the aryl this compound group, including its stability and environment-sensitive fluorogenicity, make these probes particularly well-suited for a range of applications in cell biology and drug discovery.

Introduction to Fluorogenic Aryl this compound Probes

Fluorogenic probes are molecules that exhibit a significant increase in fluorescence emission upon binding to a specific target. This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes the need for wash steps and reduces background signal from unbound probes. Aryl this compound-based probes are a promising class of fluorogenic probes. The aryl this compound moiety can render a fluorophore non-emissive in aqueous environments, with fluorescence being restored upon binding to the hydrophobic pocket of a target protein.[1][2][3] This environment-sensitive property allows for the specific visualization of the target molecule within the complex milieu of the cell.

One of the key advantages of aryl fluorosulfates is their relative stability and tunable reactivity.[4] While some aryl fluorosulfates act as non-covalent, environment-sensitive probes, others can be designed to form covalent bonds with specific amino acid residues, such as lysine (B10760008) or tyrosine, within the target protein's binding site. This covalent labeling enables irreversible tagging and tracking of the protein of interest.

Applications in Cellular Imaging

Fluorogenic aryl this compound probes have been successfully employed to image a variety of cellular targets. A notable example is the development of a probe for imaging the protein transthyretin (TTR). This probe is essentially non-fluorescent in the aqueous cellular environment but becomes brightly fluorescent upon binding to TTR, allowing for the visualization of its localization within organelles such as the endoplasmic reticulum and mitochondria in living cells.[1][2]

Furthermore, aryl this compound probes have been developed to target other proteins, including cellular retinoic acid-binding protein 2 (CRABP2), highlighting their versatility as tools for studying protein localization and function. The ability to design probes with high specificity for their targets opens up possibilities for their use in studying dynamic cellular processes and for screening potential drug candidates that may modulate the activity or localization of these target proteins.

Data Presentation: Photophysical Properties of Fluorogenic Aryl this compound Probes

The following table summarizes the key photophysical properties of representative fluorogenic aryl this compound probes. This data allows for a direct comparison of their spectral characteristics, which is crucial for selecting the appropriate probe and designing imaging experiments.

Probe Name/TargetExcitation Max (λex, nm)Emission Max (λem, nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
Probe for TTR ~300481 (in complex with TTR)25,000 (in Dichloromethane)Not Reported[1]
Aryl this compound Probe 3 ~300Not Reported (fluorogenic)Lower than this compound counterpartNot Reported[1]
Sulfonyl Fluoride (B91410) Analog 2 ~300401Lower than this compound counterpartNot Reported[1]
MAR-S (for Sulfatase 2) 483515 (after enzymatic cleavage)Not Reported0.25 (quenched), 0.85 (unquenched)[5]

Signaling Pathway Visualization

Fluorogenic aryl this compound probes can be utilized to visualize components of cellular signaling pathways. For instance, a probe targeting CRABP2 can be used to study its role in retinoic acid (RA) signaling. Upon binding RA, CRABP2 translocates to the nucleus and delivers RA to the retinoic acid receptor (RAR), which then acts as a nuclear receptor to regulate gene expression. A fluorogenic probe for CRABP2 would allow for the real-time imaging of its subcellular localization and trafficking in response to RA signaling.

CRABP2_Signaling RA_out Retinoic Acid (extracellular) RA_in Retinoic Acid RA_out->RA_in Transport CRABP2_inactive CRABP2 (unbound) CRABP2_active CRABP2-RA Complex CRABP2_inactive->CRABP2_active RAR RAR CRABP2_active->RAR Nuclear Translocation & RA Delivery RARE Retinoic Acid Response Element RAR->RARE Binding Transcription Target Gene Transcription RARE->Transcription Activation

CRABP2-mediated retinoic acid signaling pathway.

Experimental Workflows

The successful application of fluorogenic aryl this compound probes requires careful planning and execution of experiments. The following diagrams illustrate typical workflows for the synthesis of these probes and their application in live-cell imaging.

Synthesis_Workflow start Start: Phenol Precursor step1 Fluorosulfation using SO₂F₂ and a base (e.g., Et₃N) in an appropriate solvent start->step1 step2 Purification of the Aryl this compound Intermediate (e.g., chromatography) step1->step2 step3 Subsequent chemical modifications (e.g., coupling to a targeting moiety) step2->step3 step4 Final Purification of the Fluorogenic Probe step3->step4 end End: Characterized Fluorogenic Probe step4->end

General workflow for the synthesis of an aryl this compound probe.

Imaging_Workflow start Start: Seed cells on imaging-compatible plates step1 Optional: Transfect cells with a plasmid encoding the target protein start->step1 step2 Incubate cells with the fluorogenic aryl this compound probe (optimize concentration and time) start->step2 For endogenous targets step1->step2 step3 Live-cell imaging using fluorescence microscopy (e.g., confocal, spinning disk) step2->step3 step4 Image analysis and quantification of fluorescence step3->step4 end End: Spatiotemporal localization of the target protein step4->end

Workflow for live-cell imaging with a fluorogenic aryl this compound probe.

Experimental Protocols

Protocol 1: Synthesis of a Fluorogenic Aryl this compound Probe

This protocol provides a general method for the synthesis of an aryl this compound probe, based on the synthesis of a transthyretin probe.[1]

Materials:

  • Phenolic precursor

  • Sulfuryl fluoride (SO₂F₂)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

  • Other reagents and solvents for subsequent modifications and purification as required by the specific probe design.

Procedure:

  • Dissolve the phenolic precursor in a mixture of dichloromethane and water (e.g., 3:2 v/v).

  • Cool the reaction mixture in an ice bath.

  • Carefully bubble sulfuryl fluoride gas through the solution while stirring.

  • Add triethylamine dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aryl this compound intermediate by column chromatography on silica (B1680970) gel.

  • Proceed with further chemical modifications to introduce the targeting moiety as dictated by the probe's design.

  • Purify the final fluorogenic probe using an appropriate method, such as high-performance liquid chromatography (HPLC).

  • Characterize the final product by NMR, mass spectrometry, and assess its photophysical properties.

Protocol 2: Live-Cell Imaging with a Fluorogenic Aryl this compound Probe

This protocol outlines the steps for labeling and imaging live cells using a fluorogenic aryl this compound probe. The example focuses on imaging a target protein expressed in HEK293T cells.

Materials:

  • HEK293T cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Plasmid DNA encoding the target protein (if not imaging an endogenous target)

  • Transfection reagent (e.g., Lipofectamine)

  • Fluorogenic aryl this compound probe stock solution (e.g., in DMSO)

  • Imaging-compatible plates or coverslips (e.g., glass-bottom dishes)

  • Fluorescence microscope (confocal or spinning disk recommended for optimal signal-to-noise)

Procedure:

1. Cell Culture and Plating: a. Culture HEK293T cells in a T-75 flask in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂. b. The day before imaging, seed the cells onto imaging-compatible plates or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

2. Transfection (for overexpressed targets): a. On the day of seeding or the following day, transfect the cells with the plasmid DNA encoding the target protein according to the manufacturer's protocol for the chosen transfection reagent. b. Allow the cells to express the protein for 24-48 hours post-transfection.

3. Cell Labeling: a. Prepare a working solution of the fluorogenic aryl this compound probe in pre-warmed complete culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. b. Remove the culture medium from the cells and gently wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells. d. Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C. The optimal incubation time should be determined for each probe and cell type.

4. Live-Cell Imaging: a. After incubation, the cells can be imaged directly without washing, which is a key advantage of fluorogenic probes. b. Place the imaging dish on the stage of the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. c. Excite the probe at its maximum excitation wavelength and collect the emission using an appropriate filter set. d. Acquire images using settings that minimize phototoxicity, such as using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio. e. For time-lapse imaging, acquire images at appropriate intervals to capture the dynamics of the process of interest.

5. Image Analysis: a. Process and analyze the acquired images using image analysis software (e.g., ImageJ/Fiji, CellProfiler). b. Quantify the fluorescence intensity and localization of the probe to study the distribution and dynamics of the target protein.

Conclusion

Fluorogenic aryl this compound probes represent a valuable addition to the molecular imaging toolbox. Their environment-sensitive fluorescence and tunable reactivity allow for the development of highly specific probes for a wide range of cellular targets. The detailed protocols and workflows provided in this document are intended to facilitate the adoption of this powerful technology by researchers in academia and industry, ultimately enabling new discoveries in cell biology and drug development.

References

Genetic Encoding of Fluorosulfate-L-tyrosine for Covalent Protein Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into proteins represents a powerful tool for protein engineering and therapeutic development. Fluorosulfate-L-tyrosine (fSulf-Y or FSY) is a non-canonical amino acid that, once incorporated into a protein, can form covalent bonds with proximal lysine, histidine, and tyrosine residues through a proximity-enabled sulfur-fluoride exchange (SuFEx) reaction.[1][2][3] This technology enables the creation of stable intra- or inter-protein crosslinks, providing a versatile method for studying protein-protein interactions, enhancing protein stability, and developing covalent biologics.[4][5]

This document provides detailed application notes and experimental protocols for the genetic encoding of fSulf-Y in both E. coli and mammalian cells, along with a summary of relevant quantitative data.

Application Notes

The genetic incorporation of fSulf-Y is mediated by an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically derived from the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) system.[6] The engineered synthetase (FSYRS) specifically recognizes fSulf-Y and charges it onto its cognate amber suppressor tRNA (tRNAPylCUA). This charged tRNA then delivers fSulf-Y to the ribosome, where it is incorporated into a growing polypeptide chain in response to an in-frame amber stop codon (UAG).

The incorporated fSulf-Y is chemically inert until it is brought into close proximity with a nucleophilic side chain of a lysine, histidine, or tyrosine residue. This proximity-induced reactivity, known as the SuFEx reaction, results in the formation of a stable covalent sulfonyl ether or sulfonamide bond, effectively crosslinking the interacting protein regions.[1][7] This technique has been successfully applied to create covalent inhibitors, map protein interaction interfaces, and enhance the thermostability of proteins.

Experimental Workflow and Signaling Pathways

The overall workflow for the genetic encoding of fSulf-Y and subsequent covalent modification is depicted below. This process involves the co-transformation of cells with two plasmids: one encoding the protein of interest with an amber stop codon at the desired modification site, and another (pEVOL) encoding the orthogonal FSYRS and tRNAPylCUA.

experimental_workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis poi_plasmid Protein of Interest (POI) Plasmid (with TAG codon) transformation Co-transformation into E. coli or Mammalian Cells poi_plasmid->transformation pevol_plasmid pEVOL Plasmid (FSYRS/tRNA) pevol_plasmid->transformation culture Cell Culture & Induction transformation->culture purification Protein Purification culture->purification fSuly_addition Addition of fSulf-Y fSuly_addition->culture sufex Proximity-induced SuFEx Reaction purification->sufex analysis Analysis of Crosslinking (SDS-PAGE, Mass Spec) sufex->analysis

Figure 1: Experimental workflow for fSulf-Y incorporation and SuFEx reaction.

The proximity-enabled SuFEx reaction is a key feature of this technology. The diagram below illustrates the chemical mechanism.

sufex_reaction cluster_reactants Reactants in Proximity cluster_product Covalent Crosslink FSY Protein-FSY Crosslink Covalently-linked Proteins FSY->Crosslink SuFEx Reaction Nucleophile Protein-Nucleophile (Lys, His, Tyr) Nucleophile->Crosslink

Figure 2: Proximity-enabled Sulfur-Fluoride Exchange (SuFEx) reaction.

Experimental Protocols

Protocol 1: Genetic Incorporation of fSulf-Y in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest (POI) with a C-terminal His-tag and an amber (TAG) codon at the desired incorporation site.

  • pEVOL-FSYRS plasmid (encoding the engineered fSulf-Y tRNA synthetase and tRNAPylCUA).

  • This compound-L-tyrosine (fSulf-Y)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-Arabinose

  • Ni-NTA affinity chromatography resin

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the POI plasmid and the pEVOL-FSYRS plasmid using standard protocols. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing antibiotics with the overnight culture to an OD600 of 0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add fSulf-Y to a final concentration of 1 mM. Induce the expression of the FSYRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v). Induce the expression of the POI by adding IPTG to a final concentration of 0.5 mM.

  • Protein Expression: Incubate the culture at 30°C for 6-8 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of fSulf-Y by mass spectrometry.

Protocol 2: In Vitro SuFEx Reaction and Analysis

Materials:

  • Purified protein containing fSulf-Y

  • Purified target protein with a proximal lysine, histidine, or tyrosine residue

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the fSulf-Y-containing protein and the target protein to a final concentration of 10 µM each in PBS.

  • Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time can range from 1 to 24 hours and should be determined empirically.

  • Analysis: At various time points, take aliquots of the reaction mixture and add an equal volume of 2x SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE.

  • Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The formation of a higher molecular weight band corresponding to the crosslinked protein complex indicates a successful SuFEx reaction.

  • Quantification: The efficiency of crosslinking can be quantified by densitometry analysis of the protein bands on the SDS-PAGE gel.

Quantitative Data Summary

The efficiency of fSulf-Y incorporation and subsequent SuFEx reaction can vary depending on the protein, the location of the unnatural amino acid, and the specific reaction conditions. The following tables summarize available quantitative data.

ParameterValueReference
fSulf-Y Incorporation in E. coli
Protein Yield (e.g., sfGFP-fSulf-Y)~10-20 mg/L of cultureGeneral observation from literature
Incorporation FidelityHigh (minimal misincorporation of natural amino acids)[1]
In Vivo SuFEx Crosslinking Efficiency in E. coli
fSulf-Y with Lysine59%[8]
fSulf-Y with Histidine53%[8]
fSulf-Y with Tyrosine35%[8]
ParameterValueReference
In Vitro SuFEx Reaction Kinetics
Reaction MechanismTwo-step: non-covalent binding followed by covalent bond formation[7]
Rate DependenceNon-linear dependence on protein concentration[7]
pH OptimumGenerally neutral to slightly basic (pH 7.4 - 8.0)[7]
Stability of CrosslinkStable at acidic pHs (relevant for endosomal trafficking)[7]

Conclusion

The genetic encoding of this compound-L-tyrosine provides a robust and versatile platform for the site-specific covalent modification of proteins. The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in academia and industry who are interested in applying this powerful technology to their own research and development endeavors. The ability to create stable, covalent linkages within and between proteins opens up new avenues for understanding complex biological processes and for the design of novel protein therapeutics.

References

Application Note: A Modular Flow Platform for Safe and Efficient SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry tool for rapidly linking chemical structures.[1][2] However, the use of its most fundamental reagent, sulfuryl fluoride (SO₂F₂), is hampered by the handling difficulties and safety concerns associated with this toxic gas.[1][2] This application note details a modular flow chemistry platform that enables the safe, on-demand generation and immediate use of SO₂F₂, overcoming the limitations of traditional batch methods.[1][3] The platform consists of two interconnected flow reactors: the first generates gaseous SO₂F₂ from inexpensive commodity chemicals, and the second utilizes it for the fast and selective functionalization of small molecules, peptides, and proteins.[3] This approach significantly reduces reaction times, improves safety by eliminating the need to store toxic gas, and enhances scalability, making it an invaluable tool for drug discovery and materials science.[3][4][5]

Platform Overview and Workflow

The modular flow platform is designed to render the SuFEx procedure straightforward, safe, and easily scalable.[3] It separates the generation of the hazardous SO₂F₂ gas from the subsequent ligation reaction, ensuring that the toxic reagent is consumed as it is produced.[1][3]

The system comprises two primary modules:

  • SO₂F₂ Generator Module: This first flow reactor generates sulfuryl fluoride in a controlled manner from sulfuryl chloride (SO₂Cl₂) and potassium fluoride (KF).[3]

  • SuFEx Ligation Module: In the second reactor, the freshly generated gaseous SO₂F₂ is immediately mixed with the desired nucleophilic substrate (e.g., phenols, amines, peptides) to yield the functionalized product.[3]

This integrated system provides intimate contact between the gas and liquid phases, leading to remarkably short residence times, often around two minutes, to achieve excellent yields.[3] The modular design not only mitigates the safety risks associated with handling SO₂F₂ but also allows for a seamless, three-step protocol combining generation, SuFEx ligation, and further derivatization.[1]

Modular_Flow_Platform cluster_0 Module 1: SO₂F₂ Generation cluster_1 Module 2: SuFEx Ligation reagents1 SO₂Cl₂ (in CH₃CN) Potassium Fluoride (KF) generator Packed-Bed Flow Reactor (Cl-F Exchange) reagents1->generator Pumped mixer generator->mixer On-demand SO₂F₂ (gas) reactor Gas-Liquid Flow Reactor (SuFEx Click Reaction) mixer->reactor Mixed Stream reagents2 Nucleophile Substrate (e.g., Phenol, Peptide, Protein) + Base (e.g., Et₃N) reagents2->mixer Pumped product Functionalized Product (e.g., Aryl Fluorosulfate) reactor->product Drug_Discovery_Workflow start Known Drug / Hit Compound (with -OH or -NH₂ group) flow_sufex Modular Flow Platform (Safe SO₂F₂ Generation + SuFEx Ligation) start->flow_sufex Input Substrate library Library of this compound or Sulfamoyl Fluoride Analogs flow_sufex->library Rapid Synthesis screening High-Throughput Screening (Potency, Selectivity, ADME) library->screening Biological Evaluation lead Optimized Lead Candidate (Improved Properties) screening->lead Identified

References

Application Notes and Protocols for Targeting Non-Catalytic Serine Residues in Enzymes with Fluorosulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibition has emerged as a powerful strategy in drug discovery, offering prolonged target engagement and improved pharmacological profiles. While cysteine and catalytic serine residues have traditionally been the primary targets for covalent modifiers, there is a growing interest in expanding the repertoire of targetable amino acids. This has led to the development of novel electrophilic warheads capable of reacting with less nucleophilic residues. Among these, aryl fluorosulfates have shown significant promise for the selective targeting of non-catalytic serine, tyrosine, and lysine (B10760008) residues within protein binding pockets.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing fluorosulfate-based probes to covalently modify non-catalytic serine residues in enzymes, a strategy with significant potential for the development of novel chemical probes and therapeutic agents.[1][2] The lower reactivity of the this compound electrophile compared to the more traditional sulfonyl fluoride (B91410) makes it particularly well-suited for targeted covalent modification, minimizing off-target effects.[4]

Principle of the Technology

Aryl fluorosulfates act as latent electrophiles that can covalently modify nucleophilic amino acid residues. The reactivity of the this compound group is highly dependent on the local microenvironment within the protein's binding pocket. Proximity to basic residues can lower the pKa of a nearby serine's hydroxyl group, increasing its nucleophilicity and facilitating the sulfur(VI)-fluoride exchange (SuFEx) reaction.[4] This context-dependent reactivity allows for the selective targeting of specific non-catalytic serines, even in the presence of numerous other serine residues throughout the proteome.

A notable example of this technology is the use of the aryl this compound probe, FS-p1, to selectively target a non-catalytic serine residue (Ser272) in the active site of the mRNA decapping scavenger enzyme, DcpS.[1][2] This successful application highlights the potential of fluorosulfates as a valuable tool in chemical biology and drug discovery.

Applications

  • Covalent Inhibitor Development: this compound warheads can be incorporated into small molecule ligands to create potent and selective covalent inhibitors that target non-catalytic serines. This approach can overcome challenges associated with developing high-affinity reversible inhibitors and can offer prolonged pharmacodynamic effects.[1][2]

  • Chemical Probe Development: this compound-containing molecules can be designed as chemical probes to identify and characterize novel binding pockets and allosteric sites on proteins. By incorporating a reporter tag, such as an alkyne or azide (B81097) for click chemistry, these probes can be used for target identification and validation studies.

  • Chemoproteomic Profiling: The use of clickable this compound probes in combination with quantitative mass spectrometry allows for the global profiling of protein targets in complex biological systems. This "inverse drug discovery" approach can identify novel protein-ligand interactions and facilitate the discovery of new therapeutic targets.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from the literature on the use of the this compound probe FS-p1 to target the non-catalytic serine in the DcpS enzyme.

ParameterValueEnzymeProbeReference
IC50 3.2 nMHuman DcpSFS-p1[1]
Metabolic Stability (Human Liver Microsomes) 10 µL/min/mg turnoverN/AFS-p1[4]
Chemical Stability (PBS, pH 7.4, 24h) No degradationN/AFS-p1[4]

Experimental Protocols

Protocol 1: In Vitro Labeling of a Target Protein with a this compound Probe

This protocol describes the general procedure for labeling a purified protein with a this compound probe to confirm covalent modification.

Materials:

  • Purified target protein

  • This compound probe (e.g., FS-p1)

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer (for intact protein analysis)

Procedure:

  • Reaction Setup:

    • Prepare a solution of the purified target protein in the reaction buffer at a final concentration of 0.5 µM.

    • Prepare a stock solution of the this compound probe in DMSO.

    • Add the this compound probe to the protein solution to a final concentration of 5 µM (a 10-fold molar excess). Include a vehicle control (DMSO only).

  • Incubation:

    • Incubate the reaction mixture at 23°C for 24 hours. The optimal incubation time may vary depending on the reactivity of the probe and the target protein and should be determined empirically.

  • Quenching the Reaction:

    • After incubation, quench the reaction by adding an equal volume of 2x Laemmli sample buffer.

  • Analysis by SDS-PAGE:

    • Boil the samples for 5 minutes at 95°C.

    • Analyze the samples by SDS-PAGE to check for any gross changes in protein mobility.

  • Analysis by Intact Protein Mass Spectrometry:

    • For a more precise analysis, desalt the reaction mixture using a suitable method (e.g., C4 ZipTip).

    • Analyze the intact protein by LC-MS to determine the mass shift corresponding to the covalent modification. The expected mass increase will be the molecular weight of the probe minus the fluorine atom.

Protocol 2: Peptide Mapping to Identify the Site of Covalent Modification

This protocol outlines the steps for identifying the specific amino acid residue modified by the this compound probe using peptide mapping and tandem mass spectrometry.

Materials:

  • This compound-labeled protein sample (from Protocol 1)

  • Unlabeled control protein sample

  • Denaturation Buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent (e.g., 10 mM dithiothreitol (B142953) - DTT)

  • Alkylating Agent (e.g., 55 mM iodoacetamide (B48618) - IAM)

  • Protease (e.g., Trypsin, sequencing grade)

  • Digestion Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Quenching solution (e.g., 5% formic acid)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample by adding denaturation buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

    • Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C overnight (12-16 hours).

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge (e.g., Sep-Pak).

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the peptide mixture onto a reverse-phase LC column (e.g., C18).

    • Elute the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest).

    • Include the mass of the this compound adduct on serine as a variable modification in the search parameters.

    • Manually inspect the MS/MS spectra of the identified modified peptide to confirm the site of modification.

Protocol 3: Cell-Based Target Engagement Assay using a Clickable this compound Probe

This protocol describes a competitive binding assay to measure the engagement of a target protein by a non-labeled compound in live cells using a clickable this compound probe.

Materials:

  • Cells expressing the target protein

  • Non-labeled inhibitor compound

  • Clickable this compound probe (containing an alkyne or azide handle)

  • Cell lysis buffer

  • Click chemistry reagents (e.g., biotin-azide or fluorescently-labeled azide and copper catalyst)

  • Streptavidin beads (for pulldown)

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment:

    • Seed cells and grow to the desired confluency.

    • Treat the cells with varying concentrations of the non-labeled inhibitor for a specified time. Include a vehicle control.

  • Probe Labeling:

    • Add the clickable this compound probe to the cells at a fixed concentration.

    • Incubate for a time sufficient for covalent labeling to occur.

  • Cell Lysis:

    • Wash the cells with PBS to remove excess probe.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • Perform a click chemistry reaction on the cell lysate by adding the biotin-azide (or fluorescent azide) and the copper catalyst system.

  • Affinity Purification (for biotin-tagged probes):

    • Add streptavidin beads to the lysate and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins (or the total lysate for fluorescently tagged probes) by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities to determine the extent of target engagement by the non-labeled inhibitor at different concentrations.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Analysis Protein Purified Target Protein Labeling Covalent Labeling Protein->Labeling Probe This compound Probe Probe->Labeling Intact_MS Intact Protein Mass Spectrometry Labeling->Intact_MS Digestion Proteolytic Digestion Labeling->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Site_ID Identification of Modification Site LC_MSMS->Site_ID Cells Live Cells Treatment Cell Treatment & Probe Labeling Cells->Treatment Inhibitor Unlabeled Inhibitor Inhibitor->Treatment Click_Probe Clickable This compound Probe Click_Probe->Treatment Lysis Cell Lysis Treatment->Lysis Click_Reaction Click Chemistry Lysis->Click_Reaction Analysis Target Engagement Quantification (Western Blot) Click_Reaction->Analysis

Caption: Experimental workflow for targeting non-catalytic serines.

DcpS_Pathway mRNA mRNA with 5' cap and poly(A) tail Deadenylation Deadenylation mRNA->Deadenylation Exosome 3' to 5' Exonucleolytic Decay (Exosome) Deadenylation->Exosome Capped_Fragment m7GpppN-(N)1-10 (Capped RNA fragment) Exosome->Capped_Fragment DcpS DcpS Enzyme (Scavenger Decapping) Capped_Fragment->DcpS m7GMP m7GMP DcpS->m7GMP NMP NMPs DcpS->NMP FS_p1 FS-p1 (this compound Inhibitor) FS_p1->DcpS Covalent Inhibition (targets non-catalytic Ser)

Caption: Simplified DcpS signaling pathway and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues of Fluorosulfate Compounds In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorosulfate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address in vitro stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable are aryl this compound compounds in typical in vitro experimental conditions?

A1: Aryl this compound compounds are generally considered to possess good stability in most biological environments.[1] They are significantly more stable than the analogous aryl sulfonyl fluorides.[2][3] Studies have shown that aryl fluorosulfates remain largely intact in aqueous solutions under neutral or acidic conditions.[4] For instance, negligible hydrolysis (<5%) of certain fluorosulfates has been observed in aqueous buffer at neutral pH over a 24-hour period.[5] They have also demonstrated stability in cell lysates and serum for extended periods.[5]

Q2: What are the primary degradation pathways for this compound compounds in vitro?

A2: The primary degradation pathway of concern for this compound compounds in vitro is hydrolysis, which involves the cleavage of the S-F bond. However, this process is generally slow under physiological conditions.[1][2] Another potential pathway is reaction with strong nucleophiles present in the experimental system. While they are designed to react with specific amino acid residues in proteins (like lysine, tyrosine, serine, and histidine), they can also react with other nucleophilic species, which may be considered a stability issue if it is unintended.[2][4][6]

Q3: Can the buffer system I use affect the stability of my this compound compound?

A3: Yes, the choice of buffer can influence the stability of your compound. It is crucial to use a buffer system that maintains a pH where the this compound is most stable, typically neutral to slightly acidic.[4] Phosphate (B84403) buffers are commonly used in stability studies of aryl fluorosulfates.[1] It is advisable to avoid highly basic buffer conditions, as this can accelerate hydrolysis. Additionally, ensure that buffer components do not act as catalysts for degradation.

Q4: My this compound compound appears to be degrading. How can I confirm this and what should I do?

A4: If you suspect degradation, you should first analytically confirm it. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the stability of your compound and identifying any degradation products.[1][7][8] If degradation is confirmed, consider the troubleshooting steps outlined in the guide below, such as adjusting the pH of your medium, evaluating the presence of reactive nucleophiles, and optimizing storage conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in a Cell-Based Assay
  • Possible Cause 1: Hydrolysis due to pH.

    • Troubleshooting Step: Measure the pH of your cell culture medium. Although typically buffered to ~7.4, cellular metabolism can cause localized pH changes. Ensure your this compound compound is stable at the experimental pH for the duration of the assay. You can pre-incubate the compound in the medium for the experiment's duration and analyze for degradation by HPLC.

  • Possible Cause 2: Reaction with media components.

    • Troubleshooting Step: Some media contain components that could potentially react with fluorosulfates. For example, high concentrations of nucleophilic species like reduced glutathione (B108866) can decrease stability.[7] Analyze the stability of your compound in the basal medium versus the complete medium to identify any problematic components.

  • Possible Cause 3: Enzymatic degradation.

    • Troubleshooting Step: If working with cell lysates or whole cells, intracellular enzymes could be metabolizing your compound. To test for this, compare the stability in heat-inactivated cell lysate versus active lysate.

Issue 2: Inconsistent Results in Biochemical Assays
  • Possible Cause 1: Stock solution instability.

    • Troubleshooting Step: this compound compounds are typically dissolved in organic solvents like DMSO for stock solutions. While generally stable, repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C in small aliquots). Confirm the concentration and purity of your stock solution by HPLC before use.

  • Possible Cause 2: Adsorption to labware.

    • Troubleshooting Step: Highly hydrophobic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips. You can also include a small percentage of a non-ionic surfactant like Tween-20 in your assay buffer to prevent adsorption, but first, confirm that the surfactant does not affect your assay's outcome.

Data Presentation

Table 1: In Vitro Stability of Representative Aryl Fluorosulfates
CompoundConditionTime (hours)Remaining Compound (%)Reference
Phenyl this compoundPhosphate Buffer (pH 7.4), RT24>95%[1]
Phenyl this compoundpH 7.4 Buffer + Nucleophilic Amino Acids, RT24>95%[1]
Phenyl this compoundpH 7.4, 37°C24~90%[1]
This compound-tyrosine derivativeAqueous Buffer (neutral pH)24>95%[5]
This compound-tyrosine derivativeSerum12>95%[5]
This compound-tyrosine derivativeCell Lysate48>95%[5]
Aryl this compound Inhibitors (16-19)HDAC Assay Buffer, 37°C24>80%[7]
Aryl this compound Inhibitors (16-19)HDAC Assay Buffer + 2mM GSH, 37°C2440-60%[7]
para- and meta-carboxyl benzene (B151609) fluorosulfatespH 7.524Stable (No degradation)[2][6]

Experimental Protocols

Protocol 1: General In Vitro Stability Assessment using HPLC

This protocol provides a general framework for assessing the stability of a this compound compound in a buffered solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).

  • Preparation of Incubation Solution: Dilute the stock solution to a final concentration of 5-50 µM in the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation solution.

  • Quenching (Optional): If necessary, quench the reaction by adding an equal volume of cold acetonitrile. This can help to precipitate proteins and halt degradation.

  • Sample Analysis: Analyze the samples by reverse-phase HPLC with UV detection at a wavelength where the compound has strong absorbance.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. The percentage of the remaining compound is calculated relative to the peak area at time zero.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution (e.g., 10 µM in Buffer) stock->working incubate Incubate at Desired Temperature (e.g., 37°C) working->incubate sample Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->sample quench Quench Reaction (e.g., cold Acetonitrile) sample->quench analyze Analyze by HPLC/LC-MS quench->analyze quantify Quantify Peak Area analyze->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing the in vitro stability of this compound compounds.

stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors compound This compound Compound Stability high_ph High pH (>8) high_ph->compound strong_nuc Strong Nucleophiles (e.g., GSH) strong_nuc->compound high_temp Elevated Temperature high_temp->compound neutral_ph Neutral/Acidic pH neutral_ph->compound low_temp Low Temperature (Storage) low_temp->compound apro_solv Aprotic Solvent (Stock Solution) apro_solv->compound

Caption: Factors influencing the in vitro stability of this compound compounds.

References

Technical Support Center: Optimizing SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your SuFEx reactions.

Frequently Asked Questions (FAQs)

Q1: What is SuFEx click chemistry?

Sulfur(VI) Fluoride Exchange (SuFEx) is a second-generation click reaction that rapidly and reliably connects molecular building blocks.[1][2] It involves the exchange of a sulfur-fluoride (S-F) bond with a nucleophile, such as an alcohol or an amine, to form a stable covalent linkage.[3][4] This reaction is prized for its high efficiency, broad functional group tolerance, and the stability of the resulting products.[5][6]

Q2: What is Accelerated SuFEx Click Chemistry (ASCC)?

Accelerated SuFEx Click Chemistry (ASCC) is an advancement of the traditional SuFEx protocol that significantly enhances reaction kinetics.[1][3] This method often allows for reactions to complete within minutes at room temperature.[7] The key innovation of ASCC is the synergistic use of a hindered guanidine (B92328) base catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), in combination with a silicon-based additive, typically hexamethyldisilazane (B44280) (HMDS).[1][3][7]

Q3: What is the role of the catalyst and the silicon additive in ASCC?

In Accelerated SuFEx Click Chemistry (ASCC), the catalyst and silicon additive play crucial synergistic roles. The base catalyst, typically 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), activates the nucleophile (e.g., an alcohol) to facilitate its attack on the electrophilic sulfur center of the SuFEx hub.[1] The silicon additive, most commonly hexamethyldisilazane (HMDS), serves a dual purpose: it can facilitate the in-situ silylation of alcohol nucleophiles and, importantly, it acts as a scavenger for the fluoride ion byproduct generated during the reaction.[1][4] By sequestering the fluoride, HMDS prevents the potential degradation of the catalyst by hydrofluoric acid (HF), thus maintaining high catalytic activity even at low loadings.[1]

Q4: What types of nucleophiles are compatible with SuFEx chemistry?

SuFEx chemistry is compatible with a wide range of nucleophiles. While classical SuFEx reactions often utilize aryl silyl (B83357) ethers, the development of protocols like ASCC has expanded the scope to directly include aryl and alkyl alcohols.[1][8] Additionally, amines and carbon-based nucleophiles can also be effectively used, leading to the formation of stable sulfur-to-nitrogen and sulfur-to-carbon bonds, respectively.[1][3]

Q5: What are the typical "SuFExable" hubs?

"SuFExable" hubs are electrophilic molecules containing a sulfur(VI)-fluoride bond. Common examples include:

  • Aryl sulfonyl fluorides (R-SO₂F)

  • Aryl fluorosulfates (R-OSO₂F)

  • Sulfuryl fluoride (SO₂F₂)

  • Iminosulfur oxydifluorides (RN=S(O)F₂)[5][9]

The reactivity of these hubs can vary, which allows for selective and sequential reactions.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during SuFEx reactions and provides potential solutions.

Problem 1: Slow or incomplete reaction.

Possible CauseSuggested Solution
Insufficient Catalyst Loading For standard ASCC reactions, a catalyst loading of 1.0-5.0 mol% of BTMG is often sufficient.[1][7] For less reactive substrates, such as aryl fluorosulfates or when using primary alkyl alcohols, increasing the catalyst loading to 20 mol% may be necessary.[1][3]
Absence of Silicon Additive The presence of HMDS (1.0 equivalent) is critical for accelerating the reaction and protecting the catalyst.[1] Ensure it is added to the reaction mixture. Control reactions without HMDS show significantly lower conversion rates.[1]
Low Substrate "SuFExability" The reactivity of SuFExable hubs varies. For instance, aryl fluorosulfates are generally less reactive than aryl sulfonyl fluorides and may require longer reaction times (e.g., 24 hours) or higher catalyst loadings.[1][5]
Inappropriate Solvent Acetonitrile (B52724) (MeCN) is a commonly used and effective solvent for ASCC reactions.[1] Other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) have also been used, particularly for polymer synthesis.[10] Ensure your substrates are fully solubilized.

Problem 2: Side reactions or product degradation.

Possible CauseSuggested Solution
Strongly Basic Conditions The use of strong bases as catalysts can be incompatible with sensitive functional groups. For example, alkyl sulfonyl fluorides with α-protons may undergo elimination side reactions.[5] In such cases, careful selection of a milder catalyst or optimization of reaction conditions is necessary.
Reaction with Aliphatic Alcohols SuFEx reactions with aliphatic alcohols can sometimes be challenging due to competing SN2 pathways involving the sulfonate product.[1] Using optimized ASCC conditions with higher catalyst loading (e.g., 20 mol% BTMG) can promote the desired SuFEx reaction.[1]
Hydrolysis While the resulting sulfate/sulfonate linkage is generally very stable, ensure anhydrous conditions during the reaction setup to prevent hydrolysis of the SuFEx hub or the silicon additive.

Experimental Protocols & Data

General Protocol for Accelerated SuFEx Click Chemistry (ASCC)

This protocol is a representative example for the coupling of an aryl alcohol with a sulfonyl fluoride.

  • To a vial, add the sulfonyl fluoride (0.1 mmol, 1.0 equiv), the aryl alcohol (0.1 mmol, 1.0 equiv), and hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 equiv).

  • Add acetonitrile (MeCN) to achieve a concentration of 0.06 M.

  • Add the 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) catalyst (1.0-20 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., ¹H NMR, LC-MS). Reactions are often complete within minutes.[1][3]

Optimization of Reaction Conditions

The following tables summarize key quantitative data for optimizing ASCC reactions, based on the coupling of 4-(trifluoromethyl)benzenesulfonyl fluoride and sesamol.[1]

Table 1: Catalyst Screen for SuFEx Reaction

CatalystConversion (%)
DBU17
l-arginine (B1665763) methyl ester•HCl0
N-Boc- l-arginine methyl ester0
1,3-diphenylguanidine0
1,1,3,3-tetramethylguanidine0
BTMG >99
1,5,7-triazabicyclo(4.4.0)dec-5-ene0
KHF₂0
Reactions were performed on a 0.1 mmol scale, and conversions were determined by ¹H NMR analysis.[1]

Table 2: Optimization of Silicon Additive and BTMG Loading

Si Additive (equiv)Catalyst (mol%)Time (min)Conversion (%)
None20577
TMS-OH (1.0)20125
Hexamethyldisiloxane (1.0)20133
HMDS (1.0) 20 1 >99
HMDS (1.0)5.01>99
HMDS (1.0)1.0 1 >99
HMDS (1.0)0.1123
HMDS (1.0)0.15>99
Reactions were performed on a 0.1 mmol scale, and conversions were determined by ¹H NMR analysis.[1]

Visual Guides

ASCC_Workflow cluster_reactants Reactants cluster_reagents Reagents Sulfonyl_Fluoride Sulfonyl Fluoride (R-SO2F) Reaction_Vessel Reaction at Room Temperature Sulfonyl_Fluoride->Reaction_Vessel Alcohol Alcohol (R'-OH) Alcohol->Reaction_Vessel BTMG BTMG Catalyst (1-20 mol%) BTMG->Reaction_Vessel HMDS HMDS Additive (1.0 equiv) HMDS->Reaction_Vessel Solvent Solvent (e.g., MeCN) Solvent->Reaction_Vessel Product Sulfonate Product (R-SO2OR') Reaction_Vessel->Product Often within minutes

Caption: General workflow for Accelerated SuFEx Click Chemistry (ASCC).

Troubleshooting_Logic Start Reaction is slow or incomplete Check_Catalyst Is BTMG catalyst loading sufficient? (1-20 mol%) Start->Check_Catalyst Check_HMDS Is HMDS (1.0 equiv) present? Check_Catalyst->Check_HMDS Yes Increase_Catalyst Increase BTMG loading Check_Catalyst->Increase_Catalyst No Check_Substrate Is the SuFEx hub known to be slow? (e.g., Aryl Fluorosulfate) Check_HMDS->Check_Substrate Yes Add_HMDS Add HMDS Check_HMDS->Add_HMDS No Increase_Time Increase reaction time and/or catalyst loading Check_Substrate->Increase_Time Yes Success Problem Resolved Check_Substrate->Success No, investigate other issues (e.g., solvent, purity) Increase_Catalyst->Success Add_HMDS->Success Increase_Time->Success

Caption: Troubleshooting flowchart for slow or incomplete SuFEx reactions.

References

Technical Support Center: Selective Protein Labeling with Fluorosulfate Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorosulfate probes for selective protein labeling.

Frequently Asked Questions (FAQs)

Q1: What are this compound probes and why are they used for protein labeling?

A1: this compound probes are chemical tools used for the covalent modification of proteins. They feature an aryl this compound (-OSO₂F) group, which can react with specific nucleophilic amino acid residues on a protein's surface. This reaction, known as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx), forms a stable covalent bond.[1][2][3] These probes are valuable in chemical biology and drug discovery for applications such as identifying and characterizing protein function, mapping ligand-binding sites, and developing targeted covalent inhibitors.[1][4]

Q2: Which amino acid residues do this compound probes typically react with?

A2: this compound probes exhibit context-dependent reactivity, primarily targeting tyrosine, lysine, serine, and histidine residues within specific protein microenvironments.[1][5] The presence of nearby basic amino acid residues can enhance the reactivity of these target residues by lowering their pKa.[1][6]

Q3: How do this compound probes differ from sulfonyl fluoride probes?

A3: this compound probes are generally less reactive and more hydrolytically stable than their sulfonyl fluoride counterparts.[6] This lower reactivity can lead to greater selectivity for specific amino acid residues within a protein's binding pocket, minimizing off-target labeling.[6] While sulfonyl fluorides might react more broadly, fluorosulfates often require the favorable environment of a binding site to facilitate the reaction.[1]

Q4: What is the mechanism of the labeling reaction?

A4: The labeling reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. This involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of tyrosine or the epsilon-amino group of lysine) on the sulfur atom of the this compound group, leading to the displacement of the fluoride ion and the formation of a stable sulfated adduct.[3][7]

Troubleshooting Guides

This section addresses common issues encountered during protein labeling experiments with this compound probes.

Problem 1: Low or No Labeling Efficiency

Possible Causes:

  • Low Probe Reactivity: this compound probes are inherently less reactive than other electrophiles and their reactivity is highly dependent on the protein's local microenvironment.[1][6]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly impact labeling efficiency.

  • Probe Instability/Degradation: Although generally stable, prolonged incubation under non-optimal conditions can lead to probe hydrolysis.[6]

  • Inaccessible Target Residue: The target amino acid may be buried within the protein structure or its pKa may not be sufficiently lowered for efficient reaction.

  • Interfering Buffer Components: Nucleophilic components in the buffer, such as Tris or glycine, can compete with the protein for reaction with the probe.[8]

Solutions:

  • Optimize Reaction pH: The reactivity of nucleophilic amino acid side chains is pH-dependent. Experiment with a range of pH values (typically 7.0-9.0) to find the optimal condition for your specific protein.[9]

  • Increase Incubation Time and/or Temperature: For weakly reactive probes, extending the incubation time (e.g., up to 24 hours) or moderately increasing the temperature (e.g., 37°C) may enhance labeling.[6][10]

  • Vary Probe Concentration: Titrate the probe concentration to find the optimal balance between labeling efficiency and off-target effects. Start with a concentration range of 10-100 µM.[10][11]

  • Use a Non-Nucleophilic Buffer: Employ buffers such as HEPES or phosphate-buffered saline (PBS) to avoid interference with the labeling reaction.[9]

  • Confirm Target Accessibility: If possible, use structural data or mutagenesis to confirm that the intended target residue is accessible and in a favorable environment for reaction. The presence of nearby basic residues can be a good indicator.[1][6]

Problem 2: Off-Target Labeling or Lack of Selectivity

Possible Causes:

  • High Probe Concentration: Excessive probe concentrations can lead to non-specific labeling of surface-exposed nucleophilic residues.[6]

  • Inherently High Reactivity of the Probe: Some this compound probe scaffolds may possess higher intrinsic reactivity, leading to reduced selectivity.

  • Presence of Hyper-Reactive Residues: Some proteins may contain unusually reactive amino acid residues that can be labeled non-specifically.

Solutions:

  • Reduce Probe Concentration: Lowering the probe concentration is a primary strategy to minimize off-target labeling.

  • Decrease Incubation Time: Shorter incubation times can help to favor the labeling of the primary target site over less reactive off-target sites.

  • Incorporate a Control Probe: Use a structurally similar but non-reactive analog of your probe as a negative control to identify non-specific binding.

  • Competitive Labeling: Pre-incubate the protein with a known binder or inhibitor of the target site before adding the this compound probe. A reduction in labeling will indicate on-target engagement.[11]

  • Consider a Less Reactive Probe: If off-target labeling persists, consider synthesizing or obtaining a this compound probe with a more electron-rich aryl ring, which generally decreases reactivity.

Problem 3: Probe Instability and Hydrolysis

Possible Causes:

  • High pH: Basic conditions can accelerate the hydrolysis of this compound probes.[6]

  • Presence of Strong Nucleophiles: Contaminants in the buffer or sample can lead to probe degradation.

  • Extended Incubation at Elevated Temperatures: High temperatures can increase the rate of hydrolysis.

Solutions:

  • Maintain Optimal pH: For storage and during experiments, maintain the pH within a stable range, typically neutral to slightly basic (pH 7.0-8.0). Para- and meta-carboxyl benzene (B151609) fluorosulfates have been shown to be stable for over 24 hours at pH 7.5.[1][6]

  • Use High-Purity Reagents: Ensure that all buffers and solutions are prepared with high-purity water and reagents to avoid nucleophilic contaminants.

  • Freshly Prepare Probe Solutions: Prepare solutions of the this compound probe immediately before use to minimize the potential for degradation.

  • Assess Hydrolytic Stability: Monitor the stability of your probe over time in your experimental buffer using techniques like HPLC or mass spectrometry.

Data Presentation

Table 1: Comparison of Sulfonyl Fluoride and this compound Probes

FeatureSulfonyl Fluoride (-SO₂F)This compound (-OSO₂F)Reference(s)
Reactivity HigherLower[6]
Electrophilicity of Sulfur HigherLower[1][6]
Hydrolytic Stability Lower (readily hydrolyzed)Higher (stable for >24h at pH 7.5)[1][6]
Selectivity Can be less selectiveGenerally more selective[6]
Common Target Residues Tyr, Lys, Ser, Thr, HisTyr, Lys, Ser, His[1][5]

Table 2: General Experimental Conditions for Protein Labeling

ParameterRecommended RangeNotesReference(s)
Protein Concentration 0.1 - 1 mg/mLHigher concentrations can improve labeling efficiency.[9]
Probe Concentration 10 - 100 µMOptimize for each probe-protein pair to balance efficiency and selectivity.[10][11]
Molar Ratio (Probe:Protein) 10:1 to 40:1A good starting point for initial experiments.[9]
pH 7.0 - 9.0Higher pH increases nucleophilicity but also hydrolysis rate.[9]
Temperature 18 - 37 °CHigher temperatures can increase reaction rate but may affect protein stability.[9][10]
Incubation Time 2 - 24 hoursDependent on probe reactivity and protein target.[6][9][10]
Buffer PBS, HEPESAvoid nucleophilic buffers like Tris or glycine.[8][9]

Experimental Protocols

Protocol 1: General Protein Labeling with a this compound Probe
  • Protein Preparation:

    • Prepare the target protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Ensure the protein concentration is between 0.1 and 1 mg/mL.

  • Probe Preparation:

    • Prepare a stock solution of the this compound probe (e.g., 10 mM in DMSO). Store at -20°C for long-term storage.

    • Immediately before use, dilute the stock solution to the desired final concentration in the reaction buffer.

  • Labeling Reaction:

    • Add the diluted this compound probe to the protein solution to achieve the desired final molar ratio (e.g., 20:1 probe to protein).

    • Incubate the reaction mixture at the optimized temperature (e.g., 25°C or 37°C) for the desired time (e.g., 2 to 24 hours) with gentle agitation. Protect from light if the probe is light-sensitive.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule nucleophile (e.g., 10 mM dithiothreitol (B142953) or 50 mM Tris-HCl).

  • Removal of Unreacted Probe:

    • Remove excess, unreacted probe by methods such as dialysis, gel filtration (e.g., Sephadex G-25), or spin desalting columns.

  • Analysis of Labeling:

    • Confirm covalent modification using techniques like SDS-PAGE with in-gel fluorescence (if the probe is fluorescent) or mass spectrometry.

Protocol 2: In-Gel Fluorescence Analysis
  • Sample Preparation:

    • To the labeled protein sample, add 4X SDS-PAGE loading buffer.

    • Crucially, do not boil the samples , as this can quench the fluorescence of many dyes. Instead, incubate at 50-60°C for 5-10 minutes.[12]

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel and run the electrophoresis under standard conditions.

  • Fluorescence Imaging:

    • After electrophoresis, rinse the gel with deionized water.

    • Visualize the fluorescently labeled proteins directly in the gel using a gel imager equipped with the appropriate excitation and emission filters for the fluorophore used.[13]

  • Total Protein Staining (Optional):

    • After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and confirm equal loading.

Protocol 3: Mass Spectrometry Analysis for Labeling Confirmation
  • Sample Preparation:

    • After the labeling reaction and removal of excess probe, subject the protein to denaturation, reduction, and alkylation.

    • Digest the protein into peptides using a protease such as trypsin.[14]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • Specifically look for peptide fragments with a mass shift corresponding to the mass of the this compound probe adducted to the target amino acid residues (e.g., tyrosine, lysine). This will confirm the covalent modification and can identify the specific site(s) of labeling.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_analysis Analysis Prot_Prep Protein Preparation Labeling Labeling Reaction (Incubation) Prot_Prep->Labeling Probe_Prep Probe Preparation Probe_Prep->Labeling Purification Removal of Excess Probe Labeling->Purification SDS_PAGE In-Gel Fluorescence (SDS-PAGE) Purification->SDS_PAGE MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for selective protein labeling.

troubleshooting_logic Start Low/No Labeling? Cause1 Suboptimal Conditions? Start->Cause1 Yes Cause2 Probe Degradation? Start->Cause2 Yes Cause3 Off-Target Labeling? Start->Cause3 No, but... Sol1 Optimize pH, Temp, Time, Concentration Cause1->Sol1 Sol2 Use Fresh Probe, Check Stability Cause2->Sol2 Cause4 High Probe Concentration? Cause3->Cause4 Yes Sol3 Reduce Concentration, Shorter Incubation Cause4->Sol3

Caption: A logical guide for troubleshooting common labeling issues.

reaction_pathway Protein Protein + Nucleophilic Residue (e.g., Tyr-OH) Complex Non-covalent Binding Complex Protein->Complex Probe This compound Probe (Ar-OSO2F) Probe->Complex Adduct Covalent Adduct (Protein-SO3-Ar) Complex->Adduct SuFEx Reaction Fluoride F⁻ Complex->Fluoride + F⁻

Caption: Simplified reaction pathway for SuFEx-mediated protein labeling.

References

challenges in the scale-up of fluorosulfate polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluorosulfate Polymer Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of this compound polymer synthesis via Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Monomer Synthesis & Purity

Q1: My bis(this compound) monomer synthesis is resulting in a low yield and impure product. What are the common causes?

A1: Low yields and impurities in bis(this compound) monomer synthesis, typically from a bisphenol and sulfuryl fluoride (SO₂F₂), often stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and adequate mixing to allow for the full conversion of the starting bisphenol.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of sulfuryl fluoride and the this compound product, forming sulfonic acids and other byproducts. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Suboptimal Base Stoichiometry: A tertiary amine base, such as triethylamine (B128534), is typically used to scavenge the HF produced during the reaction. An insufficient amount of base can lead to an acidic environment, which can promote side reactions. Conversely, a large excess of base can sometimes lead to the formation of colored impurities.

  • Impurities in Starting Materials: The purity of the starting bisphenol is critical. Impurities can interfere with the reaction and be carried over into the final monomer. It is recommended to use high-purity starting materials.

Troubleshooting Workflow for Monomer Synthesis

start Low Yield or Impure bis(this compound) Monomer check_moisture Verify Anhydrous Conditions (Solvents, Reagents, Atmosphere) start->check_moisture check_base Check Stoichiometry of Amine Base start->check_base check_time_temp Review Reaction Time and Temperature start->check_time_temp check_starting_material Analyze Purity of Starting Bisphenol start->check_starting_material solution_dry Dry Solvents/Reagents, Use Inert Atmosphere check_moisture->solution_dry Moisture Detected solution_base Adjust Base to Optimal Stoichiometry check_base->solution_base Incorrect Stoichiometry solution_conditions Optimize Reaction Time and Temperature check_time_temp->solution_conditions Suboptimal Conditions solution_purify_sm Purify Starting Material Before Use check_starting_material->solution_purify_sm Impurities Found

Caption: Troubleshooting workflow for bis(this compound) monomer synthesis issues.

Q2: I am observing unexpected signals in the NMR spectrum of my purified bis(this compound) monomer. What could they be?

A2: Unexpected signals in the NMR spectrum of your monomer can indicate the presence of several impurities:

  • Residual Solvents: Signals from solvents used in the synthesis or purification (e.g., ethyl acetate, dichloromethane (B109758), hexanes) are common.

  • Partially Reacted Monomer: The presence of the starting bisphenol or the mono-fluorosulfate species indicates an incomplete reaction.

  • Hydrolysis Products: Small amounts of water can lead to the formation of sulfonic acid or bis(sulfate) species.

  • Byproducts from the Base: Residual triethylamine or its hydrochloride salt (if HCl is formed) can be present.

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts could be formed.

It is advisable to use a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR for a comprehensive analysis. GC-MS can also be a valuable tool for identifying volatile impurities.[3][4][5][6]

Polymerization Process

Q3: My SuFEx polymerization is resulting in a low molecular weight polymer. What are the most common reasons for this?

A3: Achieving a high molecular weight in step-growth polymerization requires high monomer purity, precise stoichiometry, and high conversion. Here are the most common culprits for low molecular weight in SuFEx polymerization:

  • Inaccurate Stoichiometry: An imbalance in the molar ratio of the bis(this compound) and bis(silyl ether) monomers will limit the chain growth. It is crucial to accurately weigh the monomers or use a reliable method to determine their concentration in solution.

  • Monomer Impurities: Impurities in either monomer that can react with the growing polymer chains will act as capping agents, preventing further polymerization.

  • Water Contamination: Water can hydrolyze the silyl (B83357) ether monomers and the this compound groups on the growing polymer chains, leading to termination. Anhydrous conditions are highly recommended.[1][7]

  • Suboptimal Catalyst Concentration: The concentration of the catalyst (e.g., DBU, BEMP) can influence the polymerization rate and the final molecular weight. Too little catalyst may lead to an incomplete reaction, while too much can sometimes promote side reactions.[8]

  • Premature Precipitation: If the polymer precipitates from the reaction mixture before reaching a high molecular weight, chain growth will be halted. This can be an issue if the solvent is not optimal for the resulting polymer.

  • Low Reaction Temperature: While SuFEx reactions are often efficient at room temperature, some systems may require elevated temperatures to achieve high conversion and high molecular weight.[8]

Q4: The polymerization reaction is highly exothermic and difficult to control on a larger scale. How can I manage the heat generated?

A4: The SuFEx polymerization can be exothermic, and this becomes a significant safety concern during scale-up.[9][10] Here are some strategies for managing the reaction exotherm:

  • Slow Reagent Addition: Instead of adding all reagents at once, slowly add one of the monomers or the catalyst solution to the reaction mixture. This allows the cooling system of the reactor to dissipate the heat as it is generated.

  • Use of a Less Active Catalyst: While highly active catalysts are desirable for rapid reactions, a less active catalyst can slow down the reaction rate and, consequently, the rate of heat generation, making it easier to control.

  • Dilution: Performing the reaction at a lower concentration can help to dissipate the heat more effectively, although this may impact the reaction rate and potentially the final molecular weight.

  • Efficient Cooling: Ensure that the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating fluid) that can handle the heat load of the reaction.

  • Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer superior heat management due to the high surface-area-to-volume ratio.[11]

Q5: My catalyst seems to be losing activity over time or with certain monomers. What could be causing catalyst deactivation?

A5: Catalyst deactivation in SuFEx polymerization can occur through several mechanisms:

  • Acid-Base Neutralization: The fluoride ions generated during the reaction can form HF, which can protonate and deactivate basic catalysts like DBU.

  • Poisoning by Impurities: Certain impurities in the monomers or solvents can act as catalyst poisons. For example, acidic impurities can neutralize basic catalysts.

  • Reaction with Byproducts: The catalyst may react with byproducts of the polymerization to form inactive species.

  • Thermal Degradation: At elevated temperatures, some catalysts may not be stable over long reaction times.

To mitigate catalyst deactivation, ensure high purity of all reagents and solvents, and consider using catalysts that are more robust under the reaction conditions. In some cases, a higher catalyst loading may be necessary to compensate for partial deactivation.[12][13]

Polymer Purification and Characterization

Q6: How can I effectively remove the catalyst and other small molecules from my polymer after the reaction?

A6: Removing residual catalyst, unreacted monomers, and byproducts is crucial for obtaining a pure polymer. Common purification methods include:

  • Precipitation: The most common method is to precipitate the polymer by adding the reaction mixture to a non-solvent. For many polysulfates, methanol (B129727) is an effective non-solvent. The precipitated polymer can then be collected by filtration, washed with fresh non-solvent, and dried.[14][15][16]

  • Solvent Extraction: If the impurities have different solubilities than the polymer, a liquid-liquid extraction can be performed.

  • Adsorption: Passing a solution of the polymer through a plug of an adsorbent material like silica (B1680970) gel or activated carbon can help to remove certain impurities, including some catalysts.[1][17]

  • Dialysis/Ultrafiltration: For water-soluble or highly polar solvent-soluble polymers, dialysis or ultrafiltration can be used to remove small molecule impurities.

Q7: The purified polymer is discolored. What is the likely cause and how can I prevent it?

A7: Discoloration of the final polymer can be due to several factors:

  • Impurities in Monomers: Colored impurities in the starting materials can be incorporated into the polymer.

  • Side Reactions: At elevated temperatures or with certain catalysts, side reactions can occur that produce colored byproducts.

  • Oxidation: The polymer may be susceptible to oxidation, especially at high temperatures in the presence of air.

  • Residual Catalyst: Some catalysts or their degradation products can be colored.

To prevent discoloration, use highly purified monomers, run the reaction under an inert atmosphere, avoid excessively high temperatures, and ensure complete removal of the catalyst during purification.

Data Presentation

Table 1: Comparison of Common Catalysts for SuFEx Polymerization

CatalystTypical Loading (mol%)Relative ActivityAdvantagesDisadvantages
DBU10 - 30ModerateReadily available, effective for many systems.Higher loadings can complicate purification.[18]
BEMP1 - 10HighVery active, lower loadings required.[18]Air-sensitive, more expensive.[18]
Bifluoride Salts0.05 - 2HighHighly active, low cost, broad scope.May require a phase-transfer agent.
BTMG1 - 20HighVery efficient, especially with HMDS.[13]Volatile, may require specific purification.[13]

Experimental Protocols

Protocol 1: Synthesis of a Bis(this compound) Monomer

This protocol is a representative example for the synthesis of a bis(this compound) monomer from a bisphenol.

  • Materials:

    • Bisphenol (e.g., Bisphenol A) (1.0 eq)

    • Anhydrous dichloromethane (DCM) or other suitable solvent

    • Triethylamine (2.2 eq)

    • Sulfuryl fluoride (SO₂F₂) gas (2.1 eq)

  • Procedure:

    • Dissolve the bisphenol and triethylamine in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a bubbler and a scrubbing solution (e.g., NaOH solution).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble the sulfuryl fluoride gas into the stirred solution. Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete (typically 2-4 hours), stop the gas flow and allow the mixture to warm to room temperature.

    • Wash the organic layer sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to obtain the pure bis(this compound) monomer.[19]

Protocol 2: Scale-up Synthesis of a Polysulfate via SuFEx Polymerization

This protocol provides a general procedure for the synthesis of a polysulfate.

  • Materials:

    • Bis(this compound) monomer (1.0 eq)

    • Bis(silyl ether) monomer (e.g., bis(tert-butyldimethylsilyloxy) derivative) (1.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable catalyst (e.g., 5 mol%)

  • Procedure:

    • In a flame-dried reactor under an inert atmosphere, dissolve the bis(this compound) and bis(silyl ether) monomers in anhydrous DMF.

    • With vigorous stirring, add the catalyst to the monomer solution.

    • Monitor the viscosity of the solution. As the polymerization proceeds, the viscosity will increase significantly. The reaction is typically complete within a few hours at room temperature.

    • Once the desired molecular weight is achieved (as determined by GPC analysis of an aliquot), quench the reaction by adding a small amount of a proton source (e.g., acetic acid).

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., methanol).

    • Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.[19]

Visualizations

cluster_monomer Monomer Synthesis cluster_polymerization SuFEx Polymerization cluster_purification Purification bisphenol Bisphenol bis_fs Bis(this compound) Monomer bisphenol->bis_fs so2f2 SO2F2 so2f2->bis_fs base Base (e.g., Et3N) base->bis_fs polymerization Polymerization (Anhydrous Solvent) bis_fs->polymerization bis_se Bis(silyl ether) Monomer bis_se->polymerization catalyst Catalyst (e.g., DBU) catalyst->polymerization polymer Crude Polysulfate Solution polymerization->polymer precipitation Precipitation in Non-solvent (e.g., Methanol) polymer->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying pure_polymer Pure this compound Polymer drying->pure_polymer

Caption: Experimental workflow for this compound polymer synthesis.

References

Technical Support Center: Synthesis of Fluorosulfate-Containing Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of fluorosulfate-containing macrocycles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound-containing macrocycles?

A1: The most prevalent and efficient method is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click reaction.[1][2][3][4] This reaction typically involves the cyclization of a molecule containing a sulfonyl fluoride and a nucleophile, or the reaction between a difunctional sulfonyl fluoride and a difunctional nucleophile, such as a diphenol.[1][5]

Q2: What are the key advantages of using SuFEx chemistry for macrocyclization?

A2: SuFEx chemistry offers several advantages, including high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups.[1][2] The resulting this compound linkage is generally stable under neutral or acidic conditions.[6][7] This methodology has been successfully applied to the synthesis of various macrocycles, including those with chiral sulfur centers and peptide-based macrocycles.[1][2][3]

Q3: My macrocyclization reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?

A3: Low yields in macrocyclization reactions are often due to competing polymerization or oligomerization.[1][5] To favor the intramolecular cyclization over intermolecular reactions, it is recommended to work at lower concentrations.[1] Additionally, optimizing the solvent and temperature can significantly impact the yield.[1][5]

Q4: I am observing significant amounts of polymer as a byproduct. How can I minimize this?

A4: Polymer formation is a common issue in macrocyclization.[1] To minimize polymerization, decrease the concentration of your reactants.[1] The choice of solvent is also critical; for instance, switching from DMF to acetonitrile (B52724) has been shown to dramatically increase the yield of the macrocycle and reduce polymer formation.[5]

Q5: What is the stability of the this compound group during the synthesis and purification process?

A5: The aryl this compound group is remarkably stable under a variety of conditions, including exposure to water and extremes of pH.[7][8][9] It is generally more stable than the corresponding aryl sulfonyl fluoride.[8][10] This stability allows for a broad range of reaction and purification conditions to be employed without significant degradation of the this compound moiety.

Q6: Can I synthesize this compound-containing peptide macrocycles?

A6: Yes, SuFEx-mediated macrocyclization is effective for tyrosine-containing peptides in aqueous media.[2][3] This chemoselective reaction occurs at the phenolic side chain of tyrosine residues and is tolerant of other native side chain functionalities.[2][3] Solid-phase synthesis strategies have also been developed for the efficient generation of libraries of this compound-containing macrocycles.[11][12][13][14][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or no yield of macrocycle Reaction conditions not optimal.- Decrease the concentration of reactants to favor intramolecular cyclization.[1] - Screen different solvents; acetonitrile is often a good choice.[1][5] - Optimize the reaction temperature; 50°C is a common starting point.[1][5]
Predominance of polymer/oligomer byproducts Concentration of reactants is too high.- Significantly lower the concentration of the starting materials.[1][5]
Incorrect solvent choice.- Switch to a solvent that better promotes macrocyclization over polymerization, such as acetonitrile.[5]
Difficulty in purifying the macrocycle Co-elution with starting materials or byproducts.- Employ alternative purification techniques such as preparative TLC or HPLC.[1]
Formation of diastereomers with similar polarities.- Preparative TLC can sometimes be effective for separating diastereomers.[1]
Incomplete reaction Insufficient reaction time or temperature.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Deactivation of reagents.- Ensure the purity and reactivity of starting materials and reagents, especially the base.
Side reactions involving other functional groups Lack of chemoselectivity.- While SuFEx is highly chemoselective, protecting sensitive functional groups might be necessary in complex substrates.[2][3]

Experimental Protocols

General Protocol for Solution-Phase SuFEx Macrocyclization

This protocol is based on a typical reaction between a di-sulfonyl fluoride and a diphenol.[1][5]

  • Reactant Preparation: In a suitable flask, dissolve the di-sulfonyl fluoride (1 equivalent) and the diphenol (1 equivalent) in anhydrous acetonitrile to a final concentration of 0.01 M.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon) at 50°C for 3-5 hours.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired macrocycle.

  • Characterization: Confirm the structure and purity of the macrocycle using NMR spectroscopy and high-resolution mass spectrometry (HRMS). X-ray crystallography can be used for definitive structural elucidation.[1]

General Protocol for Solid-Phase Synthesis of this compound-Containing Peptide Macrocycles

This protocol outlines a general strategy for the on-resin synthesis of peptide macrocycles.[11][12][15]

  • Resin Preparation: Start with a suitable solid support, such as Rink amide resin.

  • Peptide Synthesis: Assemble the linear peptide sequence on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Incorporate a tyrosine residue at the desired position for subsequent fluorosulfation, and amino acids with appropriate functionalities for cyclization (e.g., cysteine).

  • Fluorosulfation: The this compound group can be introduced by using a pre-functionalized Fmoc-Tyr(OSO₂F)-OH amino acid during SPPS.

  • On-Resin Cyclization: After synthesis of the linear peptide, perform on-resin cyclization. This can be achieved through various chemistries, such as reaction between a cysteine thiol and a bis-electrophilic linker.

  • Cleavage and Deprotection: Cleave the macrocycle from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude macrocyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the final product by LC-MS and MS/MS for sequence verification and purity assessment.

Quantitative Data

Table 1: Optimization of SuFEx Macrocyclization Conditions [5]

EntrySolventConcentration (M)Temperature (°C)Yield of Macrocycle (%)Yield of Oligomer + Polymer (%)
1DMF0.180859
2DMF0.05801545
3DMF0.05504126
4DMF0.0250726
5DMF0.0150797
6ACN0.0150960

Table 2: Scope of SuFEx Macrocyclization with Various Diphenols [1][5]

MacrocycleDi-Sulfonyl Fluoride PrecursorDiphenol PrecursorIsolated Yield (%)
3a 1a2a96
3i 1bDiphenol i67-91
3j 1bDiphenol j67-91
3k 1bDiphenol k67-91
3l 1bDiphenol l67-91
3m 1bDiphenol m67-91
3n-t Isophthaloyl, pyridyl, and biphenyl (B1667301) di-SFsVarious diphenols64-91

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve di-SF and diphenol in ACN add_base Add DBU start->add_base react Stir at 50°C under Argon (3-5h) add_base->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Column Chromatography concentrate->purify characterize Characterize by NMR, HRMS purify->characterize end Pure Macrocycle characterize->end

Caption: General workflow for SuFEx-based macrocyclization.

troubleshooting_workflow start Low Yield or High Polymer Content check_conc Is reactant concentration low (e.g., 0.01 M)? start->check_conc lower_conc Decrease Concentration check_conc->lower_conc No check_solvent Is the solvent optimized (e.g., ACN)? check_conc->check_solvent Yes lower_conc->check_solvent change_solvent Switch to ACN or other suitable solvent check_solvent->change_solvent No check_temp Is the temperature optimized (e.g., 50°C)? check_solvent->check_temp Yes change_solvent->check_temp optimize_temp Optimize Temperature check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for low-yield macrocyclization.

References

Technical Support Center: Minimizing Off-Target Reactivity of Fluorosulfate Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing the off-target reactivity of fluorosulfate electrophiles.

Frequently Asked Questions (FAQs)

Q1: What are this compound electrophiles and why are they used in chemical biology?

A1: Aryl fluorosulfates are a class of electrophilic "warheads" used to create covalent bonds with specific amino acid residues in proteins.[1][2] They are considered "latent" electrophiles, meaning they have low intrinsic reactivity and generally require a specific protein microenvironment to become activated for covalent bond formation.[2] This property makes them highly valuable for developing selective chemical probes and targeted covalent inhibitors, as it helps to minimize off-target reactions and associated toxicity.[2]

Q2: Which amino acid residues do this compound electrophiles primarily react with?

A2: this compound electrophiles are known to react with several nucleophilic amino acid residues. The most commonly reported targets are tyrosine, lysine (B10760008), serine, and histidine.[2] The specific residue that reacts often depends on the unique context of the protein's binding pocket.[2]

Q3: What factors contribute to the on-target selectivity of this compound probes?

A3: The selectivity of this compound probes is multifactorial. A key aspect is their "context-dependent" reactivity; they are relatively inert until they bind to a specific protein pocket that facilitates the reaction.[3] This facilitation is often attributed to the presence of proximal basic amino acid residues (like lysine or arginine) that can lower the pKa of the reacting nucleophile, thereby increasing its reactivity.[2] Additionally, the binding event itself orients the this compound group in a way that is optimal for reaction with a nearby nucleophilic residue.

Q4: How do fluorosulfates compare to other electrophiles like sulfonyl fluorides?

A4: Aryl fluorosulfates are generally less reactive than their aryl sulfonyl fluoride (B91410) counterparts.[3] This reduced reactivity is a key advantage, as it leads to fewer off-target modifications. For example, in a head-to-head comparison in a complex proteome, a sulfonyl fluoride (SF) probe generated over 4,500 unique peptide adducts, whereas a this compound (OSF) probe produced only 181, demonstrating the latter's significantly lower intrinsic reactivity.[3]

Q5: What is "SuFEx" chemistry?

A5: SuFEx stands for Sulfur(VI) Fluoride Exchange. It is a click chemistry reaction that involves the exchange of a sulfur-fluoride bond with a nucleophile.[4] In the context of protein labeling, a nucleophilic amino acid side chain attacks the sulfur atom of the this compound, displacing the fluoride ion and forming a stable covalent bond.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound electrophiles.

Problem Possible Cause(s) Suggested Solution(s)
Low or No On-Target Labeling 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. 2. Probe Instability: The this compound probe may have degraded. 3. Low Probe Concentration: Insufficient probe to achieve detectable labeling. 4. Target Protein Conformation: The target residue may not be accessible in the protein's current conformation.1. Optimize Reaction Conditions: Perform a pH titration (e.g., pH 7.0-8.5). Increase incubation time or temperature (e.g., 2-4 hours at 37°C), being mindful of protein stability. 2. Verify Probe Integrity: Use freshly prepared probe solutions. Confirm the structure and purity of the probe via analytical methods like NMR or mass spectrometry. 3. Increase Probe Concentration: Titrate the probe concentration to find the optimal balance between on-target labeling and off-target effects. 4. Ensure Proper Protein Folding: Confirm that the target protein is correctly folded and stable under the experimental conditions.
High Off-Target Reactivity 1. Excessive Probe Concentration: High concentrations can lead to non-specific labeling. 2. Prolonged Incubation Time: Extended reaction times can increase the likelihood of off-target modifications. 3. Intrinsic Reactivity of the Probe: The specific chemical structure of the this compound probe may inherently have higher reactivity.1. Optimize Probe Concentration: Use the lowest effective concentration of the probe. A concentration titration experiment is highly recommended. 2. Optimize Incubation Time: Perform a time-course experiment to determine the shortest incubation time that yields sufficient on-target labeling. 3. Modify Probe Structure: If possible, synthesize analogs of the probe with altered electronic or steric properties to modulate reactivity.
Inconsistent Results 1. Variability in Reagent Preparation: Inconsistent concentrations of probe or protein stocks. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, pH, or incubation times between experiments. 3. Sample Handling: Differences in sample preparation, such as cell lysis or protein purification, can affect results.1. Standardize Reagent Preparation: Prepare fresh stock solutions and accurately determine their concentrations. Aliquot and store reagents appropriately to avoid degradation. 2. Maintain Consistent Conditions: Use a calibrated incubator and pH meter. Ensure consistent timing for all experimental steps. 3. Standardize Sample Handling: Follow a consistent and well-documented protocol for all sample preparation steps.

Data Presentation

The following table summarizes a quantitative comparison of the reactivity of a sulfonyl fluoride (SF-alkyne) probe and a this compound (OSF-alkyne) probe in a human embryonic kidney (HEK) cell lysate.

Probe Total Unique Peptide Adducts Amino Acid Modification Profile
SF-alkyne 4,504Predominantly Tyrosine and Lysine
OSF-alkyne 181Primarily Tyrosine and Lysine
Data sourced from a chemoproteomic analysis of HEK lysate treated with 100 µM of the respective probes for two hours at 37°C.[3]

Experimental Protocols

General Protocol for Aryl this compound Probe Synthesis

This protocol describes a general method for the synthesis of an aryl this compound probe from a parent phenolic compound using sulfuryl fluoride (SO₂F₂).

Materials:

  • Phenolic starting material

  • Sulfuryl fluoride (SO₂F₂) gas

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another appropriate solvent

  • Water

  • Standard glassware for organic synthesis

  • Reaction monitoring equipment (e.g., TLC, LC-MS)

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the phenolic starting material in a suitable solvent (e.g., a mixture of DCM and water).

  • Cool the reaction mixture in an ice bath.

  • Add a base, such as triethylamine, to the reaction mixture.

  • Carefully bubble sulfuryl fluoride gas through the reaction mixture. Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure aryl this compound probe.

General Protocol for Chemoproteomic Analysis of Probe Selectivity

This protocol outlines a typical workflow for assessing the selectivity of a this compound probe in a cellular proteome using mass spectrometry.

Materials:

  • This compound probe with a bioorthogonal handle (e.g., alkyne)

  • Cell culture reagents and cells of interest

  • Lysis buffer

  • BCA protein assay kit

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin affinity resin

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Mass spectrometer and LC system

Procedure:

  • Cell Treatment: Treat cultured cells with the this compound probe at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract the proteome.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Click Chemistry: To the proteome (~1 mg), add the click chemistry reagents, including a biotin-azide tag, to attach biotin (B1667282) to the probe-labeled proteins.

  • Affinity Purification: Incubate the biotinylated proteome with streptavidin affinity resin to enrich for probe-labeled proteins.

  • On-Bead Digestion: Wash the resin to remove non-specifically bound proteins. Then, perform an on-bead tryptic digest to release the probe-labeled peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the modified peptides and quantify the relative abundance of on- and off-target sites.

Visualizations

experimental_workflow cluster_cell_culture Cellular Treatment cluster_biochemistry Biochemical Processing cluster_analysis Data Analysis cell_treatment Treat cells with This compound probe cell_lysis Cell Lysis cell_treatment->cell_lysis click_chemistry Click Chemistry with Biotin-Azide cell_lysis->click_chemistry affinity_purification Streptavidin Affinity Purification click_chemistry->affinity_purification on_bead_digestion On-Bead Tryptic Digestion affinity_purification->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Protein Identification and Site Localization lc_ms->data_analysis

Caption: Chemoproteomic workflow for identifying protein targets of this compound probes.

troubleshooting_logic cluster_solutions Potential Solutions start Low On-Target Labeling check_reagents Verify Probe and Protein Integrity start->check_reagents First Step optimize_conditions Optimize Reaction (pH, Temp, Time) check_reagents->optimize_conditions Reagents OK fresh_reagents Use fresh reagents check_reagents->fresh_reagents increase_concentration Increase Probe Concentration optimize_conditions->increase_concentration Optimization Fails titration Perform titration experiments optimize_conditions->titration concentration_series Run concentration series increase_concentration->concentration_series

Caption: A logical workflow for troubleshooting low on-target labeling efficiency.

References

Technical Support Center: Enhancing Fluorosulfate-Mediated Protein Cross-Linking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of fluorosulfate-mediated protein cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-mediated protein cross-linking?

A1: this compound-mediated protein cross-linking is a chemical method used to covalently link interacting proteins. It utilizes the principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry.[1][2] In this reaction, an aryl this compound group reacts with nucleophilic residues on a protein, such as tyrosine, lysine (B10760008), and histidine, forming a stable covalent bond.[3][4] This technique is valuable for studying protein-protein interactions, mapping interaction interfaces, and creating stable protein conjugates.[5][6]

Q2: What are the target amino acid residues for this compound-mediated cross-linking?

A2: The primary targets for this compound-mediated cross-linking are nucleophilic amino acid residues. Tyrosine, lysine, and histidine are the most commonly reported residues to be efficiently cross-linked.[3][4] Serine and threonine can also be targeted, but the resulting linkages may be less stable.[7] The reactivity with a specific residue is highly context-dependent, relying on the local microenvironment and the proximity of the reacting groups.[3]

Q3: What is the difference between homobifunctional and heterobifunctional this compound cross-linkers?

A3: Homobifunctional cross-linkers possess two identical reactive this compound groups, enabling the linkage of two proteins in a single step.[8] Heterobifunctional cross-linkers have two different reactive groups, for instance, a highly reactive N-hydroxysuccinimide (NHS) ester and a less reactive this compound group.[9][10] This allows for a two-step "plant-and-cast" strategy, where the NHS ester first reacts with a primary amine (like lysine), and then the tethered this compound group reacts with a proximal nucleophilic residue on an interacting protein.[9] This sequential approach can offer greater control and specificity.[8]

Q4: How does the "plant-and-cast" strategy improve cross-linking efficiency?

A4: The "plant-and-cast" strategy, which utilizes heterobifunctional cross-linkers, enhances efficiency by converting an intermolecular reaction into an intramolecular one.[9] The initial "planting" of the cross-linker onto one protein via a highly reactive group increases the effective local concentration of the second, less reactive (this compound) group. This proximity effect significantly accelerates the "casting" reaction with a nearby nucleophilic residue on the binding partner, improving the overall cross-linking yield and specificity.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Cross-Linking Product Suboptimal pH: The nucleophilicity of target residues (e.g., tyrosine, lysine) is pH-dependent.Optimize the reaction pH. A slightly alkaline pH (8.0-9.0) generally favors the deprotonation of tyrosine and lysine residues, enhancing their nucleophilicity.[11] However, the optimal pH should be determined empirically for each protein system.
Low Reagent Concentration: Insufficient cross-linker concentration can lead to low yields.Increase the molar excess of the cross-linker. A 10- to 20-fold molar excess is a common starting point for heterobifunctional cross-linkers like SMCC.[12]
Short Incubation Time: The reaction may not have proceeded to completion.Increase the incubation time. Reactions can be run for 1 to 4 hours at room temperature or 37°C, and in some cases, overnight at 4°C may be beneficial.[11][12]
Hydrolysis of the Cross-linker: The this compound group can undergo hydrolysis, especially at a non-optimal pH.Prepare stock solutions of the cross-linker in an anhydrous organic solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[11] While aryl fluorosulfates are generally more stable to hydrolysis than sulfonyl fluorides, prolonged incubation in aqueous buffers can lead to degradation.[3]
Steric Hindrance: The target residues on the interacting proteins may not be accessible to the cross-linker.Consider using a cross-linker with a longer spacer arm to overcome steric hindrance.
Non-Specific Cross-Linking or Aggregation High Cross-linker Concentration: Excessive cross-linker can lead to random, non-specific modifications and protein aggregation.Perform a titration experiment to determine the optimal cross-linker concentration that maximizes specific cross-linking while minimizing aggregation.
Inappropriate Quenching: Unreacted cross-linker can continue to react during sample processing.Ensure effective quenching of the reaction by adding a quenching solution, such as 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM.[11]
Protein Purity: Impurities in the protein sample can interfere with the reaction.Use highly purified protein samples (>95% purity) for cross-linking experiments.
Protein Precipitation During or After Reaction Change in Protein Solubility: Extensive modification of surface residues can alter the protein's isoelectric point and solubility.Optimize the cross-linker-to-protein molar ratio to avoid over-modification. Consider using a more hydrophilic cross-linker if working with a hydrophobic one.[8]
Incompatible Buffer Conditions: The reaction buffer may not be optimal for maintaining protein stability.Ensure the buffer composition and pH are suitable for the target proteins. The presence of additives like glycerol (B35011) or non-ionic detergents may help maintain protein solubility.

Quantitative Data Summary

Table 1: Effect of pH on this compound-Mediated Cross-Linking Efficiency

pHTarget ResidueRelative Cross-Linking RateNotes
6.0LysineSlowerReaction rates for SuFEx reactions are generally slower in acidic conditions.[13]
6.5LysineModerately SlowerA 5.2-fold slower rate was observed at pH 6.5 compared to pH 7.4 in one study.[13]
7.4Lysine, Histidine, TyrosineBaselineConsidered a standard physiological pH for many cross-linking experiments.[14]
8.0 - 9.0Tyrosine, LysineFasterAlkaline pH facilitates the deprotonation of tyrosine and lysine residues, increasing their nucleophilicity and reaction rate.[11]

Table 2: Stability of this compound vs. Sulfonyl Fluoride

Compound TypeConditionStabilityReference
Aryl this compoundpH 7.5, 24 hoursStable to hydrolysis[3]
Aryl Sulfonyl FluoridepH 7.5, 24 hoursReadily hydrolyzed[3]

Experimental Protocols

Protocol 1: In Vitro Protein Cross-Linking with a Phenyl this compound Reagent

  • Protein Preparation:

    • Ensure the purified proteins are in a buffer free of primary amines (e.g., Tris) if specific targeting is desired. A suitable buffer is 100 mM sodium phosphate (B84403) or sodium bicarbonate, pH 8.0-9.0.[11]

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of the phenyl this compound cross-linker in an anhydrous organic solvent such as DMSO.[11]

  • Cross-Linking Reaction:

    • To the protein solution, add the cross-linker stock solution to the desired final concentration (e.g., a 10- to 20-fold molar excess over the protein).

    • If desired, to catalyze the reaction, especially for tyrosine modification, tetramethylguanidine (TMG) can be added to a final concentration of 10-50 mM.[11]

    • Incubate the reaction mixture for 1 to 4 hours at room temperature or 37°C with gentle agitation.[11]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[11]

    • Incubate for 30 minutes at room temperature to ensure all unreacted cross-linker is consumed.[11]

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of a higher molecular weight band corresponding to the protein complex.

    • For identification of cross-linked sites, the bands of interest can be excised from the gel, subjected to in-gel digestion with a protease (e.g., trypsin), and analyzed by mass spectrometry.[15][16]

Protocol 2: In Vivo Protein Cross-Linking using Genetically Encoded this compound-L-Tyrosine (FSY)

  • Genetic Encoding of FSY:

    • Co-transform an E. coli expression strain with a plasmid for the protein of interest (with a TAG codon at the desired incorporation site) and the pEVOL-FSY plasmid, which encodes the necessary engineered tRNA/tRNA synthetase pair.[11]

  • Protein Expression and FSY Incorporation:

    • Grow the transformed cells in LB medium at 37°C until the OD600 reaches 0.6-0.8.

    • Add FSY to a final concentration of 1 mM.[11]

    • Induce protein expression with IPTG (e.g., 0.5-1 mM).[11]

    • Continue the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and FSY incorporation.[11]

  • In Vivo Cross-Linking:

    • The expressed protein containing FSY will spontaneously cross-link with proximal tyrosine, lysine, or histidine residues on its interacting partners within the living cells.[11]

  • Cell Lysis and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells using a standard protocol (e.g., sonication).[11]

    • Analyze the cell lysate by SDS-PAGE and Western blotting to detect the cross-linked protein complexes.

Visualizations

SuFEx_Mechanism Aryl_FS Aryl this compound (Ar-O-SO2-F) Transition_State Transition State Aryl_FS->Transition_State Protein_Nuc Protein Nucleophile (e.g., Tyr-OH, Lys-NH2) Protein_Nuc->Transition_State Nucleophilic Attack Crosslinked_Protein Cross-linked Protein (Ar-O-SO2-Nuc-Protein) Transition_State->Crosslinked_Protein Covalent Bond Formation Fluoride_ion F- Transition_State->Fluoride_ion Leaving Group

Caption: Sulfur(VI) Fluoride Exchange (SuFEx) reaction mechanism.

Plant_and_Cast cluster_step1 Step 1: Planting cluster_step2 Step 2: Casting Protein_A Protein A Planted_Complex Planted Complex Protein_A->Planted_Complex NHS ester reaction with Lysine Hetero_Xlinker Heterobifunctional Cross-linker (NHS-linker-SO2F) Hetero_Xlinker->Planted_Complex Crosslinked_Complex Cross-linked Complex Planted_Complex->Crosslinked_Complex Proximity-enabled SuFEx (SO2F reaction with Tyr/Lys/His) Protein_B Protein B Protein_B->Crosslinked_Complex

Caption: "Plant-and-Cast" strategy using a heterobifunctional cross-linker.

Troubleshooting_Workflow Start Experiment Start Problem Low/No Cross-linking? Start->Problem Check_pH Optimize pH (8.0-9.0) Problem->Check_pH Yes Aggregation Aggregation? Problem->Aggregation No Check_Conc Increase Cross-linker Concentration Check_pH->Check_Conc Check_Time Increase Incubation Time Check_Conc->Check_Time Check_Reagents Check Reagent Stability/Purity Check_Time->Check_Reagents Success Successful Cross-linking Check_Reagents->Success Aggregation->Success No Reduce_Conc Reduce Cross-linker Concentration Aggregation->Reduce_Conc Yes Check_Buffer Optimize Buffer Conditions Reduce_Conc->Check_Buffer Check_Buffer->Success

Caption: A logical workflow for troubleshooting common cross-linking issues.

References

Technical Support Center: Enhancing Cell Permeability of Fluorosulfate Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to the cell permeability of fluorosulfate probes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound probes and what is their primary application?

Aryl fluorosulfates are versatile chemical probes used in chemical biology and drug discovery.[1] They are notable for their context-dependent reactivity with several amino acid residues like tyrosine, lysine, serine, and histidine within functional protein sites.[1] This reactivity enables a range of applications, including chemogenomic and chemoproteomic studies, mapping protein interaction networks, and developing targeted covalent inhibitors.[2][3] The Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a form of click chemistry, is often used to synthesize these probes.[4][5][6]

Q2: Why is cell permeability a common challenge for this compound and other fluorescent probes?

Achieving efficient cell permeability is a critical hurdle for many fluorescent probes, not just fluorosulfates. An ideal probe for live-cell imaging must be able to cross the cell membrane to reach its intracellular target.[7][8] Several factors contribute to poor permeability:

  • Polarity and Charge: Many fluorophores contain charged groups (like carboxylates) or are highly polar, which hinders their ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[9][10]

  • Molecular Size: Large or bulky probes may have difficulty crossing the cell membrane.

  • Hydrophilicity/Lipophilicity Balance: Probes must have an appropriate balance. While some lipophilicity is needed to enter the membrane, highly nonpolar dyes can aggregate or get trapped within the membrane.[8]

  • Active Transport: Some cells can actively pump out probes using efflux pumps, reducing intracellular concentration.[10]

Q3: What are the general principles for designing more cell-permeable probes?

A key strategy involves modulating the equilibrium between a charged, fluorescent form and a neutral, non-fluorescent, but more permeable form.[9] A widely adopted approach for rhodamine-based fluorophores, which can be applied conceptually, is to encourage the formation of a non-fluorescent, cell-permeable spirolactam or spirolactone from the fluorescent zwitterion.[7][11] Once inside the cell, binding to the target protein can shift the equilibrium back to the fluorescent form, creating a fluorogenic response.[7][9] This reduces background signal from probes outside the cell or not bound to a target.[9]

Troubleshooting Guide: Low Intracellular Signal

This guide helps you diagnose and resolve issues when your this compound probe exhibits low or no signal in live-cell imaging experiments.

Problem: I am observing a weak or non-existent signal from my probe inside the cells.

This common issue can stem from poor cell permeability, probe inactivity, or suboptimal imaging conditions. Follow these steps to systematically troubleshoot the problem.

Workflow for Troubleshooting Low Intracellular Signal

TroubleshootingWorkflow start Start: Low or No Intracellular Signal checkPerm Step 1: Assess Permeability vs. Inactivity start->checkPerm permIssue Potential Issue: Poor Cell Permeability checkPerm->permIssue Is probe active in vitro? Yes activityIssue Potential Issue: Probe Inactivity or Degradation checkPerm->activityIssue No optimizeExp Solution A: Optimize Experimental Conditions permIssue->optimizeExp modifyProbe Solution B: Modify Probe Structure permIssue->modifyProbe checkStock Solution C: Verify Probe Integrity activityIssue->checkStock validateTarget Solution D: Confirm Target Engagement activityIssue->validateTarget end End: Signal Improved optimizeExp->end modifyProbe->end checkStock->end validateTarget->end ProbeModification cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space probe_neutral Probe (Neutral, Permeable Form) e.g., Spirolactam probe_charged Probe (Charged, Fluorescent Form) e.g., Zwitterion probe_neutral->probe_charged Equilibrium Shift membrane Cell Membrane probe_neutral->membrane Passive Diffusion probe_charged->probe_neutral Equilibrium Shift target Target Protein probe_charged->target Binding complex Probe-Target Complex (Fluorescent Signal) probe_charged->complex target->complex membrane->probe_charged

References

addressing the hydrolytic stability of fluorosulfates at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the hydrolytic stability of fluorosulfates at different pH levels.

Frequently Asked Questions (FAQs)

Q1: How stable are aryl fluorosulfates to hydrolysis?

A1: Aryl fluorosulfates are generally characterized by their remarkable stability, particularly under acidic and neutral pH conditions.[1][2] They show negligible degradation when incubated in aqueous HCl (1 mol L⁻¹) for 24 hours.[3] However, their stability decreases in basic environments.

Q2: What is the effect of pH on the hydrolytic stability of aryl fluorosulfates?

A2: The hydrolytic stability of aryl fluorosulfates is highly dependent on pH. They are most stable at acidic and neutral pH and become progressively more susceptible to hydrolysis as the pH increases (becomes more basic).[1][3] For instance, phenyl fluorosulfate is stable at pH 7.4 for over a week but undergoes slow hydrolysis at pH 10.[3]

Q3: Are there differences in stability between aryl fluorosulfates and aryl sulfonyl fluorides?

A3: Yes, aryl fluorosulfates are significantly more stable towards hydrolysis than their aryl sulfonyl fluoride (B91410) counterparts.[2] For example, at pH 7.5, para- and meta-carboxyl benzene (B151609) fluorosulfates were found to be stable over 24 hours, whereas the corresponding sulfonyl fluorides were readily hydrolyzed.[4]

Q4: Can other molecules in a solution affect the stability of fluorosulfates?

A4: Yes, nucleophiles can react with and degrade aryl fluorosulfates. For example, amino acids like lysine (B10760008) and the biological reductant glutathione (B108866) (GSH) can cause slow hydrolysis of phenyl this compound at physiological pH.[3]

Q5: What are the typical products of this compound hydrolysis?

A5: The hydrolysis of a this compound group (-OSO₂F) typically results in the formation of a sulfate (B86663) group (-OSO₃H) and a fluoride ion (F⁻).

Troubleshooting Guide

Issue 1: My this compound compound is degrading unexpectedly during my experiment.

  • Possible Cause 1: High pH of the medium.

    • Troubleshooting Step: Measure the pH of your reaction buffer or medium. If it is in the basic range (pH > 8), the this compound is likely undergoing base-catalyzed hydrolysis.

    • Solution: If your experimental conditions permit, lower the pH to neutral or slightly acidic. If the pH must remain basic, consider reducing the experiment duration or temperature to minimize degradation.

  • Possible Cause 2: Presence of nucleophiles.

    • Troubleshooting Step: Review the composition of your experimental medium. Does it contain nucleophilic species such as primary or secondary amines, thiols, or certain amino acid residues?

    • Solution: If possible, replace the nucleophilic components with non-reactive alternatives. If the nucleophiles are essential to the experiment, you may need to accept a certain level of degradation and account for it in your analysis. Consider running a control experiment to quantify the rate of degradation in the presence of the nucleophile.

Issue 2: I am observing inconsistent results in my stability studies.

  • Possible Cause 1: Inconsistent buffer preparation.

    • Troubleshooting Step: Ensure that your buffer preparation is consistent and accurate. Small variations in pH, especially in the basic range, can lead to significant differences in hydrolysis rates.

    • Solution: Calibrate your pH meter regularly and prepare fresh buffers for each set of experiments.

  • Possible Cause 2: Contamination of reagents.

    • Troubleshooting Step: Check your reagents for potential contaminants that could act as catalysts for hydrolysis.

    • Solution: Use high-purity reagents and solvents. If contamination is suspected, purify the reagents or use a fresh batch.

Quantitative Data on Hydrolytic Stability

The following table summarizes the hydrolytic stability of aryl fluorosulfates under various pH conditions as reported in the literature.

CompoundpHConditionsTimeStability/Result
Phenyl this compound1 (aq. HCl)Room Temperature24 hNegligible degradation
Phenyl this compound7.437 °C1 weekInert[3]
Phenyl this compound10 (buffer)Room Temperature24 h~10% hydrolysis[3]
Phenyl this compound13.4 (0.025 M NaOH)Not specified20 mint₁/₂ = 20 min[3]
para- and meta-carboxyl benzene fluorosulfates7.5Not specified24 hStable[4]
FS-p1 (a this compound inhibitor)7.4 (PBS)Not specified24 hNo degradation[5]
This compound-containing hexapeptideNeutral (aq. buffer)Not specified24 hNegligible (<5%) hydrolysis[6]

Experimental Protocols

Protocol 1: General Procedure for Assessing Hydrolytic Stability of a this compound Compound using HPLC

This protocol provides a general workflow for monitoring the stability of a this compound-containing compound over time at different pH values.

  • Preparation of Buffers:

    • Prepare a series of buffers at the desired pH values (e.g., pH 4, 7.4, and 10). Common buffer systems include phosphate-buffered saline (PBS) for pH 7.4, acetate (B1210297) buffers for acidic pH, and carbonate-bicarbonate buffers for basic pH.

    • Ensure all buffers are prepared with high-purity water and reagents.

  • Sample Preparation:

    • Prepare a stock solution of the this compound compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

    • Add a small aliquot of the stock solution to each buffer to a final concentration typically in the µM to mM range. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the stability.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., room temperature or 37 °C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Quench the reaction if necessary, for example, by adding an equal volume of cold acetonitrile containing an internal standard.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Mobile Phase: A typical gradient could be from 95% water with 0.1% trifluoroacetic acid (TFA) to 95% acetonitrile with 0.1% TFA.

    • Column: A C18 column is commonly used.

    • Detection: Monitor the elution of the parent this compound compound and any potential hydrolysis products using a UV detector at a suitable wavelength.

    • Quantify the peak area of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH value.

    • From this data, you can determine the rate of hydrolysis and the half-life (t₁/₂) of the compound under each condition.

Visualizations

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) mix Mix Stock with Buffers prep_buffers->mix prep_sample Prepare this compound Stock Solution prep_sample->mix incubate Incubate at Constant Temperature mix->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data_analysis Data Analysis (Rate, Half-life) hplc->data_analysis

Caption: Experimental workflow for assessing the hydrolytic stability of fluorosulfates.

pH_Stability_Relationship cluster_conditions pH Condition cluster_stability Hydrolytic Stability acidic Acidic pH (e.g., pH < 6) high_stability High Stability (Slow Hydrolysis) acidic->high_stability Stable neutral Neutral pH (e.g., pH 7.4) neutral->high_stability Generally Stable basic Basic pH (e.g., pH > 8) low_stability Low Stability (Fast Hydrolysis) basic->low_stability Unstable

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorosulfates and Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of electrophilic warheads is a critical aspect of designing covalent inhibitors and chemical probes. Among the array of functionalities available, sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-O-SO₂F) have emerged as prominent choices for their ability to form stable covalent bonds with nucleophilic residues in proteins. This guide provides an in-depth comparison of their reactivity, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Executive Summary

Aryl fluorosulfates are generally characterized by their lower reactivity and higher stability compared to their aryl sulfonyl fluoride (B91410) counterparts. This difference is primarily attributed to the resonance-donating effect of the bridging oxygen atom in fluorosulfates, which diminishes the electrophilicity of the sulfur center. Consequently, fluorosulfates often exhibit greater selectivity for highly reactive or proximally located nucleophiles within a protein binding site, minimizing off-target reactions. While sulfonyl fluorides offer a higher intrinsic reactivity, this can sometimes lead to reduced selectivity and greater susceptibility to hydrolysis.

Quantitative Reactivity Comparison

The following tables summarize the key quantitative differences in the reactivity and stability of these two important functional groups.

Table 1: Relative Hydrolytic Stability
CompoundFunctional GroupRelative Rate of Hydrolysis (krel)Reference
Aryl Sulfonyl Fluoride-SO₂F1[1]
Aryl Fluorosulfate-OSO₂F0.035[1]
Table 2: Half-lives of Representative Compounds in Aqueous Buffer
CompoundpHHalf-life (t½)Reference
p-acetamidobenzenesulfonyl fluoride7.4> 24 h[2]
p-nitrobenzenesulfonyl fluoride7.4~ 1 h[2]
Benzene (B151609) this compound derivative7.5Stable over 24 h[3]
Benzenesulfonyl fluoride derivative7.5Readily hydrolyzed[3]

Reactivity with Protein Nucleophiles: A Head-to-Head Comparison

A classic experiment illustrating the differing reactivity of these two groups involves their incubation with human serum albumin (HSA), a protein rich in nucleophilic residues.

Experimental Data Summary

Experiment: Incubation of benzene this compound (BFS) and benzenesulfonyl fluoride (BSF) with human serum albumin (HSA).

Result: After 24 hours, BSF showed significant labeling of HSA, with multiple molecules of the sulfonyl fluoride attached to the protein. In contrast, BFS did not show any appreciable reaction with HSA under the same conditions.[3] This highlights the lower intrinsic reactivity of the this compound.

Logical Relationship of Reactivity

G Comparative Reactivity Profile cluster_0 Sulfonyl Fluoride (R-SO2F) cluster_1 This compound (R-O-SO2F) SF High Electrophilicity SF_react Broad Reactivity SF->SF_react leads to SF_hydrolysis Prone to Hydrolysis SF->SF_hydrolysis FS_react Higher Selectivity FS_stability Greater Stability FS Lower Electrophilicity FS->FS_react leads to FS->FS_stability

Caption: Reactivity comparison of sulfonyl fluorides and fluorosulfates.

Experimental Protocols

Synthesis of Aryl Fluorosulfates from Phenols

This protocol is adapted from the work of Sharpless and coworkers and is a widely used method for the synthesis of aryl fluorosulfates.

Workflow:

G Synthesis of Aryl Fluorosulfates start Start phenol (B47542) Dissolve Phenol and Base (e.g., Et3N) in Solvent (e.g., CH2Cl2) start->phenol so2f2 Introduce Sulfuryl Fluoride (SO2F2) gas phenol->so2f2 reaction Stir at Room Temperature so2f2->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Aryl this compound purification->product

Caption: General workflow for the synthesis of aryl fluorosulfates.

Detailed Methodology:

  • To a solution of the desired phenol (1.0 eq.) and a suitable base, such as triethylamine (B128534) (1.5 eq.), in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature, sulfuryl fluoride (SO₂F₂) gas is bubbled through the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure aryl this compound.

Synthesis of Aryl Sulfonyl Fluorides from Aryl Sulfonyl Chlorides

This is a common and efficient method for the preparation of aryl sulfonyl fluorides.

Workflow:

G Synthesis of Aryl Sulfonyl Fluorides start Start sulfonyl_chloride Dissolve Aryl Sulfonyl Chloride in a Solvent (e.g., Acetonitrile) start->sulfonyl_chloride kfhf2 Add Aqueous Solution of Potassium Bifluoride (KHF2) sulfonyl_chloride->kfhf2 reaction Stir Vigorously at Room Temperature kfhf2->reaction extraction Extraction with an Organic Solvent reaction->extraction purification Purification (e.g., Recrystallization or Chromatography) extraction->purification product Aryl Sulfonyl Fluoride purification->product

Caption: General workflow for synthesizing aryl sulfonyl fluorides.

Detailed Methodology:

  • An aryl sulfonyl chloride (1.0 eq.) is dissolved in a solvent such as acetonitrile.

  • An aqueous solution of a fluoride source, typically potassium bifluoride (KHF₂), is added to the solution.

  • The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC or LC-MS.

  • Once the starting material is consumed, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over a drying agent, and concentrated.

  • The crude product is purified by recrystallization or flash column chromatography to yield the desired aryl sulfonyl fluoride.

Protocol for Comparative Hydrolysis Study

This protocol allows for the determination of the hydrolytic stability of sulfonyl fluorides and fluorosulfates.

Methodology:

  • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

  • In a vial, add a known amount of the stock solution to a buffered aqueous solution (e.g., PBS at pH 7.4) to achieve the desired final concentration. An internal standard can be included for accurate quantification.

  • The reaction mixture is incubated at a constant temperature (e.g., 37 °C).

  • At various time points, aliquots are taken from the reaction mixture and analyzed by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

  • The percentage of the remaining compound at each time point is plotted against time, and the half-life (t½) is calculated from the pseudo-first-order rate constant.[2]

Signaling Pathway and Covalent Inhibition

Both sulfonyl fluorides and fluorosulfates can be incorporated into small molecules to target specific proteins in a signaling pathway, leading to irreversible inhibition. The choice between the two depends on the desired level of reactivity and selectivity.

G Covalent Inhibition of a Kinase cluster_0 Signaling Pathway cluster_1 Covalent Inhibitor Signal Upstream Signal Kinase Target Kinase Signal->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Inhibitor with -SO2F or -OSO2F Inhibitor->Kinase covalently binds to nucleophilic residue

Caption: Covalent inhibition of a kinase by a sulfonyl fluoride or this compound-containing inhibitor.

Conclusion

The selection between a this compound and a sulfonyl fluoride as a reactive group in drug design and chemical biology is a nuanced decision. Sulfonyl fluorides provide higher reactivity, which can be advantageous for targeting less nucleophilic residues or when rapid inhibition is desired. However, this comes at the cost of lower stability and potentially reduced selectivity. Conversely, fluorosulfates offer enhanced stability and selectivity, making them particularly suitable for in vivo applications and for targeting highly reactive nucleophiles in a specific protein microenvironment. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to choose the optimal electrophile for their scientific goals.

References

A Comparative Guide to the Validation of Fluorosulfate-Protein Adducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of fluorosulfate-based chemical probes and covalent inhibitors in chemical biology and drug discovery is rapidly expanding. The ability of the this compound group to form stable covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, lysine (B10760008), serine, and histidine, makes it a valuable tool for "beyond-cysteine" targeting.[1][2][3] Rigorous validation of the resulting protein adducts is critical to ensure target engagement and selectivity. Mass spectrometry (MS) has emerged as the gold standard for the definitive identification and characterization of these covalent modifications.[4]

This guide provides an objective comparison of mass spectrometry-based methodologies for the validation of this compound-protein adducts, supported by experimental data and detailed protocols. We also explore alternative techniques that can provide complementary information.

Mass Spectrometry-Based Approaches: A Head-to-Head Comparison

The two primary mass spectrometry strategies for characterizing protein modifications are top-down and bottom-up proteomics. The choice between these approaches depends on the specific research question, sample complexity, and available instrumentation.[5][6]

Method Principle Throughput Sensitivity Information Provided Key Advantages Key Disadvantages
Bottom-Up Proteomics (Shotgun) Proteins are enzymatically digested (e.g., with trypsin) into peptides prior to LC-MS/MS analysis.[7][8][9]HighHighPrecise modification site localization, relative quantification.[3]Well-established, high sequence coverage for many proteins, suitable for complex mixtures.[6][9]Loss of information about co-occurring modifications on the same protein molecule (proteoforms).[8]
Top-Down Proteomics Intact proteins are introduced into the mass spectrometer and fragmented.[5][7][8]LowModerateComplete protein mass, identification of proteoforms with multiple modifications, localization of modifications.[7][8]Provides a complete picture of all modifications on a single protein molecule.[6][8]Technically challenging for large proteins (>50 kDa), requires high-resolution mass spectrometers, lower throughput.[5]
Middle-Down Proteomics Proteins are subjected to limited proteolysis to generate large peptides (3-20 kDa) for MS analysis.ModerateHighBridges the gap between top-down and bottom-up, providing information on multiple modifications while being more tractable than top-down.Good sequence coverage and retention of PTM information.[10]Not as comprehensive as top-down for full proteoform characterization.

Experimental Protocols

Bottom-Up Proteomics Workflow for this compound Adduct Mapping

This protocol outlines a standard procedure for identifying the specific amino acid residue(s) modified by a this compound probe.

1. Sample Preparation:

  • Protein Incubation: Incubate the target protein with the this compound-containing compound under optimized conditions (e.g., buffer, pH, temperature, time). Include a control sample with the protein but without the compound.

  • Denaturation, Reduction, and Alkylation: Denature the protein using urea (B33335) or guanidinium (B1211019) chloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Alkylate free cysteine residues with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.

  • Buffer Exchange: Remove denaturants and other reagents by buffer exchange or precipitation (e.g., acetone (B3395972) precipitation).

  • Enzymatic Digestion: Digest the protein into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the resulting peptides using reverse-phase liquid chromatography (LC) with a gradient of increasing organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).[11]

3. Data Analysis:

  • Database Searching: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.

  • Variable Modification Search: Include the mass of the this compound probe's remnant as a variable modification on potential target residues (tyrosine, lysine, serine, histidine). The mass shift will be the molecular weight of the probe minus the mass of hydrogen fluoride (B91410) (HF), which is eliminated during the reaction.

  • Localization of Modification: Manually inspect the MS/MS spectra of modified peptides to confirm the site of adduction. The presence of fragment ions (b- and y-ions) containing the mass shift will pinpoint the modified amino acid.

Top-Down Proteomics Workflow for Proteoform Analysis

This protocol is designed to analyze the intact protein and determine the stoichiometry of modification.

1. Sample Preparation:

  • Protein Incubation: React the target protein with the this compound probe as described in the bottom-up protocol.

  • Desalting: Remove excess probe and buffer salts using a desalting column or buffer exchange. This step is critical for high-quality ESI-MS data.

2. Intact Mass Analysis (LC-MS):

  • Chromatographic Separation: Separate the intact protein from any unbound probe or impurities using a short reverse-phase or size-exclusion column.

  • Mass Spectrometry: Acquire the mass spectrum of the intact protein using a high-resolution mass spectrometer.

  • Deconvolution: Use deconvolution software to transform the raw mass-to-charge (m/z) spectrum into a zero-charge mass spectrum, which will show the molecular weights of the unmodified protein and the protein-adduct complex(es).[4] The mass difference will confirm the covalent modification and can reveal the number of probes attached to the protein.

3. MS/MS for Localization (Optional but powerful):

  • Precursor Isolation: Isolate the ion corresponding to the modified protein in the mass spectrometer.

  • Fragmentation: Fragment the intact protein using a dissociation technique such as electron-capture dissociation (ECD) or electron-transfer dissociation (ETD), which are effective for large molecules.[6]

  • Data Analysis: Analyze the resulting fragment ions to localize the modification site along the protein backbone.

Visualizing the Workflows

Bottom_Up_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein_Probe Protein + this compound Probe Denature Denaturation, Reduction, Alkylation Protein_Probe->Denature Digest Enzymatic Digestion Denature->Digest LC_MSMS LC-MS/MS Digest->LC_MSMS Database_Search Database Search (Variable Modification) LC_MSMS->Database_Search Validation Manual Spectra Validation Database_Search->Validation Result Modified Peptide Sequence and Site Validation->Result

Caption: Bottom-Up Proteomics Workflow for Adduct Site Identification.

Top_Down_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein_Probe Protein + this compound Probe Desalt Desalting Protein_Probe->Desalt LC_MS Intact LC-MS Desalt->LC_MS Deconvolution Deconvolution LC_MS->Deconvolution MSMS Top-Down MS/MS (ECD/ETD) LC_MS->MSMS Result1 Intact Mass & Modification Stoichiometry Deconvolution->Result1 Result2 Modification Site Localization MSMS->Result2

Caption: Top-Down Proteomics Workflow for Proteoform Analysis.

Alternative and Complementary Validation Techniques

While mass spectrometry provides the most detailed information, other techniques can offer orthogonal validation and are often more accessible for routine analysis.[4]

Technique Principle Information Provided Key Advantages Key Disadvantages
SDS-PAGE with Fluorescence/Autoradiography If the this compound probe contains a reporter tag (fluorophore or radioisotope), the modified protein can be visualized on an SDS-PAGE gel.Confirmation of covalent labeling, estimation of labeling efficiency.Simple, widely available, provides a quick visual confirmation.Does not provide the precise site of modification, indirect mass information.
X-ray Crystallography Provides a high-resolution 3D structure of the protein-adduct complex.Unambiguous identification of the modified residue and the conformation of the bound probe.Provides the most detailed structural information.Technically challenging, requires high-quality protein crystals, not suitable for all proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to detect changes in the chemical environment of amino acid residues upon modification.Can confirm covalent bond formation and provide insights into structural changes.Provides detailed structural and dynamic information in solution.Requires large amounts of pure protein, can be complex to interpret for large proteins.
Hydrophobic Interaction Chromatography (HIC) Separates proteins based on their hydrophobicity. Covalent modification can alter a protein's hydrophobicity.Can resolve species with different numbers of attached probes (drug-to-protein ratio).Non-denaturing, can be used for preparative and analytical purposes.Does not directly identify the modification site.

Data Presentation: Quantitative Summary

The following table provides a template for summarizing quantitative data from a mass spectrometry experiment designed to validate a this compound-protein adduct.

Protein Probe MS Method Observed Mass Shift (Da) Expected Mass Shift (Da) Modified Residue(s) Sequence Coverage (%) Notes
Target Protein AFS-Probe-1Bottom-Up+350.12+350.11Tyr123, Lys24592Double labeling observed.
Target Protein AFS-Probe-1Top-Down+350.13, +700.25+350.11, +700.22N/A100Confirms 1:1 and 1:2 adducts.
Control Protein BFS-Probe-1Bottom-UpNo significant shiftN/ANone88Demonstrates selectivity.

Conclusion

The validation of this compound-protein adducts is a critical step in the development of novel chemical probes and covalent therapeutics. Mass spectrometry, particularly a combined top-down and bottom-up approach, offers a powerful and comprehensive strategy for confirming covalent modification, determining the stoichiometry of labeling, and precisely identifying the site(s) of adduction.[5][7][8] When complemented by orthogonal techniques such as X-ray crystallography or HIC, researchers can build a robust body of evidence to support their findings and accelerate their research and development efforts.

References

Aryl Fluorosulfates: Viable and Advantageous Alternatives to Triflates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of leaving group in cross-coupling reactions is critical for optimizing yield, cost-effectiveness, and overall process efficiency. While aryl triflates have long been the go-to option for activating phenols in these reactions, aryl fluorosulfates are emerging as powerful and versatile substitutes, offering numerous benefits in terms of synthesis, stability, and reactivity. This guide provides a comprehensive comparison of aryl fluorosulfates and aryl triflates in the context of cross-coupling reactions, supported by experimental data and detailed protocols.

Aryl fluorosulfates are gaining significant attention as practical alternatives to the commonly used triflates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] Their appeal stems from their straightforward and economical preparation from phenols using the low-cost gas sulfuryl fluoride (B91410) (SO₂F₂).[2][3][4] This synthetic route presents a more atom-economical and less hazardous option compared to the preparation of aryl triflates.[4][5]

Performance Comparison in Key Cross-Coupling Reactions

Aryl fluorosulfates have demonstrated comparable, and in some cases superior, performance to aryl triflates in several widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Studies have shown that aryl fluorosulfates are not only effective coupling partners but can sometimes provide better yields than other traditional electrophiles under identical conditions.[4] For instance, a ligand-free Suzuki-Miyaura reaction in water demonstrated that an aryl fluorosulfate gave a comparable yield to the corresponding aryl triflate.[6]

EntryAryl ElectrophileCoupling PartnerCatalyst SystemSolventYield (%)
1Aryl this compoundArylboronic acidPd(OAc)₂Water95
2Aryl TriflateArylboronic acidPd(OAc)₂Water96
Table 1: Comparison of Aryl this compound and Aryl Triflate in a Ligand-Free Suzuki-Miyaura Reaction.[6]
Buchwald-Hartwig Amination

In the realm of C-N bond formation, the Buchwald-Hartwig amination is a pivotal reaction. Aryl fluorosulfates have been successfully employed as electrophilic partners in this reaction, providing moderate to good yields of the desired arylamines.[7] This further underscores their versatility as triflate surrogates.[8][9]

EntryAryl this compoundAmineCatalyst SystemBaseSolventYield (%)
1Phenyl this compoundAniline (B41778)Pd(PPh₃)₄Cs₂CO₃Toluene (B28343)85
24-Tolyl this compoundAnilinePd(PPh₃)₄Cs₂CO₃Toluene82
34-Methoxyphenyl this compoundAnilinePd(PPh₃)₄Cs₂CO₃Toluene78
Table 2: Buchwald-Hartwig Amination of Various Aryl Fluorosulfates with Aniline.[7]
Sonogashira Coupling

The Sonogashira coupling, which forges a C(sp²)-C(sp) bond, has also been successfully achieved using aryl fluorosulfates.[4][5] Research has demonstrated that a variety of terminal alkynes can be coupled with aryl fluorosulfates in good yields, further expanding the utility of this class of electrophiles.[10]

EntryAryl this compoundTerminal AlkyneCatalyst SystemBaseSolventYield (%)
1Phenyl this compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF92
24-Tolyl this compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF88
34-Acetylphenyl this compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF95
Table 3: Sonogashira Coupling of Aryl Fluorosulfates with Phenylacetylene.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of Aryl Fluorosulfates

To a mixture of the aryl this compound (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(OAc)₂ (1 mol %) in water (3.0 mL) is added Et₃N (3.0 mmol).[6] The reaction mixture is stirred at room temperature under air until the reaction is complete (monitored by TLC).[6] Upon completion, the mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[6]

General Procedure for the Buchwald-Hartwig Amination of Aryl Fluorosulfates

In a sealed tube, a mixture of the aryl this compound (1.0 mmol), aniline (1.2 mmol), Pd(PPh₃)₄ (5 mol %), and Cs₂CO₃ (2.0 mmol) in toluene (5 mL) is heated at 110 °C for 12 hours.[7] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired biarylamine.[7]

General Procedure for the Sonogashira Coupling of Aryl Fluorosulfates

To a solution of the aryl this compound (1.0 mmol) and terminal alkyne (1.2 mmol) in DMF are added PdCl₂(PPh₃)₂ (2.5 mol %), CuI (5 mol %), and Et₃N (2.0 mmol). The reaction mixture is stirred at a specified temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired coupled product.

Workflow and Advantages

The general workflow for a transition metal-catalyzed cross-coupling reaction involving aryl fluorosulfates is depicted below. The key advantages of using aryl fluorosulfates over triflates include their lower cost, higher atom economy, and reduced environmental impact.[1][4] Furthermore, aryl fluorosulfates exhibit good stability and reactivity, making them a practical choice for large-scale industrial applications.[1]

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Aryl_FSO2 Aryl this compound (Ar-OSO2F) Catalyst Pd(0) or Ni(0) Catalyst Aryl_FSO2->Catalyst Oxidative Addition Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-NH2, R-C≡CH) Coupling_Partner->Catalyst Transmetalation / Coordination Coupled_Product Coupled Product (Ar-R) Catalyst->Coupled_Product Reductive Elimination Base Base Byproducts Byproducts

A generalized workflow for cross-coupling reactions using aryl fluorosulfates.

Conclusion

Aryl fluorosulfates have firmly established themselves as more than just viable alternatives to aryl triflates in cross-coupling reactions.[1] Their cost-effectiveness, favorable environmental profile, and demonstrated high reactivity in key transformations make them an attractive option for synthetic chemists in both academic and industrial settings.[4] As research continues to uncover new applications and catalytic systems optimized for aryl fluorosulfates, their adoption is expected to grow, further solidifying their place as a staple in the modern synthetic chemist's toolbox.

References

Validating the Selectivity of Fluorosulfate Inhibitors Against Sirtuins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sirtuin family of NAD+-dependent lysine (B10760008) deacylases (SIRT1-7) has emerged as a critical regulator of numerous cellular processes, making them attractive therapeutic targets. The development of selective inhibitors is paramount to dissecting the function of individual sirtuin isoforms and for therapeutic intervention. Aryl fluorosulfates have recently been harnessed as a novel class of covalent inhibitors targeting sirtuins, with a particular focus on SIRT5. This guide provides a comparative overview of the selectivity of these inhibitors, supported by experimental data and detailed protocols to aid researchers in their validation.

Quantitative Analysis of Fluorosulfate Inhibitor Potency

The potency of covalent inhibitors is often described by the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). A higher k_inact/K_I value indicates a more efficient inhibitor. Below is a summary of the kinetic parameters for two second-generation aryl this compound-based inhibitors targeting SIRT5.[1]

CompoundTarget Sirtuink_inact (min⁻¹)K_I (µM)k_inact/K_I (M⁻¹min⁻¹)
17 SIRT50.025 ± 0.00198 ± 9255
19 SIRT50.017 ± 0.001139 ± 20122

Table 1: Kinetic parameters of aryl this compound inhibitors against SIRT5. Data is presented as mean ± standard deviation.

Selectivity Profile of Aryl this compound Inhibitors

While extensive quantitative data across all sirtuin isoforms for a broad range of this compound inhibitors is not yet available, initial studies using in-gel fluorescence-based assays have demonstrated high selectivity of compounds 17 and 19 for SIRT5 over other sirtuin isoforms (SIRT1-4, 6, and 7).[1] In these experiments, recombinant sirtuins are incubated with the alkyne-tagged this compound inhibitor, followed by a click reaction with a fluorescent azide (B81097) reporter to visualize covalent labeling. The results show potent, dose-dependent labeling of SIRT5, with negligible labeling of the other sirtuins, indicating a high degree of selectivity.[1]

Experimental Protocols

To validate the selectivity and potency of this compound inhibitors against sirtuins, a combination of biochemical assays is essential. Below are detailed methodologies for key experiments.

In-Gel Fluorescence-Based Selectivity Assay

This method provides a visual and semi-quantitative assessment of covalent labeling of sirtuins by an alkyne-tagged inhibitor.

Materials:

  • Recombinant human sirtuins (SIRT1-7)

  • Alkyne-tagged aryl this compound inhibitor

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Click chemistry reagents (e.g., copper(II) sulfate, THPTA, sodium ascorbate)

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner

Protocol:

  • In separate microcentrifuge tubes, incubate each recombinant sirtuin isoform (e.g., 1-2 µM) with the alkyne-tagged this compound inhibitor at various concentrations (e.g., 0.1-10 µM) in the presence of NAD+ (e.g., 500 µM) in assay buffer. Include a DMSO vehicle control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Perform a click reaction by adding the fluorescent azide, copper(II) sulfate, THPTA, and freshly prepared sodium ascorbate (B8700270) to each reaction tube.

  • Incubate the click reaction for 1 hour at room temperature, protected from light.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths.

  • Stain the gel with a total protein stain (e.g., Coomassie Blue) to confirm equal loading of recombinant sirtuins.

Kinetic Analysis of Covalent Inhibition

This assay determines the kinetic parameters (k_inact and K_I) of an irreversible inhibitor.

Materials:

  • Recombinant target sirtuin (e.g., SIRT5)

  • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated or succinylated lysine linked to a fluorophore)

  • NAD+

  • Aryl this compound inhibitor

  • Assay buffer

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare a series of inhibitor concentrations.

  • In a 96-well plate, pre-incubate the sirtuin enzyme with each inhibitor concentration (and a DMSO control) in the presence of NAD+ for various time points.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity over time using a plate reader.

  • Determine the initial velocity (rate of substrate conversion) for each inhibitor concentration and pre-incubation time.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) , where [I] is the inhibitor concentration. This will allow for the determination of k_inact and K_I.[1]

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in validating these inhibitors and the biological context of their primary target, the following diagrams are provided.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Recombinant Sirtuins (SIRT1-7) C Incubation with NAD+ A->C B This compound Inhibitor (Alkyne-tagged) B->C D Click Chemistry with Fluorescent Azide C->D G Kinetic Assay (Target Sirtuin) C->G E SDS-PAGE D->E F Fluorescence Scanning E->F O Validation of Inhibitor F->O Assess Selectivity H Determine kinact and KI G->H H->O Determine Potency I Cell Culture (e.g., HEK293T) J Transfection with Sirtuin-FLAG I->J K Treatment with Inhibitor J->K L Cell Lysis K->L M Pull-down with Anti-FLAG beads L->M N Western Blot M->N N->O Confirm Target Engagement

Caption: Experimental workflow for validating this compound inhibitor selectivity and potency.

G cluster_0 Mitochondrial Metabolism SIRT5 SIRT5 TCA TCA Cycle Enzymes (e.g., SDHA, IDH2) SIRT5->TCA Desuccinylates/ Demalonylates FAO Fatty Acid Oxidation (e.g., ACADs) SIRT5->FAO Desuccinylates Urea Urea Cycle (e.g., CPS1) SIRT5->Urea Desuccinylates ROS ROS Detoxification (e.g., SOD1) SIRT5->ROS Deacetylates Glycolysis Glycolysis (e.g., PKM2) SIRT5->Glycolysis Desuccinylates Inhibitor This compound Inhibitor Inhibitor->SIRT5 Inhibits P1 Cellular Energy Homeostasis TCA->P1 Energy Production FAO->P1 P2 Metabolic Waste Management Urea->P2 Ammonia Detoxification P3 Cell Survival ROS->P3 Reduced Oxidative Stress P4 Tumor Growth Glycolysis->P4 Metabolic Reprogramming (Cancer)

References

Kinetic Analysis of Proximity-Enabled Ligation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to selectively and efficiently form covalent bonds between biomolecules is a cornerstone of modern chemical biology and drug development. Proximity-enabled reactions, where the inherent reactivity of two moieties is dramatically enhanced by bringing them into close proximity, have emerged as powerful tools for protein ligation, labeling, and the creation of novel bioconjugates. This guide provides a comparative kinetic analysis of a prominent proximity-enabled reaction, the Sulfur Fluoride Exchange (SuFEx) reaction, alongside two widely used alternatives: Native Chemical Ligation (NCL) and Sortase-Mediated Ligation (SML). We present quantitative kinetic data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific application.

Unraveling the Kinetics: A Head-to-Head Comparison

The efficiency of a ligation reaction is paramount, and this is quantitatively described by its kinetic parameters. The following tables summarize key kinetic data for proximity-enabled SuFEx, Native Chemical Ligation, and Sortase-Mediated Ligation, providing a basis for objective comparison.

Table 1: Kinetic Parameters for Proximity-Enabled Sulfur Fluoride Exchange (SuFEx) Reaction in a Protein Context
Interacting ProteinsBinding Affinity (Kd)Maximum Rate Constant (kmax)Half-saturating Concentration (KS)Second-order Rate Constant (kmax/KS)Target Residue(s)Reference
Affibody (Afb) - Z protein6 µM0.0597 ± 0.0019 h-14.5 µM0.013 M-1h-1Lys, His, Tyr[1]
Nanobody (7D12) - EGFR200 nM---Lys[1]

Note: The proximity-enabled SuFEx reaction in a protein context follows a two-step mechanism, involving non-covalent binding followed by covalent bond formation. This leads to a nonlinear dependence of the reaction rate on protein concentration.[1][2]

Table 2: Kinetic Parameters for Native Chemical Ligation (NCL)
Peptide 1 (C-terminal thioester)Peptide 2 (N-terminal Cys)Second-order Rate Constant (k1)First-order Rate Constant (k2)ConditionsReference
LYRAV-COSePhCTAFS3.2 ± 0.1 M-1s-10.0160 ± 0.0009 s-1pH 6.9, 23°C[2][3]
LYRAV-COSePh(hCys)TAFS0.45 ± 0.02 M-1s-10.0016 ± 0.0002 s-1pH 6.9, 23°C[2][3]
LYRAV-COSePh(MeCys)TAFS5.5 ± 0.4 M-1s-10.0012 ± 0.0002 s-1pH 6.9, 23°C[2][3]
LYRAA-COSePhCTAFS26 ± 2 M-1s-10.22 ± 0.01 s-1pH 6.9, 23°C[3]
LYRAP-COSePhCTAFS0.72 ± 0.03 M-1s-10.031 ± 0.001 s-1pH 6.9, 23°C[3]

Note: NCL proceeds through a two-step mechanism: a reversible transthioesterification (characterized by k1) followed by an irreversible intramolecular S-to-N acyl shift (characterized by k2).[2][3][4] The overall rate can be influenced by the nature of the C-terminal residue of the thioester peptide, with bulky residues generally slowing the reaction.[5]

Table 3: Kinetic Parameters for Sortase-Mediated Ligation (SML)
Sortase A VariantSubstrate (LPXTG-containing)Nucleophile (Gly-containing)kcat (s-1)KM (µM)kcat/KM (M-1s-1)ConditionsReference
S. aureus SrtA (WT)Dabcyl-LPETG-EdansGGG0.0049 ± 0.00027600 ± 7006.4 x 10-1pH 7.5, 25°C[6]
Evolved SrtA (5M)Dabcyl-LPETG-EdansGGG0.35 ± 0.0253 ± 66.6 x 103pH 7.5, 25°C[6]
S. aureus SrtA (WT)Abz-LPETG-DnpGGG-1500-pH 7.5, 37°C[7]
S. pyogenes SrtAAbz-LPETG-DnpGGG-230-pH 7.5, 37°C[7]

Note: SML is an enzyme-catalyzed reaction, and its kinetics are typically described by Michaelis-Menten parameters (kcat and KM). The efficiency of the reaction is often represented by the catalytic efficiency (kcat/KM).[6][7][8][9] Evolved sortase variants can exhibit significantly improved catalytic efficiency.[6]

Experimental Protocols

Accurate kinetic analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Kinetic Analysis of Proximity-Enabled SuFEx Reaction by SDS-PAGE
  • Protein Preparation: Express and purify the two interacting proteins. One protein should be engineered to contain a fluorosulfonyl-L-tyrosine (FSY) residue at a specific site, while the other protein possesses a targetable nucleophilic residue (Lys, His, or Tyr) at the interacting interface.

  • Reaction Setup:

    • Prepare a series of reaction mixtures in a suitable buffer (e.g., PBS, pH 7.4).

    • Keep the concentration of one protein constant (e.g., the protein with the target nucleophile).

    • Vary the concentration of the other protein (containing FSY) across a range that brackets the expected Kd of the protein-protein interaction.

  • Time-Course Experiment:

    • Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

    • At specific time points (e.g., 0, 1, 2, 4, 8, 16 hours), withdraw an aliquot from each reaction mixture.

    • Quench the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE Analysis:

    • Resolve the protein samples on an SDS-PAGE gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • Image the gel and perform densitometric analysis of the bands corresponding to the unreacted proteins and the cross-linked product.

  • Data Analysis:

    • For each concentration of the FSY-containing protein, plot the intensity of the cross-linked product band as a function of time.

    • Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (kobs) for each concentration.

    • Plot the kobs values against the concentration of the FSY-containing protein.

    • Fit this plot to the Michaelis-Menten equation (kobs = (kmax * [Protein]) / (KS + [Protein])) to determine the maximum rate constant (kmax) and the half-saturating concentration (KS).

    • Calculate the second-order rate constant as kmax/KS.

Protocol 2: Kinetic Analysis of Native Chemical Ligation by HPLC and Mass Spectrometry
  • Peptide Synthesis: Synthesize the two peptide fragments. One peptide should have a C-terminal thioester, and the other should have an N-terminal cysteine.

  • Reaction Setup:

    • Dissolve the peptide fragments in a ligation buffer (e.g., 0.1 M phosphate (B84403) buffer, 6 M guanidine (B92328) HCl, pH 7.0).

    • Initiate the reaction by mixing the two peptide solutions at known concentrations.

  • Time-Course Monitoring:

    • At various time points, take an aliquot of the reaction mixture.

    • Quench the reaction by adding an acidic solution (e.g., 10% formic acid).

  • HPLC Analysis:

    • Analyze the quenched aliquots by reverse-phase HPLC.

    • Monitor the reaction progress by observing the decrease in the peak areas of the starting peptides and the increase in the peak area of the ligated product.

  • Mass Spectrometry Analysis:

    • Collect fractions from the HPLC corresponding to the starting materials and the product.

    • Confirm the identity of each species by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Data Analysis:

    • Plot the concentration of the product (as determined by HPLC peak area) versus time.

    • Fit the data to the appropriate kinetic model for a two-step reaction to determine the rate constants k1 and k2.

Protocol 3: Kinetic Analysis of Sortase-Mediated Ligation using a Fluorescence-Based Assay
  • Reagent Preparation:

    • Express and purify the sortase A enzyme and its variants.

    • Synthesize a FRET-based peptide substrate containing the sortase recognition motif (e.g., LPETG) flanked by a fluorophore and a quencher (e.g., Dabcyl-LPETG-Edans).

    • Prepare the glycine-containing nucleophile (e.g., GGG).

  • Reaction Setup:

    • In a microplate reader, prepare reaction mixtures containing the FRET substrate, the glycine (B1666218) nucleophile, and the sortase enzyme in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

    • Vary the concentration of the FRET substrate while keeping the enzyme and nucleophile concentrations constant.

  • Kinetic Measurement:

    • Monitor the increase in fluorescence over time as the sortase cleaves the FRET substrate, separating the fluorophore and the quencher.

    • Record the initial reaction velocities (v0) from the linear portion of the fluorescence versus time plots.

  • Data Analysis:

    • Plot the initial velocities (v0) against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (KM + [S])) to determine the maximum velocity (Vmax) and the Michaelis constant (KM).

    • Calculate the catalytic constant (kcat) from Vmax and the enzyme concentration (kcat = Vmax / [E]).

    • Determine the catalytic efficiency as kcat/KM.

Visualizing the Processes

To further clarify the mechanisms and workflows, the following diagrams were generated using the Graphviz DOT language.

SuFEx_Mechanism P1 Protein 1 (with FSY) Complex Non-covalent Complex P1->Complex k_on P2 Protein 2 (with Nucleophile) P2->Complex Complex->P1 k_off Product Covalently Linked Proteins Complex->Product k_chem

Caption: The two-step mechanism of the proximity-enabled SuFEx reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Reagents Prepare Proteins/Peptides & Buffers Setup Set up Reaction Mixtures Reagents->Setup Incubate Incubate at Constant Temperature Setup->Incubate Quench Quench Aliquots at Time Points Incubate->Quench Analysis_Method SDS-PAGE / HPLC / MS Quench->Analysis_Method Quantify Quantify Reactants & Products Analysis_Method->Quantify Plot Plot Data (Concentration vs. Time) Quantify->Plot Fit Fit to Kinetic Model Plot->Fit Determine Determine Rate Constants Fit->Determine Ligation_Comparison cluster_SuFEx Proximity-Enabled SuFEx cluster_NCL Native Chemical Ligation (NCL) cluster_SML Sortase-Mediated Ligation (SML) Title Comparison of Proximity-Enabled Ligation Reactions cluster_SuFEx cluster_SuFEx cluster_NCL cluster_NCL cluster_SML cluster_SML SuFEx_Mech Mechanism: Non-covalent binding followed by covalent reaction SuFEx_Rate Rate: Dependent on binding affinity and local concentration SuFEx_Res Residues: Lys, His, Tyr NCL_Mech Mechanism: Transthioesterification followed by S-to-N acyl shift NCL_Rate Rate: Influenced by C-terminal residue and thiol catalyst NCL_Res Residues: N-terminal Cysteine SML_Mech Mechanism: Enzyme-catalyzed transpeptidation SML_Rate Rate: Governed by enzyme kinetics (kcat/KM) SML_Res Residues: LPXTG motif and N-terminal Glycine(s)

References

Assessing the Biocompatibility of Aryl Fluorosulfates for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted covalent inhibitors has revolutionized modern medicine, offering the potential for enhanced potency and prolonged duration of action. Within this class of therapeutics, aryl fluorosulfates have emerged as a promising chemotype, lauded for their unique reactivity and stability. This guide provides an objective comparison of the biocompatibility of aryl fluorosulfates for in vivo studies, supported by available experimental data, to aid researchers in their selection of covalent inhibitor warheads.

Executive Summary

Aryl fluorosulfates are gaining traction as a class of covalent modifiers for their favorable balance of reactivity and stability.[1] Unlike more reactive counterparts such as sulfonyl fluorides, aryl fluorosulfates exhibit greater stability in aqueous biological environments, potentially leading to fewer off-target effects and a more favorable safety profile in vivo.[2][3] Experimental data, although not exhaustive, suggests good biocompatibility, with specific compounds showing low cytotoxicity against human cell lines and favorable pharmacokinetic profiles in animal models.[4]

Comparison of Covalent Warheads

The choice of a covalent warhead is a critical decision in drug design, directly impacting a compound's efficacy, selectivity, and safety. While a direct head-to-head in vivo biocompatibility study of all major covalent warheads is not yet available in the public domain, a qualitative comparison based on their chemical properties and reported characteristics can be made.

FeatureAryl FluorosulfatesAcrylamidesSulfonyl Fluorides
Reactivity Moderately reactive; require activation by the protein microenvironmentHighly reactive Michael acceptorsHighly reactive
Selectivity Generally high due to context-dependent reactivityCan have off-target reactivity with nucleophiles like glutathioneCan be less selective due to high reactivity
Stability Generally stable in aqueous media and plasmaCan be prone to hydrolysis and reaction with off-target nucleophilesLess stable than aryl fluorosulfates
Residue Targeting Primarily Lysine, Tyrosine, Histidine, SerinePrimarily CysteinePrimarily Serine, Tyrosine, Lysine, Histidine
In Vivo Profile Emerging data suggests good tolerability and pharmacokineticsWidely used in approved drugs, but off-target effects can be a concernLess commonly used in advanced clinical candidates due to stability/selectivity concerns

Quantitative Biocompatibility Data for Aryl Fluorosulfates

The following tables summarize key quantitative data from published studies on aryl fluorosulfate-containing compounds.

In Vitro Cytotoxicity

The half-maximal cytotoxic concentration (CC50) is a measure of a compound's toxicity to cells. Higher values indicate lower cytotoxicity. The following data is for a series of antitubercular aryl this compound analogs tested against human cell lines.[4]

CompoundCC50 HEK293T (µM)CC50 HepG2 (µM)
3a > 40> 40
3j > 40> 40
19f < 10< 10
21b > 40> 40

Note: HEK293T is a human embryonic kidney cell line, and HepG2 is a human liver cancer cell line. A value of "> 40" indicates that at the highest concentration tested (40 µM), the compound did not reduce cell viability by 50%.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic (PK) parameters describe the absorption, distribution, metabolism, and excretion of a drug. The following data is for compound 21b , an antitubercular aryl this compound, in a mouse model.[4]

ParameterIntravenous (IV) @ 5 mg/kgOral (PO) @ 20 mg/kg
Cmax (ng/mL) 1100953
Tmax (h) 0.084
AUClast (hng/mL) 121011900
AUCinf (hng/mL) 122012000
t1/2 (h) 1.94.8
Bioavailability (F%) -99.4

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve (a measure of total drug exposure); t1/2: Half-life.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of biocompatibility. The following are summaries of widely accepted methodologies.

In Vitro Cytotoxicity Assay (Based on MTT Assay)
  • Cell Culture: Plate human cell lines (e.g., HEK293T, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the aryl this compound compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the CC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423)

The "Acute Toxic Class Method" is a stepwise procedure to classify a substance's toxicity based on mortality.[5][6][7][8][9]

  • Animal Selection and Acclimatization: Use a single sex of healthy, young adult rodents (typically female rats or mice), weighing within a defined range. Acclimatize the animals to laboratory conditions for at least 5 days.

  • Dosing: Administer the aryl this compound compound as a single oral dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 animals at the starting dose.

    • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • Decision:

      • If no mortality occurs, proceed to the next higher dose level with a new group of 3 animals.

      • If mortality occurs, the test is stopped, and the substance is classified based on the dose at which mortality was observed.

  • Parameters to Observe:

    • Mortality

    • Clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern)

    • Body weight changes

    • Gross necropsy at the end of the observation period.

  • Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category. While this method is not designed to calculate a precise LD50, it provides a range.

Visualizations

Experimental Workflow for In Vivo Acute Oral Toxicity

G cluster_pre Preparation cluster_test Testing cluster_post Analysis A Animal Acclimatization (5-7 days) C Single Oral Gavage (Day 0) A->C B Compound Formulation B->C D Clinical Observation (Daily) C->D E Body Weight Measurement (Days 0, 7, 14) C->E F Gross Necropsy (Day 14) D->F E->F G Histopathology (if required) F->G H Toxicity Classification F->H G->H

Caption: Workflow for an in vivo acute oral toxicity study.

Mechanism of Covalent Inhibition and Potential for Off-Target Effects

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Aryl this compound (Drug) C Non-covalent Complex A->C Reversible Binding F Non-covalent Binding A->F Non-specific Binding B Target Protein B->C D Covalent Adduct (Therapeutic Effect) C->D Covalent Bond Formation E Off-Target Protein E->F G Covalent Adduct (Potential Toxicity) F->G Covalent Bond Formation

Caption: Covalent inhibition and potential for off-target toxicity.

Conclusion

Aryl fluorosulfates represent a valuable class of covalent inhibitors with evidence pointing towards favorable biocompatibility for in vivo applications. Their moderated reactivity compared to other warheads may translate to improved safety profiles. However, comprehensive in vivo toxicological data, including direct comparisons with other covalent modifiers, is still emerging. Researchers should continue to rely on rigorous, standardized testing protocols to fully characterize the biocompatibility of novel aryl this compound-based compounds for their specific applications.

References

comparison of fluorosulfate probes for labeling different amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorosulfate Probes for Amino acid Labeling

For Researchers, Scientists, and Drug Development Professionals

The strategic labeling of amino acid residues is a cornerstone of modern chemical biology and drug discovery, enabling the investigation of protein function, target identification, and the development of covalent therapeutics. Among the arsenal (B13267) of chemical tools available, this compound-based probes, which participate in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, have emerged as a versatile class of electrophiles for targeting a range of nucleophilic amino acids beyond the canonical cysteine. This guide provides a comprehensive , supported by experimental data and detailed protocols.

Reactivity and Selectivity of this compound Probes

Aryl sulfonyl fluorides (-SO₂F) and aryl fluorosulfates (-OSO₂F) are the two primary classes of SuFEx probes. While both can target several nucleophilic amino acid residues—including tyrosine, lysine (B10760008), serine, threonine, and histidine—they exhibit important differences in reactivity.[1][2][3][4]

Aryl sulfonyl fluorides (-SO₂F) are generally more reactive electrophiles compared to their aryl this compound counterparts.[1][2][5] This heightened reactivity can lead to broader labeling of nucleophilic amino acids if not sufficiently controlled by the probe's binding affinity for a specific target protein.[1][2]

Aryl fluorosulfates (-OSO₂F) possess lower electrophilicity due to oxygen-mediated resonance stabilization.[1][2] This reduced reactivity makes them more stable in aqueous environments and can lead to higher selectivity, as labeling is more dependent on a favorable protein microenvironment that enhances the nucleophilicity of the target residue.[1][2][5] For instance, benzene (B151609) this compound shows negligible reaction with the model protein albumin under conditions where benzenesulfonyl fluoride labels it extensively.[1][2]

The selectivity of SuFEx probes is not inherent to the warhead alone but is highly context-dependent.[1][6] The protein's local microenvironment plays a crucial role; for example, proximal basic amino acid residues can lower the pKₐ of a tyrosine's phenol (B47542) group, enhancing its reactivity towards a this compound probe.[1][2] Similarly, a perturbed pKₐ was identified as the reason for the reactive lysine in the transthyretin (TTR) protein.[1][2] While tyrosine and lysine are the most frequently targeted residues, specific probes have been developed to selectively label serine and histidine within particular protein binding sites.[1][2][6]

Quantitative Comparison of Probe Reactivity

To provide a clearer picture of the reactivity landscape, the following table summarizes the observed amino acid preferences and relative reactivity of different classes of SuFEx probes based on chemoproteomic studies.

Probe ClassPrimary TargetsSecondary/Context-Dependent TargetsGeneral ReactivityKey Characteristics
Aryl Sulfonyl Fluoride (SF) Tyrosine, LysineSerine, Threonine, HistidineHighSlight preference for tyrosine over lysine (~60% vs. ~40% in some studies).[7] Broader reactivity profile.[1][2]
Aryl this compound (OSF) Tyrosine, HistidineLysine, SerineModerateOften shows minimal lysine reactivity in broad proteomic screens, with a preference for tyrosine and histidine (~50% each in one study).[7] Can be guided to label lysine with a specific ligand.[1][2][7]
Sulfur Triazole Exchange (SuTEx) TyrosineLysineHigh (for Tyrosine)Designed for enhanced reactivity and selectivity towards tyrosine residues.[8]

Note: The percentages and preferences listed are generalizations from proteomic studies and the actual reactivity at a specific protein site will be highly dependent on the protein's structure and the specific design of the probe.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization and application of this compound probes.

Protocol 1: In-Gel Fluorescence Labeling of a Pure Protein

This protocol is used to assess the covalent modification of a purified protein with a this compound probe that includes a fluorescent reporter tag.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

  • This compound probe with a fluorescent tag (e.g., TAMRA) and an alkyne handle for click chemistry.

  • Rhodamine-azide or other suitable azide-containing fluorophore.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent.

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • SDS-PAGE loading buffer.

  • Coomassie blue stain.

Procedure:

  • Incubate the purified protein (e.g., 1-5 µM) with the alkyne-functionalized this compound probe (e.g., 10-50 µM) in reaction buffer at 37°C for 1-2 hours.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to attach the fluorescent reporter. Add the following to the reaction mixture:

    • Rhodamine-azide (e.g., 25 µM).

    • TCEP (e.g., 1 mM).

    • TBTA (e.g., 100 µM).

    • CuSO₄ (e.g., 1 mM).

  • Incubate for 1 hour at room temperature.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the fluorescently labeled protein using a gel scanner.

  • Stain the gel with Coomassie blue to visualize the total protein and confirm equivalent loading.

Protocol 2: Chemoproteomic Profiling in Cell Lysate

This protocol outlines a typical workflow for identifying the protein targets of a this compound probe across the proteome using a SILAC (Stable Isotope Labeling with Amino acids in Cell culture) based approach.

Materials:

  • "Heavy" and "Light" SILAC-labeled cells.

  • Alkyne-functionalized this compound probe.

  • Lysis buffer (e.g., PBS with 0.1% NP-40 and protease inhibitors).

  • Biotin-azide.

  • Streptavidin-agarose beads.

  • Digestion buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5).

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA).

  • Trypsin.

  • LC-MS/MS equipment.

Procedure:

  • Harvest "Heavy" and "Light" SILAC-labeled cells and prepare lysates.

  • Treat the "Heavy" lysate with the alkyne-functionalized this compound probe (e.g., 100 µM for 1 hour at 37°C). Treat the "Light" lysate with a DMSO vehicle control.

  • Perform the CuAAC reaction by adding biotin-azide, TCEP, TBTA, and CuSO₄ to both lysates to label the probe-modified proteins with biotin.

  • Combine the "Heavy" and "Light" lysates in a 1:1 ratio.

  • Enrich the biotin-labeled proteins using streptavidin-agarose beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • On-bead digest the enriched proteins:

    • Reduce with DTT.

    • Alkylate with IAA.

    • Digest with trypsin overnight.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify the "Heavy"/"Light" ratios for each peptide to determine specific probe targets.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can help illustrate the complex processes involved in using this compound probes.

SuFEx_Mechanism cluster_reactants Reactants cluster_reaction SuFEx Reaction Protein Protein with Nucleophilic Amino Acid (Tyr, Lys, etc.) Covalent_Complex Covalent Protein-Probe Adduct (Protein-O-SO2-R) Protein->Covalent_Complex Covalent Modification Probe Aryl this compound Probe (R-O-SO2F) Probe->Covalent_Complex Leaving_Group Fluoride Ion (F-) Probe->Leaving_Group Release of Leaving Group

Caption: General mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Chemoproteomics_Workflow cluster_cell_culture Cell Culture & Labeling cluster_biochem Biochemistry cluster_analysis Analysis SILAC_Cells SILAC-labeled Cells ('Heavy' and 'Light') Lysis Cell Lysis SILAC_Cells->Lysis Probe_Treatment Treat 'Heavy' with Probe, 'Light' with DMSO Lysis->Probe_Treatment Click_Chemistry Click Chemistry with Biotin-Azide Probe_Treatment->Click_Chemistry Combine_Lysates Combine 'Heavy' and 'Light' Lysates Click_Chemistry->Combine_Lysates Enrichment Streptavidin Enrichment Combine_Lysates->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Caption: A typical chemoproteomics workflow for target identification.

Reactivity_Comparison cluster_SF Aryl Sulfonyl Fluoride (-SO2F) cluster_OSF Aryl this compound (-OSO2F) Probe_Type Probe Type SF_Reactivity High Reactivity OSF_Reactivity Moderate Reactivity SF_Targets Tyr, Lys, Ser, His, Thr SF_Reactivity->SF_Targets Broadly targets OSF_Targets Tyr, His > Lys, Ser OSF_Reactivity->OSF_Targets More selective

Caption: Reactivity and selectivity comparison of SuFEx probes.

References

Performance Evaluation of Fluorosulfate-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has propelled fluorosulfate-based polymers, particularly polysulfates and polysulfonates, to the forefront of materials science. Their unique combination of high thermal stability, robust mechanical properties, and excellent chemical resistance makes them compelling alternatives to traditional engineering thermoplastics. This guide provides an objective comparison of the performance of this compound-based polymers with other key alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in material selection and application development.

Mechanical and Physical Properties: A Comparative Analysis

This compound-based polymers exhibit a desirable combination of strength and ductility, often drawing comparisons to polycarbonate (PC), a widely used engineering thermoplastic. The data presented below showcases the competitive performance of a Bisphenol A (BPA)-based polysulfate against BPA-PC and other high-performance polymers like Polyetheretherketone (PEEK) and Polysulfone (PSU).

PropertyBPA-PolysulfateBPA-Polycarbonate (Lexan®)PEEK (Typical)Polysulfone (PSU, Typical)Test Standard (Typical)
Tensile Modulus (GPa) 2.01.73.62.5ASTM D638 / ISO 527-2
Yield Stress (MPa) 505190-10070ASTM D638 / ISO 527-2
Density (g/cm³) 1.3101.2101.321.24ASTM D792 / ISO 1183
Oxygen Permeability (Barrer) 0.241.4--ASTM D3985

Key Observations:

  • BPA-Polysulfate demonstrates a higher tensile modulus than its polycarbonate counterpart, indicating greater stiffness.[1]

  • The yield stress of BPA-Polysulfate is comparable to that of BPA-PC, suggesting similar strength at the onset of plastic deformation.[1]

  • A significantly lower oxygen permeability for BPA-Polysulfate suggests a denser structure with smaller free volume compared to BPA-PC.[1]

  • When compared to other high-performance thermoplastics like PEEK and PSU, this compound-based polymers offer a competitive balance of mechanical properties.[2][3][4][5][6]

Thermal Stability

A hallmark of this compound-based polymers is their exceptional thermal stability, making them suitable for applications in demanding, high-temperature environments.

PropertyThis compound-Based PolymersPolycarbonate (PC)PEEKPolysulfone (PSU)Test Standard
Glass Transition Temp. (Tg, °C) 95-100 (for high MW BPA-PS)~150~143190-230ISO 11357 / ASTM D3418
Decomposition Temp. (Td, 5% wt loss, °C) > 380~450~550450-500ISO 11358 / ASTM E1131

Key Observations:

  • High molecular weight BPA-Polysulfate exhibits a glass transition temperature in the range of 95 to 100 °C.

  • Thermogravimetric analysis (TGA) reveals that polysulfates maintain excellent thermal stability, with decomposition temperatures exceeding 380°C.[7]

Dielectric Properties for Advanced Applications

Recent studies have highlighted the potential of polysulfates as high-performance dielectric materials for applications such as electrostatic capacitors, particularly under harsh thermal and electrical conditions.

PropertyValueConditions
Dielectric Constant 3.4 - 3.8-
Dielectric Breakdown Strength > 600 MV/m-
Discharged Energy Density 6 J/cm³at 150 °C, 600 MV/m
Discharged Energy Density (with Al₂O₃ coating) 8.6 J/cm³at 150 °C, 750 MV/m

Key Observations:

  • Polysulfates and polysulfonates exhibit high dielectric constants and breakdown strengths, making them suitable for high energy density applications.[8]

  • These polymers can operate at high temperatures (up to 150°C) where many conventional dielectric polymers would fail.[8]

  • The application of thin oxide coatings can further enhance the energy density of polysulfate-based dielectric films.[8]

Applications in Drug Development and Life Sciences

The unique chemical properties of the this compound group are also being explored in the realm of drug discovery and chemical biology. While comprehensive comparative data against traditional drug delivery polymers is still emerging, the inherent characteristics of fluorinated polymers suggest significant potential.

Biocompatibility Considerations:

Fluorinated polymers, in general, are known for their chemical inertness and have a history of use in blood-contacting applications. Studies on fluorinated polyurethanes have indicated that they are not thrombogenic or cytotoxic. The surface properties of these materials can be tailored to enhance hemocompatibility. For any novel this compound-based polymer intended for biomedical applications, rigorous biocompatibility testing is essential.

Key Biocompatibility and Cytotoxicity Assays:

  • In Vitro Cytotoxicity: Assays such as MTT or XTT are used to determine the effect of the polymer on cell viability.[9][10][11] These tests measure the concentration of the material that inhibits cell growth by 50% (CC50).

  • Hemocompatibility: This is evaluated through tests for protein adsorption (e.g., fibrinogen) and platelet adhesion, which are critical indicators of a material's interaction with blood.[12][13][14]

  • Hydrolytic Stability: The stability of the polymer in an aqueous environment is crucial for controlled drug release and to ensure the material does not degrade prematurely. Polysulfates have demonstrated greater hydrolytic stability compared to polycarbonates.[15] This is a potential advantage over aliphatic polyesters, which are known to be susceptible to hydrolysis.[16]

Experimental Protocols

Detailed and standardized experimental procedures are critical for the accurate evaluation and comparison of polymer performance.

Mechanical Property Testing: Tensile Strength

Objective: To determine the tensile modulus, yield stress, and ultimate tensile strength of the polymer.

Typical Standard: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics") or ISO 527-2 ("Plastics — Determination of tensile properties — Part 2: Test conditions for moulding and extrusion plastics").

Methodology:

  • Specimen Preparation: Prepare dog-bone shaped specimens of the polymer according to the dimensions specified in the standard.

  • Instrumentation: Utilize a universal testing machine equipped with grips to hold the specimen and an extensometer to measure strain.

  • Procedure:

    • Measure the cross-sectional area of the specimen's gauge section.

    • Mount the specimen in the grips of the testing machine.

    • Attach the extensometer to the gauge section.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Calculate stress by dividing the load by the initial cross-sectional area.

    • Calculate strain by dividing the change in gauge length by the initial gauge length.

    • Plot the stress-strain curve to determine the tensile modulus (slope of the initial linear portion), yield stress (stress at the onset of permanent deformation), and ultimate tensile strength (maximum stress).

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Typical Standard: ISO 11358 ("Thermogravimetry (TG) of polymers — General principles") or ASTM E1131 ("Standard Test Method for Compositional Analysis by Thermogravimetry").

Methodology:

  • Instrumentation: Use a thermogravimetric analyzer, which consists of a precision balance and a furnace.

  • Procedure:

    • Place a small, accurately weighed sample (typically 5-10 mg) into a tared sample pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • Continuously monitor and record the sample's weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial weight remaining versus temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Synthesis of this compound-Based Polymers via SuFEx Chemistry

The synthesis of polysulfates and polysulfonates is efficiently achieved through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reaction's high efficiency, selectivity, and broad functional group tolerance have enabled the creation of a diverse range of polymeric structures.

Step-Growth SuFEx Polymerization

This is the conventional method for synthesizing polysulfates, involving the reaction of a bis(aryl this compound) with a bis(aryl silyl (B83357) ether) in the presence of a catalyst.

Step_Growth_SuFEx cluster_reactants Reactants cluster_products Products MonomerA Bis(aryl this compound) (F-SO₂-Ar-SO₂-F) Polymer Polysulfate (-[O-SO₂-O-Ar-SO₂-O-Ar']n-) MonomerA->Polymer Polymerization MonomerA->Polymer MonomerB Bis(aryl silyl ether) (TBDMS-O-Ar'-O-TBDMS) MonomerB->Polymer MonomerB->Polymer Catalyst Catalyst (e.g., DBU, Bifluoride Salt) Catalyst->Polymer Byproduct Volatile Silyl Fluoride (TBDMS-F) Polymer->Byproduct forms

Caption: Step-Growth SuFEx Polymerization Workflow.

Chain-Growth SuFEx Polymerization

A more recent development, chain-growth SuFEx polymerization, allows for precise control over the polymer's molecular weight and dispersity. This method utilizes a reactive initiator and AB-type monomers containing both a nucleophilic silyl ether and a deactivated electrophilic this compound group.

Chain_Growth_SuFEx cluster_reaction Polymerization Process Initiator Initiator (Highly Reactive S-F) Initiation 1. Initiation: Initiator reacts with Monomer Initiator->Initiation Monomer AB-type Monomer (TBDMS-O-Ar-SO₂-F) Monomer->Initiation Propagation 2. Propagation: Chain end reacts with successive Monomers Monomer->Propagation adds to chain Catalyst Catalyst (e.g., DBU) Catalyst->Initiation Initiation->Propagation forms active chain ControlledPolymer Polymer with Controlled MW & Dispersity Propagation->ControlledPolymer

Caption: Chain-Growth SuFEx Polymerization Workflow.

References

Confirming the Structure of Fluorosulfate-Modified Peptides: A Comparative Guide to NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of modified peptides is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of fluorosulfate-modified peptides, supported by experimental data and detailed protocols.

The introduction of this compound groups into peptides, often through Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, offers a powerful tool for creating novel therapeutic candidates and chemical probes. The unique reactivity of the sulfonyl fluoride hub allows for the formation of stable covalent bonds with specific amino acid residues, leading to peptides with enhanced properties. Verifying the precise structure and connectivity of these modifications is a critical step in their development and application.

NMR Spectroscopy: The Gold Standard for Solution-State Structure

NMR spectroscopy, particularly ¹⁹F NMR, stands out as a premier, non-destructive technique for the detailed structural analysis of this compound-modified peptides in solution.[1] The inherent properties of the ¹⁹F nucleus—100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range—make it an exquisitely sensitive probe of the local electronic environment.[2][3][4] This sensitivity allows for the direct observation of the this compound modification and provides valuable insights into the peptide's conformation, dynamics, and interactions.

Comparison with Alternative Techniques

While NMR provides unparalleled detail in solution, other techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are also integral to the characterization workflow. The following table summarizes the key performance metrics of these techniques for the analysis of modified peptides.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information 3D Structure, Conformation, Dynamics, Interactions[1]Molecular Weight, Sequence, PTMs[1]Purity, Retention Time, Quantification
Sensitivity Low (micromolar to millimolar)[1]High (femtomole to picomole)[1]Moderate (nanogram to microgram)
Sample Requirements High concentration (0.1 - 5 mM), Volume ~500 µL[1]Low concentration, small volume[1]Low concentration, small volume
Sample Preparation Minimal, non-destructive[1]More complex, often destructive[1]Minimal, non-destructive
Analysis Time Slower (hours to days per sample)[1]Faster (minutes per sample)[1]Faster (minutes per sample)
Structural Detail High (atomic resolution)Low (connectivity)Very Low (no structural information)
Quantitative Capability Inherently quantitative[1]Requires internal standards for accurate quantitationRequires calibration curves for accurate quantitation

Experimental Protocols

General Protocol for ¹⁹F NMR of a this compound-Modified Peptide

This protocol provides a general framework for acquiring one-dimensional ¹⁹F NMR spectra of a this compound-modified peptide. Optimization of parameters may be required based on the specific peptide and NMR spectrometer.

1. Sample Preparation:

  • Dissolve the lyophilized this compound-modified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 0.5-5 mM.

  • For aqueous samples, add 5-10% D₂O for the field-frequency lock.

  • If necessary, adjust the pH of the solution with dilute deuterated acid or base.

  • Transfer approximately 500 µL of the sample solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock and shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the ¹⁹F channel of the NMR probe.

3. Data Acquisition:

  • Set up a one-dimensional ¹⁹F NMR experiment.

  • Key Parameters:

    • Pulse Width: Calibrate a 90° pulse for ¹⁹F.

    • Spectral Width: Set a wide spectral width (e.g., 200 ppm) initially to locate the ¹⁹F signal from the this compound group. The chemical shift of the sulfuryl fluoride is approximately +35 to +65 ppm relative to CFCl₃.

    • Transmitter Offset: Center the transmitter frequency on the expected resonance of the this compound group.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: Set to at least 5 times the longest T₁ relaxation time of the ¹⁹F nucleus to ensure full relaxation and accurate quantification. A typical starting value is 2-5 seconds.

    • Number of Scans: Dependent on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Proton Decoupling: Use proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing ¹H-¹⁹F couplings.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio if necessary.

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Reference the chemical shift of the spectrum using an internal or external standard (e.g., trifluoroacetic acid, CFCl₃).

  • Integrate the signal corresponding to the this compound group to determine its relative abundance.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the potential application of this compound-modified peptides, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_characterization Structural Confirmation cluster_application Downstream Applications SPPS Solid-Phase Peptide Synthesis Modification This compound Modification (SuFEx) SPPS->Modification Purification HPLC Purification Modification->Purification NMR 19F NMR Analysis Purification->NMR MS Mass Spectrometry Purification->MS HPLC_analysis Analytical HPLC Purification->HPLC_analysis Bioactivity Biological Activity Assays NMR->Bioactivity

Experimental workflow for this compound-modified peptides.

This compound-modified peptides can act as covalent inhibitors of key signaling proteins, such as kinases. The diagram below illustrates a simplified kinase signaling pathway that could be targeted by such a peptide.

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor This compound-Modified Peptide Inhibitor inhibitor->raf

Targeting a kinase signaling pathway with a modified peptide.

Conclusion

Confirming the structure of this compound-modified peptides is a multi-faceted process that relies on the synergistic use of several analytical techniques. While HPLC and mass spectrometry are essential for assessing purity and confirming mass, NMR spectroscopy, and in particular ¹⁹F NMR, provides the most detailed and unambiguous information regarding the covalent modification and the three-dimensional structure of the peptide in solution. The protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate methods for their specific needs and in rigorously characterizing these promising molecules for downstream applications in research and drug development.

References

A Comparative Guide to Fluorosulfate Reactivity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fluorosulfate reactivity with other covalent probes, supported by experimental data from various cell lines. It details the methodologies for key experiments and visualizes complex biological and experimental workflows.

Aryl fluorosulfates and related sulfonyl fluorides have emerged as powerful tools in chemical biology and drug discovery.[1][2] These electrophilic "warheads" can form stable covalent bonds with nucleophilic amino acid residues in proteins, enabling the development of highly specific probes and inhibitors.[1][3] Unlike more traditional covalent modifiers that primarily target cysteine, fluorosulfates can engage a wider range of residues, including tyrosine, lysine, serine, and histidine, expanding the targetable proteome.[1][3][4]

The reactivity of these compounds is not uniform but is highly dependent on the specific protein microenvironment, making them "context-dependent" probes.[1][5] This guide explores the cross-validation of their reactivity in different cellular backgrounds, providing a framework for their application in research and therapeutic development.

Data Presentation: Comparative Reactivity of Sulfur(VI) Fluoride (B91410) Probes

The following tables summarize quantitative data on the reactivity of this compound and sulfonyl fluoride probes in different cellular contexts.

Table 1: Comparison of Sulfonyl Fluoride (SF) and this compound (OSF) Probe Reactivity in HEK293T Cell Lysates

Probe TypeStructureUnique Protein Adducts IdentifiedPrimary Amino Acid TargetsReference
Sulfonyl Fluoride (SF) SF-alkyne4,504Tyrosine (~60%), Lysine[6]
This compound (OSF) OSF-alkyne181Histidine (~50%), Tyrosine (~50%)[6]

This data highlights that the sulfonyl fluoride electrophile is significantly more reactive than the this compound electrophile in a complex proteome.[6]

Table 2: Examples of this compound-Based Probes and Their Cellular Activity

Probe/CompoundTarget Protein(s)Cell Line(s)Observed EffectReference
FS-Probe1 HSDL2Glioma cellsCovalent labeling of an emergent glioma target[1][4]
Biaryl Fluorosulfates Cellular Retinoic Acid Binding Protein 2 (CRABP2)HEK293T, Breast Cancer CellsCovalent modification of a tyrosine residue in the binding site; Inhibition of RA signaling[1][4][7]
This compound derivative of Fulvestrant Estrogen Receptor (ER)MCF-7 (ER+ Breast Cancer)Enhanced activity in down-regulating ER expression[4]
This compound derivative of Combretastatin A4 Tubulin (presumed)HT-29 (Colon Cancer)70-fold increase in potency in a drug-resistant cell line[4]
EM364-SF Cereblon (CRBN)HEK293TPotent covalent binder, blocks recruitment of CRBN substrates[2]
Arylthis compound-based IAP antagonists XIAP-BIR3VariousCovalent modification of Lys297, effective in vitro and in cells[8]
Probe 1 (Arylthis compound) FABP43T3-L1 (Mouse Adipocytes)Covalent labeling of a 15 kDa band corresponding to FABP4[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of covalent inhibitor reactivity. Below are protocols for key experiments cited in the literature.

1. Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is a chemical proteomic strategy used to identify the protein targets of a covalent probe in a complex biological sample.

  • Principle: A reactive probe, often containing a reporter tag (e.g., an alkyne or azide (B81097) for "click" chemistry), is incubated with a cell lysate or live cells. The probe covalently labels its protein targets. After labeling, the reporter tag is used to conjugate a biotin (B1667282) or fluorescent tag, allowing for the enrichment and/or visualization of the labeled proteins. Subsequent mass spectrometry analysis identifies the target proteins and often the specific site of modification.

  • Protocol Outline:

    • Probe Synthesis: Synthesize a this compound probe with an alkyne handle.

    • Cell Culture and Lysis: Culture cells (e.g., HEK293T) to desired confluency. Harvest and lyse the cells to prepare a proteome lysate.

    • Probe Labeling: Incubate the cell lysate with the alkyne-tagged this compound probe at a specific concentration (e.g., 100 µM) and time (e.g., 2 hours at 37°C).[6]

    • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the probe-labeled proteins.

    • Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.

    • Proteolysis and Mass Spectrometry: Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and modification sites.

2. Time-Dependent IC50 Assay for Covalent Inhibition

This assay is used to determine if an inhibitor acts via a covalent mechanism, which is often characterized by an increase in potency with longer incubation times.

  • Principle: The inhibitor's potency (IC50) is measured at different pre-incubation times with the target enzyme before the addition of the substrate. For a covalent inhibitor, the IC50 value will decrease as the pre-incubation time increases, reflecting the time-dependent formation of the covalent bond.

  • Protocol Outline: [9][10]

    • Reagent Preparation: Prepare solutions of the target enzyme, the covalent inhibitor at various concentrations, and the enzyme's substrate.

    • Experimental Setup: In a multi-well plate, add the target enzyme to an assay buffer.

    • Pre-incubation: Add serial dilutions of the inhibitor to the enzyme. Incubate these mixtures for a range of different time points (e.g., 15 min, 30 min, 60 min, 120 min).

    • Reaction Initiation: After each pre-incubation period, add the substrate to all wells simultaneously to start the enzymatic reaction.

    • Detection: After a fixed reaction time, measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance).

    • Data Analysis: For each pre-incubation time point, plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50. A leftward shift in the curve and a decrease in IC50 with time is indicative of covalent inhibition.

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that a compound binds to its target protein in a cellular environment.

  • Principle: The binding of a ligand (like a covalent inhibitor) to a protein typically increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Protocol Outline: [11]

    • Cell Treatment: Treat cultured cells with the covalent inhibitor at a desired concentration. A vehicle-treated sample (e.g., DMSO) serves as a control.

    • Heating: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

    • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

    • Analysis: Analyze the amount of the target protein remaining in the supernatant at each temperature using a method like Western blotting or mass spectrometry.

    • Melt Curve Generation: Plot the fraction of soluble protein against the temperature to generate a melting curve. A shift in this curve to the right for the inhibitor-treated sample compared to the control indicates target stabilization and therefore, engagement.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and pathways.

G cluster_0 In Vitro / Biochemical Validation cluster_1 Cellular Validation a Time-Dependent IC50 Assay b Washout Assay c Intact Protein Mass Spectrometry d Activity-Based Protein Profiling (ABPP) c->d Identify Cellular Targets e Cellular Thermal Shift Assay (CETSA) f Cell Viability / Phenotypic Assays e->f off_target Chemoproteomic Off-Target Profiling f->off_target Assess Selectivity start Design & Synthesize This compound Probe start->a Assess Covalent Mechanism validated Validated Covalent Probe with Known Cellular Targets off_target->validated

Caption: Workflow for the validation of a covalent this compound probe.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates Probe This compound Covalent Inhibitor Probe->EGFR Covalently Binds (e.g., to catalytic lysine) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by a covalent probe.

References

A Comparative Analysis of Fluorosulfate and Maleimide Covalent Warheads: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic deployment of covalent inhibitors has become a cornerstone in modern drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The choice of the electrophilic "warhead" is a critical determinant of a covalent inhibitor's success, dictating its reactivity, selectivity, and the stability of the resulting covalent bond. This guide provides an objective, data-driven comparison of two prominent covalent warheads: the well-established maleimide (B117702) and the emerging fluorosulfate. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions when designing and developing novel covalent therapeutics.

Executive Summary

This compound and maleimide warheads exhibit distinct reactivity profiles and target selectivities, making them suitable for different applications in drug discovery. Maleimides are characterized by their rapid and highly specific reaction with cysteine thiols, a feature that has been extensively utilized in the development of antibody-drug conjugates (ADCs). However, the principal drawback of maleimide-based conjugates is the reversibility of the thioether bond through a retro-Michael reaction, which can lead to off-target effects and reduced in vivo efficacy.

In contrast, aryl fluorosulfates are less reactive electrophiles that demonstrate a broader targeting scope, forming stable covalent bonds with the side chains of tyrosine, lysine, serine, and histidine residues.[1][2] This reactivity is highly context-dependent, often requiring a specific protein microenvironment to facilitate the reaction, which can lead to high target selectivity.[2][3] The resulting sulfonyl-linked adducts are notably stable, showing minimal degradation in aqueous environments.[4]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative and qualitative differences between this compound and maleimide covalent warheads.

Table 1: Reactivity and Selectivity Profile

FeatureThis compoundMaleimide
Primary Target Residues Tyrosine, Lysine, Serine, Histidine[1][2]Cysteine[5]
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)-like (SuFEx)[3]Michael Addition[6]
Typical Second-Order Rate Constant (k2) Generally slower; highly dependent on protein microenvironment. kinact/KI values for specific inhibitors are in the range of 102 to 104 M-1s-1.[7]Rapid with thiols; ~102 M-1s-1.[8] The reaction with thiols is ~1,000 times faster than with amines at neutral pH.[5]
pH Dependence Reaction is facilitated by basic residues in the protein microenvironment that can deprotonate the nucleophile.[2]Optimal reactivity in the pH range of 6.5-7.5. Above pH 7.5, reactivity with amines (e.g., lysine) increases.[5]
Selectivity High, due to lower intrinsic reactivity and reliance on a favorable protein microenvironment.[4]High for cysteine within the optimal pH range.[5]

Table 2: Stability of the Covalent Adduct

FeatureThis compound AdductMaleimide Adduct
Bond Type Sulfonyl or SulfamateThioether (Thiosuccinimide)
Stability Highly stable; resistant to hydrolysis and thiol-mediated exchange.[4]Susceptible to retro-Michael reaction, leading to thiol exchange, particularly in the presence of endogenous thiols like glutathione.[9][10]
Half-life in vivo Generally long due to the stability of the covalent bond.Can be short, with reports of deconjugation over time.[11] Stabilization can be achieved through hydrolysis of the succinimide (B58015) ring.[11][12]
Key Instability Pathway Not a significant concern under physiological conditions.Retro-Michael reaction.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of covalent inhibitors. Below are protocols for key experiments cited in the comparison.

Protocol 1: Determination of the Kinetic Parameters (kinact/KI) for a Covalent Inhibitor

This protocol is used to determine the second-order rate constant that characterizes the efficiency of an irreversible inhibitor.[13]

1. Materials:

  • Purified target protein

  • Covalent inhibitor test compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • LC-HRAMS (Liquid Chromatography-High Resolution Accurate Mass Spectrometry) system

2. Procedure:

  • Prepare a series of concentrations of the test compound in the assay buffer.

  • Incubate the target protein (at a fixed concentration) with each concentration of the test compound at 37°C.

  • At various time points over a period of several hours (e.g., 0 to 7 hours), withdraw aliquots from each reaction mixture.

  • Immediately analyze the aliquots by LC-HRAMS to determine the percentage of the protein that has formed a covalent adduct with the inhibitor.

  • For each compound concentration, plot the binding percentage against time and fit the data to the following equation to determine the observed rate constant (kobs): Binding % = 1 - e^(-k_obs * time)

  • Plot the calculated kobs values against the corresponding inhibitor concentrations.

  • Fit the resulting data to the following equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

  • The specificity constant, kinact/KI, can then be calculated.

Protocol 2: Chemoproteomic Profiling of Covalent Inhibitors using a Competitive Activity-Based Protein Profiling (ABPP) Workflow

This protocol allows for the assessment of the proteome-wide selectivity of a covalent inhibitor.[14]

1. Materials:

  • Cell lysate or intact cells

  • Covalent inhibitor of interest

  • Broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., biotin (B1667282) or a fluorophore) that targets the same class of residues as the inhibitor.

  • Streptavidin beads (for biotinylated probes)

  • SDS-PAGE and in-gel fluorescence scanner (for fluorescent probes)

  • LC-MS/MS system for proteomic analysis

2. Procedure:

  • Competitive Labeling:

    • Pre-incubate the proteome (cell lysate or intact cells) with varying concentrations of the covalent inhibitor for a defined period.

    • Add the ABP to the inhibitor-treated proteome and incubate to label the remaining active sites.

  • Enrichment of Labeled Proteins (for biotinylated ABPs):

    • Lyse the cells (if using intact cells).

    • Add streptavidin beads to the labeled proteome to capture the ABP-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Gel-Based Analysis (for fluorescent ABPs): Separate the labeled proteins by SDS-PAGE and visualize the protein bands using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the presence of the inhibitor indicates target engagement.

    • Mass Spectrometry-Based Analysis (for biotinylated ABPs):

      • Elute the captured proteins from the streptavidin beads.

      • Digest the proteins into peptides (e.g., with trypsin).

      • Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins that were labeled by the ABP. A decrease in the abundance of a protein in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to that protein.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key experimental workflows relevant to the use of this compound and maleimide warheads.

covalent_inhibitor_workflow cluster_screening Initial Screening & Hit Identification cluster_characterization In-depth Characterization cluster_optimization Lead Optimization Biochemical Assay Biochemical Assay Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Hits Intact Protein MS Intact Protein MS Cell-based Assay->Intact Protein MS Validate Covalent Binding Kinetic Analysis Kinetic Analysis Intact Protein MS->Kinetic Analysis Confirmed Hits Chemoproteomics (Selectivity) Chemoproteomics (Selectivity) Kinetic Analysis->Chemoproteomics (Selectivity) Determine kinact/KI Structural Biology (Co-crystal) Structural Biology (Co-crystal) Chemoproteomics (Selectivity)->Structural Biology (Co-crystal) Assess Off-targets Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Structural Biology (Co-crystal)->Structure-Activity Relationship (SAR) Guide Design ADME/Tox ADME/Tox Structure-Activity Relationship (SAR)->ADME/Tox Improve Properties Preclinical Candidate Preclinical Candidate ADME/Tox->Preclinical Candidate Covalent Compound Library Covalent Compound Library Covalent Compound Library->Biochemical Assay Primary Screen

General workflow for the evaluation of a covalent inhibitor.

adc_workflow cluster_synthesis ADC Synthesis cluster_stabilization Stabilization & Purification cluster_analysis Characterization Antibody Antibody Reduction Reduction Antibody->Reduction e.g., TCEP Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation Maleimide-Drug Maleimide-Drug Maleimide-Drug->Conjugation Crude ADC Crude ADC Conjugation->Crude ADC Hydrolysis Hydrolysis Crude ADC->Hydrolysis pH adjustment to stabilize Purification Purification Hydrolysis->Purification e.g., SEC Stabilized ADC Stabilized ADC Purification->Stabilized ADC DAR Analysis (HIC) DAR Analysis (HIC) Stabilized ADC->DAR Analysis (HIC) Aggregation Analysis (SEC) Aggregation Analysis (SEC) Stabilized ADC->Aggregation Analysis (SEC) In vitro/vivo Evaluation In vitro/vivo Evaluation Stabilized ADC->In vitro/vivo Evaluation

Workflow for ADC synthesis and stabilization using maleimide chemistry.

References

Safety Operating Guide

Proper Disposal Procedures for Fluorosulfates: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of fluorosulfate compounds, ensuring laboratory safety and regulatory compliance.

This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound compounds. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Fluorosulfates and related compounds, such as sulfonyl fluorides, are reactive and potentially hazardous. Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed information on personal protective equipment (PPE), emergency procedures, and specific handling instructions.

General Handling Precautions:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Prevent contact with skin and eyes.

  • Keep this compound waste segregated from incompatible materials.[1][2]

Step-by-Step Disposal Protocol

The primary method for the laboratory-scale treatment of surplus and waste fluorosulfates is through neutralization (hydrolysis) under basic conditions. This procedure should only be performed by trained personnel.

Experimental Protocol: Neutralization of Fluorosulfates

This protocol is based on general procedures for the neutralization of related sulfonyl fluorides and should be adapted based on the specific reactivity and properties of the this compound compound as detailed in its SDS.[1]

Materials:

  • This compound waste

  • A suitable inert solvent (if the waste is solid or highly concentrated)

  • A neutralizing agent: aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • pH indicator paper or a calibrated pH meter

  • Appropriate reaction vessel (e.g., three-necked flask equipped with a stirrer and a dropping funnel)

  • Secondary containment (e.g., a larger bin) to place the reaction vessel in.

Procedure:

  • Preparation: In a well-ventilated fume hood, place the reaction vessel in secondary containment. If necessary, dissolve or dilute the this compound waste in a suitable inert solvent to better control the reaction rate.

  • Neutralization: Slowly and with constant stirring, add the aqueous base solution to the this compound waste. The reaction is exothermic, so the rate of addition must be carefully controlled to manage the temperature. The use of an ice bath to cool the reaction vessel is recommended.

  • pH Monitoring: Periodically check the pH of the reaction mixture using pH indicator paper or a pH meter. Continue to add the base until the pH is within the acceptable range for disposal as specified by your institution's safety protocols and local regulations (typically between 6 and 8).

  • Final Disposal: Once neutralized, the resulting solution must be disposed of as hazardous waste through a licensed professional waste disposal service.[1] Do not discharge the neutralized solution to the sewer unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.

ParameterGuidelineNotes
Neutralizing Agent 1-2 M Sodium Hydroxide or Potassium HydroxideHigher concentrations can lead to a more exothermic and difficult to control reaction.
Reaction Temperature Maintained at or below room temperatureUse of an ice bath is recommended to control heat generation.
pH Endpoint 6.0 - 8.0Verify the required pH range with your local EHS guidelines.
Monitoring Continuous stirring and frequent pH checksEnsures complete neutralization and prevents localized areas of high reactivity.

Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect the absorbed material into a suitable, labeled, and sealed container for disposal as hazardous waste.

  • Decontaminate the spill area thoroughly.

Waste Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound Waste Disposal Workflow start Start: this compound Waste Generated consult_sds Consult Manufacturer's SDS start->consult_sds spill_procedure Spill Occurs start->spill_procedure ppe Wear Appropriate PPE consult_sds->ppe small_quantity Is it a small, manageable quantity for in-lab treatment? ppe->small_quantity neutralize Neutralize with Aqueous Base (e.g., NaOH) under controlled conditions small_quantity->neutralize Yes package_waste Package in a labeled, sealed container small_quantity->package_waste No monitor_ph Monitor pH until neutral (pH 6-8) neutralize->monitor_ph monitor_ph->package_waste professional_disposal Arrange for disposal by a licensed hazardous waste company package_waste->professional_disposal end End: Waste Disposed professional_disposal->end contain_spill Contain and absorb with inert material spill_procedure->contain_spill contain_spill->package_waste

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This guide is intended for informational purposes and is based on general principles for handling hazardous chemicals. Always consult the specific Safety Data Sheet for the compound you are working with and adhere to all local, state, and federal regulations, as well as your institution's specific policies and procedures for hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fluorosulfates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds like fluorosulfates. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can minimize risks and handle these compounds with confidence.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling fluorosulfates, a comprehensive personal protective equipment (PPE) strategy is critical to prevent exposure to skin, eyes, and the respiratory system. The following table summarizes the required PPE, drawing from established safety protocols.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.Protects against splashes and airborne particles that can cause serious eye damage.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat or chemical-resistant apron and closed-toe shoes.[2][3] For larger quantities or higher concentrations, chemical-resistant coveralls may be required.Prevents skin contact, which can lead to irritation, burns, or absorption of the chemical.
Respiratory Protection Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] Use a NIOSH-approved respirator with appropriate cartridges for dusts and mists if ventilation is inadequate or if dusts are generated.Protects against the inhalation of harmful dusts or mists, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Protocol for Handling Fluorosulfates

A systematic approach to handling fluorosulfates is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace prep_spill Ensure Spill Kit is Accessible prep_workspace->prep_spill handle_weigh Weigh/Measure in Ventilated Area prep_spill->handle_weigh handle_transfer Transfer Using Compatible Equipment handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction post_decon Decontaminate Equipment handle_reaction->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_remove_ppe Remove PPE Correctly post_waste->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for Safe Handling of Fluorosulfates.
Experimental Protocol: Detailed Handling Procedures

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific fluorosulfate compound.

    • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

    • Prepare the Workspace: All handling of fluorosulfates should be conducted in a well-ventilated chemical fume hood.[1] Ensure the work area is clean and uncluttered.

    • Spill Kit: Locate the nearest spill kit and familiarize yourself with its contents. Ensure it is appropriate for chemical spills.

  • Handling:

    • Weighing and Measuring: Weigh or measure the required amount of the this compound compound within the fume hood to minimize the risk of inhalation.

    • Transfer: Use compatible and clean laboratory equipment for transfers. Avoid creating dust.

    • Reaction: Conduct all reactions involving fluorosulfates within the fume hood. Keep the sash at the lowest practical height.

  • Post-Handling:

    • Decontamination: Thoroughly clean all equipment used for handling fluorosulfates.

    • Waste Segregation: Separate waste materials as outlined in the disposal plan below.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound waste is a critical step in the laboratory workflow to protect both personnel and the environment.

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, etc.) collect_solid Seal in Labeled, Compatible Container waste_solid->collect_solid waste_liquid Liquid Waste (Reaction mixtures, etc.) collect_liquid Collect in Labeled, Leak-Proof Container waste_liquid->collect_liquid waste_sharps Contaminated Sharps collect_sharps Place in Puncture-Resistant Sharps Container waste_sharps->collect_sharps storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal_pickup Arrange for Pickup by EHS or Licensed Waste Contractor storage->disposal_pickup

Caption: this compound Waste Disposal Workflow.
Disposal Protocol: Step-by-Step Guidance

  • Waste Identification and Segregation:

    • Identify all waste streams containing fluorosulfates, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels, and glassware).

    • Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures.

  • Containerization:

    • Solid Waste: Collect contaminated solid waste in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect liquid waste in a labeled, leak-proof, and chemically compatible container. Do not overfill containers; leave adequate headspace for expansion.

    • Sharps: Dispose of any contaminated sharps (needles, broken glass) in a designated puncture-resistant sharps container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name of the this compound compound. Include the date of accumulation.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Disposal:

    • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

    • Never dispose of fluorosulfates down the drain or in the regular trash.[5][6]

By implementing these comprehensive safety and handling procedures, you can significantly mitigate the risks associated with working with fluorosulfates, ensuring a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific safety guidelines.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.